Ethyl hexacosanoate
Description
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Properties
IUPAC Name |
ethyl hexacosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-4-2/h3-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWXXMBQXSOLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535482 | |
| Record name | Ethyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29030-81-7 | |
| Record name | Ethyl hexacosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl Hexacosanoate as a Biomarker for Adrenoleukodystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenoleukodystrophy (ALD) is a severe X-linked genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and body fluids. This accumulation is a direct result of mutations in the ABCD1 gene, which impairs the transport of VLCFAs into peroxisomes for their subsequent degradation. The definitive biochemical diagnosis of ALD relies on the quantification of these VLCFAs, particularly hexacosanoic acid (C26:0), and its derivatives. While the term "ethyl hexacosanoate" might be encountered, it is crucial to understand that this is not an endogenous biomarker but rather an ethyl ester derivative of hexacosanoic acid, formed during sample preparation for analytical procedures like gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of the established biomarkers for ALD, detailing the quantitative data, experimental protocols for their analysis, and the underlying biochemical pathways.
The Biochemical Basis of Adrenoleukodystrophy
ALD is caused by mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane.[1][2] ALDP is responsible for transporting VLCFAs (fatty acids with 22 or more carbons) from the cytosol into the peroxisome, where they are degraded via β-oxidation.[1][3][4] A dysfunctional ALDP leads to the accumulation of VLCFAs, most notably C26:0, in various tissues, including the brain, spinal cord, and adrenal glands, as well as in plasma and red blood cells. This accumulation is the primary biochemical hallmark of ALD and the basis for its diagnosis.
Established Biomarkers for Adrenoleukodystrophy
The diagnosis and monitoring of ALD are primarily based on the measurement of specific VLCFAs and their derivatives.
Hexacosanoic Acid (C26:0) and VLCFA Ratios
The concentration of C26:0 and the ratios of C24:0/C22:0 and C26:0/C22:0 in plasma are the most commonly used diagnostic markers for ALD in males. These markers are elevated in over 99.9% of male patients, irrespective of clinical symptoms.
C26:0-Lysophosphatidylcholine (C26:0-lysoPC)
C26:0-lysoPC has emerged as a more sensitive and specific biomarker, particularly for newborn screening and for identifying female carriers of ALD, who may present with normal plasma VLCFA levels. It is elevated in virtually all male and over 99% of female ALD patients.
C26:0-Carnitine
C26:0-carnitine has been identified as a newer potential biomarker for ALD. However, its utility in newborn screening has been questioned as it was found to be elevated in only 83% of ALD newborns, making C26:0-lysoPC the superior marker for this purpose.
Quantitative Data for ALD Biomarkers
The following tables summarize the quantitative levels of key ALD biomarkers in affected individuals compared to healthy controls.
Table 1: Plasma Very Long-Chain Fatty Acid (VLCFA) Levels
| Analyte | ALD Patients (μM) | Healthy Controls (μM) | Reference |
| C26:0 | 3.23 ± 0.67 | 0 - 0.9 | |
| C26:0/C22:0 Ratio | 0.08 ± 0.03 | 0 - 0.02 | |
| C24:0/C22:0 Ratio | 1.72 ± 0.24 | 0.74 - 1.3 |
Table 2: C26:0-Lysophosphatidylcholine (C26:0-lysoPC) Levels in Dried Blood Spots (DBS)
| Cohort | C26:0-lysoPC (μmol/L whole blood) | Reference |
| ALD/Peroxisomal Biogenesis Disorder Patients (n=28) | 1.13 ± 0.67 | |
| Normal Newborns (n=223) | 0.09 ± 0.03 |
Experimental Protocols
Accurate quantification of ALD biomarkers is critical for diagnosis and research. The following sections detail the methodologies for the analysis of VLCFAs and C26:0-lysoPC.
Analysis of C26:0 and VLCFA Ratios by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction of total fatty acids from plasma, followed by derivatization to form fatty acid methyl esters (FAMEs) or ethyl esters for analysis.
4.1.1. Lipid Extraction from Plasma
-
To 1 mL of plasma, add an internal standard (e.g., heptadecanoic acid).
-
Add 2 mL of methanol and 3.9 mL of chloroform.
-
Vortex the mixture vigorously and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2% methanolic sulfuric acid or 14% boron trifluoride (BF3) in methanol.
-
Heat the mixture at 80-100°C for 1 hour to facilitate the transesterification of fatty acids to their methyl esters.
-
After cooling, add hexane and water to the mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
The FAMEs are then concentrated and reconstituted in a suitable solvent for GC-MS analysis.
4.1.3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of saturation.
-
Mass Spectrometry: Operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification of specific FAMEs.
Analysis of C26:0-Lysophosphatidylcholine (C26:0-lysoPC) in Dried Blood Spots (DBS) by LC-MS/MS
This method is highly sensitive and specific, making it ideal for newborn screening.
4.2.1. Extraction from Dried Blood Spots
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.
-
Add an extraction solution containing an isotopically labeled internal standard (e.g., C26:0-d4-lysoPC) in a suitable organic solvent mixture (e.g., methanol/acetonitrile).
-
Agitate the plate for 30-60 minutes to ensure complete extraction of the analyte.
-
Centrifuge the plate and transfer the supernatant to a new plate for analysis.
4.2.2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Chromatography: Reversed-phase chromatography is typically used to separate C26:0-lysoPC from other lysophosphatidylcholines.
-
Mobile Phases: A gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid) is employed.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion of C26:0-lysoPC to a specific product ion (e.g., m/z 184, corresponding to the phosphocholine headgroup).
Signaling Pathways and Logical Relationships
The pathophysiology of ALD is a direct consequence of the impaired function of the ABCD1 transporter. The accumulation of VLCFAs leads to a cascade of downstream cellular events.
The Role of ABCD1 in Peroxisomal β-Oxidation
Caption: Role of ABCD1 in VLCFA transport and β-oxidation.
Pathophysiological Consequences of VLCFA Accumulation
Caption: Downstream pathological effects of VLCFA accumulation in ALD.
Experimental Workflow for ALD Biomarker Analysis
Caption: Workflow for the analysis of ALD biomarkers.
Conclusion
The accurate diagnosis of adrenoleukodystrophy is paramount for timely intervention and management of the disease. While the term "this compound" may arise in the context of analytical chemistry, it is the endogenous accumulation of hexacosanoic acid (C26:0) and its incorporation into lipids like C26:0-lysophosphatidylcholine that serve as the definitive biomarkers for ALD. This technical guide has provided an in-depth overview of these key biomarkers, including quantitative data, detailed experimental protocols, and the underlying pathophysiology. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and treatment of this devastating disease.
References
- 1. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 4. Histone Deacetylase Inhibitor Upregulates Peroxisomal Fatty Acid Oxidation and Inhibits Apoptotic Cell Death in Abcd1-Deficient Glial Cells | PLOS One [journals.plos.org]
A Technical Guide to the Natural Sources of Hexacosanoic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacosanoic acid (C26:0), also known as cerotic acid, is a very-long-chain saturated fatty acid (VLCFA) with significant biological and industrial relevance. Its accumulation is a key biomarker in the diagnosis of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder. Conversely, its presence in natural waxes and oils makes it a valuable compound in the cosmetic, pharmaceutical, and food industries. This technical guide provides an in-depth overview of the natural sources of hexacosanoic acid and its esters, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its biosynthetic and pathological signaling pathways.
Natural Occurrence and Quantitative Data
Hexacosanoic acid and its esters are primarily found in plant cuticular waxes, certain seed oils, and beeswax. The concentration of hexacosanoic acid can vary significantly depending on the source.
Plant Waxes
Plant cuticular waxes form a protective layer on the epidermis of leaves, stems, and fruits. These waxes are complex mixtures of long-chain aliphatic compounds, including fatty acids, alkanes, alcohols, and esters.
-
Carnauba Wax: Derived from the leaves of the Brazilian palm tree Copernicia prunifera, carnauba wax is a rich source of esters of very-long-chain fatty acids. While the overall composition includes 80-85% fatty acid esters, the compounds are predominantly derived from acids and alcohols in the C26-C30 range.[1] Carnauba wax consists chiefly of myricyl cerotate (an ester of hexacosanoic acid and myricyl alcohol) and small quantities of free cerotic acid.[2][3] One analysis suggests that carnauba wax is composed almost entirely of esters of C24, C26, and C28 carboxylic acids and C30, C32, and C34 straight-chained primary alcohols.[4]
-
Tobacco Leaf Wax: The cuticular wax of green tobacco leaf contains various wax esters, including hexacosyl esters. For example, n-hexacosyl n-tetradecanoate and n-hexacosyl i-pentadecanoate have been identified.[5]
Seed Oils and Nuts
Several plant seeds and nuts contain measurable amounts of hexacosanoic acid, typically as a minor component of the total fatty acid profile.
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Peanut (Arachis hypogaea ): Peanut seed oil is a notable source of hexacosanoic acid. Studies have quantified its presence along with other VLCFAs. The content can vary among different peanut accessions. One study on Japanese common foods found that the hexacosanoic acid content was highest in peanuts among the tested nuts and seeds.
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Other Nuts and Seeds: Hexacosanoic acid is found in various other nuts and seeds, although generally in lower concentrations compared to more common fatty acids.
Beeswax
Beeswax, produced by honey bees of the genus Apis, is a well-known source of hexacosanoic acid. It is a complex mixture of hydrocarbons, free fatty acids, and various esters. One study reported that hexacosanoic acid constitutes approximately 1% of the free fatty acids in beeswax.
Table 1: Quantitative Data of Hexacosanoic Acid in Natural Sources
| Natural Source | Component | Concentration | Reference(s) |
| Plant Waxes | |||
| Carnauba Wax | Esters of C26-C30 acids | Predominant fraction of total wax | |
| Myricyl cerotate | Chief component | ||
| Free Cerotic Acid | Small quantities | ||
| Seed Oils | |||
| Peanut (Arachis hypogaea) | Hexacosanoic Acid | Quantifiable, varies by accession | |
| Animal Waxes | |||
| Beeswax | Free Hexacosanoic Acid | ~1% of free fatty acids |
Biosynthesis of Hexacosanoic Acid in Plants
Hexacosanoic acid, like other VLCFAs, is synthesized in the endoplasmic reticulum (ER) through a fatty acid elongation (FAE) process. This process involves a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer (typically C16 or C18). The elongation cycle consists of four key enzymatic reactions:
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Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and determines the chain length specificity.
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.
This cycle is repeated until the desired chain length, such as C26 for hexacosanoic acid, is achieved.
Signaling Pathways Involving Hexacosanoic Acid
While VLCFAs are crucial for plant development and stress responses, the most well-characterized signaling pathway involving hexacosanoic acid is its pathological role in X-linked adrenoleukodystrophy (X-ALD). In X-ALD, a deficiency in the ABCD1 peroxisomal transporter leads to the accumulation of VLCFAs, particularly hexacosanoic acid, in tissues and body fluids. This accumulation triggers a cascade of cellular events, including oxidative stress and inflammation.
The excess hexacosanoic acid is thought to disrupt cell membranes and induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids and proteins. This oxidative stress, in turn, can activate inflammatory pathways, leading to the production of pro-inflammatory cytokines such as interleukins (e.g., IL-1β, IL-6, IL-8), contributing to the demyelination and neurodegeneration characteristic of X-ALD.
Experimental Protocols
The accurate extraction and quantification of hexacosanoic acid and its esters from complex biological matrices are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
Extraction of Very-Long-Chain Fatty Acids from Plant Tissues
This protocol is adapted for the general extraction of total fatty acids from plant material.
Materials:
-
Plant tissue (e.g., leaves, seeds)
-
Isopropanol with 0.01% (w/v) butylated hydroxytoluene (BHT)
-
Chloroform
-
Deionized water
-
Centrifuge
-
Nitrogen gas stream
Procedure:
-
Homogenize approximately 200 mg of fresh plant tissue in 3 mL of isopropanol with 0.01% BHT at 75°C for 15 minutes to inactivate lipolytic enzymes.
-
Add 1.5 mL of chloroform and 0.6 mL of water to the homogenate.
-
Vortex the mixture thoroughly to ensure proper mixing.
-
Centrifuge the sample to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids.
-
Evaporate the chloroform under a gentle stream of nitrogen gas.
Transesterification to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol converts fatty acids to their more volatile methyl esters for GC-MS analysis.
Materials:
-
Dried lipid extract
-
5% (v/v) sulfuric acid in methanol
-
Deionized water
-
Hexane
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 1 mL of 5% (v/v) sulfuric acid in methanol.
-
Incubate the mixture at 85°C for 3 hours.
-
After cooling to room temperature, add 1.5 mL of deionized water and 1 mL of hexane.
-
Vortex the mixture vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
Collect the upper hexane phase containing the FAMEs for GC-MS analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., DB-23)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 240°C at 4°C/min, hold for 15 min.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-650
Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated fatty acid) added at the beginning of the extraction process. A calibration curve is generated using certified standards of hexacosanoic acid methyl ester.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of underivatized fatty acids and complex esters.
Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS)
-
Reversed-phase C8 or C18 column
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute the long-chain fatty acids.
-
Flow Rate: 0.2-0.4 mL/min
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
Quantification: Similar to GC-MS, quantification is achieved using an appropriate internal standard and a calibration curve prepared with pure hexacosanoic acid.
Conclusion
Hexacosanoic acid and its esters are naturally occurring lipids with diverse biological and commercial significance. This guide has provided a comprehensive overview of their primary natural sources, including quantitative data where available. The detailed biosynthetic pathway in plants and the pathological signaling cascade in X-linked adrenoleukodystrophy have been illustrated to provide a deeper understanding of their metabolic context. Furthermore, the outlined experimental protocols offer a practical framework for researchers engaged in the extraction and quantification of these important molecules. Further research is warranted to expand the quantitative database of hexacosanoic acid and its specific esters across a wider range of natural sources and to fully elucidate their roles in various biological systems.
References
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Unsaponifiable Matter in Carnuba ( Cera carnuba ) Wax, a Modification of the USP/NF and FCC Methods | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Docosahexaenoic acid-derived oxidized lipid metabolites modulate the inflammatory response of lipolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Very Long-Chain Fatty Acid Esters in Shaping Membrane Architecture and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very long-chain fatty acid (VLCFA) esters, defined as fatty acids with acyl chains of 22 carbon atoms or more, are critical constituents of cellular membranes, profoundly influencing their structural integrity and functional dynamics.[1] While less abundant than their long-chain counterparts, VLCFAs are indispensable for a multitude of biological processes, including the formation of specialized membrane domains, regulation of membrane fluidity and thickness, and participation in signaling cascades.[1][2] Dysregulation of VLCFA metabolism is implicated in a range of severe pathologies, underscoring their importance in cellular health and disease.[3] This technical guide provides an in-depth exploration of the synthesis, incorporation, and multifaceted roles of VLCFA esters in membrane structure, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Very Long-Chain Fatty Acid Esters
VLCFAs are a unique class of lipids characterized by their extended hydrocarbon chains, which can be saturated, monounsaturated, or polyunsaturated.[4] These fatty acids are not typically found as free fatty acids in cells; instead, they are esterified to various lipid backbones, forming a diverse array of complex lipids. The primary classes of lipids that incorporate VLCFAs include:
-
Sphingolipids: VLCFAs are prominently found in ceramides and their derivatives, such as sphingomyelin and glycosphingolipids. These are integral to the structure of the plasma membrane and are key players in cell signaling.
-
Glycerophospholipids: Phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine can also contain VLCFAs, directly impacting membrane biophysical properties.
-
Wax Esters: In specific tissues, such as the meibomian glands, VLCFAs are components of wax esters.
-
Triacylglycerols (TAGs): VLCFAs can be stored in TAGs, particularly in plant seeds, as a form of energy reserve.
-
Cholesteryl Esters: Esterification of VLCFAs to cholesterol can occur, and an accumulation of these esters is associated with certain disease states.
The exceptional length of the acyl chains of VLCFAs confers unique physicochemical properties to the lipids they form, dictating their specific roles within biological membranes.
Synthesis and Metabolism of VLCFA Esters
The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical elongation process involving a multi-enzyme complex. The rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Mammals possess seven different ELOVL enzymes (ELOVL1-7), each exhibiting specificity for fatty acid substrates of different chain lengths and saturation levels.
The process of ceramide synthesis, a major fate for VLCFAs, involves the N-acylation of a sphingoid base by a ceramide synthase (CerS) enzyme. There are six CerS isoforms in mammals (CerS1-6), each displaying a preference for fatty acyl-CoAs of specific chain lengths. For instance, CerS2 is primarily responsible for the synthesis of ceramides containing C22-C24 VLCFAs, while CerS3 is involved in the synthesis of ceramides with even longer acyl chains (≥C26).
The intricate regulation of ELOVL and CerS expression and activity ensures the precise tissue-specific and developmentally regulated production of a diverse array of VLCFA-containing lipids to meet the specific functional demands of different cell types and their membranes.
Below is a diagram illustrating the general pathway of VLCFA-ceramide synthesis.
Caption: Synthesis pathway of VLCFA-containing ceramides in the ER.
Structural Roles of VLCFA Esters in Cellular Membranes
The incorporation of VLCFA esters into membrane lipids has profound consequences for the biophysical properties of the bilayer.
Membrane Thickness and Stability
The extended length of VLCFAs contributes to an increase in the thickness of the lipid bilayer. This thickening can create a more robust barrier and is particularly important in specialized membranes like the myelin sheath, where it enhances insulation and prevents ion leakage. The presence of VLCFA-containing sphingolipids can also increase the stability of membranes, making them more resistant to physical stress and chemical insults.
Membrane Fluidity and Permeability
The long, saturated acyl chains of many VLCFAs tend to pack tightly together, leading to a decrease in membrane fluidity. This reduced fluidity can create more ordered, gel-like domains within the membrane, often referred to as lipid rafts. These domains are enriched in VLCFA-containing sphingolipids and cholesterol and serve as platforms for the organization of signaling proteins. Conversely, the introduction of unsaturation in the VLCFA chain can increase membrane fluidity. The altered fluidity and increased thickness due to VLCFAs also contribute to decreased membrane permeability.
Interleaflet Coupling and Membrane Curvature
The extended acyl chains of VLCFAs are long enough to span a significant portion of the opposing leaflet of the lipid bilayer, a phenomenon known as interdigitation. This interdigitation can enhance the coupling between the two leaflets of the membrane and is thought to play a role in stabilizing highly curved membrane structures, which are important in processes like vesicle formation and fusion.
Table 1: Impact of VLCFAs on Membrane Biophysical Properties
| Biophysical Property | Effect of Saturated VLCFA Incorporation | References |
| Membrane Thickness | Increased | |
| Membrane Fluidity | Decreased | |
| Membrane Permeability | Decreased | |
| Membrane Stability | Increased | |
| Lipid Raft Formation | Promoted |
Functional Roles of VLCFA Esters in Specific Membrane Structures
The Myelin Sheath
The myelin sheath, a multilayered membrane that insulates nerve axons, is exceptionally rich in lipids, with a significant proportion of these containing VLCFAs. Galactosylceramide, a major component of myelin, is predominantly acylated with VLCFAs. These VLCFA-containing lipids are crucial for the proper compaction and stability of the myelin sheath, ensuring rapid nerve impulse conduction. Dysregulation of VLCFA metabolism is a hallmark of several demyelinating diseases, such as X-linked adrenoleukodystrophy (X-ALD).
Table 2: Predominant VLCFA Distribution in Myelin Lipids
| Lipid Class | Predominant VLCFAs | Approximate Molar % of Total Lipids | References |
| Galactosylceramide | C24:0, C24:1 | ~20% | |
| Sulfatide | C24:0, C24:1 | ||
| Sphingomyelin | C22:0, C24:0, C24:1 | ||
| Phospholipids | C22:0, C24:0 | ~40% (total phospholipids) |
Note: The exact percentages can vary depending on the specific region of the nervous system and the analytical methods used.
Plasma Membrane and Lipid Rafts
In the plasma membrane, VLCFA-containing sphingolipids are key components of lipid rafts. These microdomains serve as organizing centers for a variety of cellular processes, including signal transduction and membrane trafficking. The enrichment of VLCFAs in these rafts contributes to their distinct biophysical properties, such as reduced fluidity and increased thickness, which are essential for their function.
Role of VLCFA Esters in Cell Signaling
VLCFA-containing lipids, particularly ceramides, are not merely structural components but also act as potent signaling molecules.
Ceramide-Mediated Signaling
Ceramides with different acyl chain lengths can have distinct, and sometimes opposing, biological effects. For instance, long-chain ceramides (e.g., C16:0-ceramide) are often associated with the induction of apoptosis and cellular stress responses. In contrast, VLCFA-ceramides have been implicated in cell survival and differentiation pathways. The balance between different ceramide species is therefore critical for cellular homeostasis.
The diagram below illustrates a simplified signaling pathway where the accumulation of long-chain ceramides can lead to apoptosis.
Caption: A simplified pathway of long-chain ceramide-induced apoptosis.
Sphingosine-1-Phosphate Signaling
Ceramides can be further metabolized to sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a wide range of cellular processes, including cell proliferation, survival, and migration. Recent research has shown that glia can convert VLCFAs into S1P, which can then contribute to neuroinflammation.
Experimental Protocols for the Analysis of VLCFA Esters
The accurate analysis of VLCFA esters requires specialized techniques due to their low abundance and hydrophobic nature. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the quantification of total fatty acid profiles, including VLCFAs.
Lipid Extraction from Biological Samples
A robust lipid extraction is the first critical step for accurate VLCFA analysis. The Folch method is a widely used protocol.
Protocol: Lipid Extraction using the Folch Method
-
Homogenization: Homogenize the tissue or cell sample in a suitable buffer.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Vortexing: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.9% NaCl solution and centrifuge to separate the mixture into two phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile fatty acid methyl esters (FAMEs).
Protocol: GC-MS Analysis of VLCFA FAMEs
-
Derivatization: Add a solution of 2% H₂SO₄ in methanol to the dried lipid extract and heat to convert fatty acids to FAMEs.
-
FAME Extraction: After cooling, add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Sample Preparation: Dry the hexane extract and resuspend the FAMEs in a small volume of hexane for injection into the GC-MS.
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-1ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to separate FAMEs based on chain length and unsaturation.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
-
Table 3: Representative GC-MS Parameters for VLCFA FAME Analysis
| Parameter | Setting |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas Flow Rate | 1.0 mL/min (Helium) |
| Oven Program | Initial: 100°C (2 min), Ramp 1: 10°C/min to 250°C, Ramp 2: 5°C/min to 320°C (10 min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Full scan (m/z 50-600) or SIM |
The following diagram illustrates a typical workflow for the analysis of VLCFAs from biological samples.
Caption: A general experimental workflow for VLCFA analysis.
Conclusion
Very long-chain fatty acid esters are far more than simple structural lipids; they are critical modulators of membrane architecture and key players in a variety of cellular processes. Their unique chemical properties, conferred by their extended acyl chains, allow them to influence membrane thickness, fluidity, and the formation of specialized domains, all of which are essential for normal cellular function. Furthermore, their roles as signaling molecules and their involvement in the pathogenesis of numerous diseases make them important targets for further research and potential therapeutic intervention. A thorough understanding of the synthesis, metabolism, and function of VLCFA esters is paramount for advancing our knowledge of cell biology and for the development of novel treatments for VLCFA-related disorders. This technical guide provides a foundational resource to aid in these endeavors.
References
The Peroxisomal Beta-Oxidation of Hexacosanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the metabolic pathway for hexacosanoic acid within peroxisomes, a critical process for lipid homeostasis and cellular health. Dysregulation of this pathway is centrally implicated in several severe metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This document details the core biochemical steps, enzymatic players, regulatory mechanisms, and relevant experimental protocols for studying this pathway.
Introduction
Hexacosanoic acid (C26:0) is a saturated very-long-chain fatty acid (VLCFA). Due to their length, the beta-oxidation of these fatty acids cannot be initiated in the mitochondria and occurs exclusively in peroxisomes.[1] This metabolic process involves the sequential shortening of the fatty acid chain, which is crucial for preventing its toxic accumulation. The resulting shorter-chain fatty acids can then be further metabolized in the mitochondria for energy production.[1] A defect in the peroxisomal beta-oxidation of VLCFAs leads to their accumulation in plasma and tissues, a hallmark of several genetic disorders known as peroxisomal biogenesis disorders and single-enzyme deficiencies, including the severe neurodegenerative disease X-linked adrenoleukodystrophy.[2]
Core Metabolic Pathway
The peroxisomal beta-oxidation of hexacosanoic acid is a cyclical four-step process that shortens the acyl-CoA chain by two carbons per cycle, yielding acetyl-CoA.
Step 1: Activation and Transport
Before degradation, cytosolic hexacosanoic acid must be activated to its coenzyme A (CoA) ester, hexacosanoyl-CoA. This activation is carried out by very-long-chain acyl-CoA synthetases. The transport of hexacosanoyl-CoA from the cytosol into the peroxisomal matrix is mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALD protein).[3] Mutations in the ABCD1 gene are the cause of X-linked adrenoleukodystrophy, leading to the accumulation of VLCFAs.[3]
Step 2: Acyl-CoA Oxidase 1 (ACOX1) - Dehydrogenation
Inside the peroxisome, the first and rate-limiting step of beta-oxidation is catalyzed by Acyl-CoA Oxidase 1 (ACOX1). ACOX1 introduces a double bond between the alpha and beta carbons of hexacosanoyl-CoA, forming trans-2,3-dehydrohexacosanoyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide (H2O2).
Step 3: D-Bifunctional Protein (DBP) - Hydration and Dehydrogenation
The subsequent two steps are catalyzed by a single enzyme, D-Bifunctional Protein (DBP), which possesses two distinct enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.
-
Hydration: The enoyl-CoA hydratase domain of DBP hydrates the double bond of trans-2,3-dehydrohexacosanoyl-CoA to form 3-hydroxyhexacosanoyl-CoA.
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes 3-hydroxyhexacosanoyl-CoA to 3-ketohexacosanoyl-CoA, using NAD+ as a cofactor.
Step 4: 3-Ketoacyl-CoA Thiolase (ACAA1) - Thiolytic Cleavage
The final step is the thiolytic cleavage of 3-ketohexacosanoyl-CoA by the peroxisomal 3-ketoacyl-CoA thiolase, also known as Acetyl-CoA Acyltransferase 1 (ACAA1). This reaction releases a molecule of acetyl-CoA and a shortened acyl-CoA (tetracosanoyl-CoA), which can then undergo further rounds of beta-oxidation.
This cycle repeats until the fatty acyl-CoA is sufficiently shortened, at which point it can be transported to the mitochondria for complete oxidation.
Visualization of the Core Metabolic Pathway
Caption: Peroxisomal beta-oxidation of hexacosanoic acid.
Quantitative Data
Quantitative data on the kinetics of peroxisomal enzymes with hexacosanoic acid as a substrate are limited in the literature. The following tables summarize available data for very-long-chain fatty acids and related substrates.
Table 1: Enzyme Kinetic Properties
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Notes |
| ACAA1 (Thiolase) | Acetoacetyl-CoA | 7.7 | 26.8 | Rat | Preferred substrates are medium-chain. |
| 3-Oxooctanoyl-CoA | 9.1 | 145 | Rat | ||
| 3-Oxohexadecanoyl-CoA | 7.8 | - | Rat | ||
| 3-Oxohexadecanedioyl-CoA | 3.4 | - | Rat |
Table 2: Concentration of Hexacosanoic Acid (C26:0) in Human Plasma
| Condition | C26:0 Concentration (µmol/L) | C26:0/C22:0 Ratio | C24:0/C22:0 Ratio |
| Control | 0.17–0.73 | Normal | Normal |
| X-linked Adrenoleukodystrophy (X-ALD) | Elevated | Increased | Increased |
| D-Bifunctional Protein Deficiency | Markedly Elevated (e.g., 6.62) | Increased | Increased |
Reference ranges can vary slightly between laboratories. Data from a case report on D-bifunctional protein deficiency. A study on fibroblasts from X-ALD patients found that while C26:0 levels are elevated, hexacosenoyl-CoA (C26:1-CoA) is the most abundantly concentrated VLCFA-CoA species.
Regulation of the Pathway
The primary regulator of peroxisomal beta-oxidation is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression. Genes encoding the core enzymes of peroxisomal beta-oxidation, including ACOX1, are targets of PPARα. Ligands for PPARα include fatty acids and their derivatives, as well as fibrate drugs.
Visualization of PPARα Signaling Pathway
Caption: PPARα signaling pathway for the regulation of peroxisomal beta-oxidation.
Experimental Protocols
Measurement of Peroxisomal Beta-Oxidation of C26:0 in Cultured Fibroblasts
This protocol is adapted from established methods for measuring VLCFA beta-oxidation.
Materials:
-
Cultured human skin fibroblasts
-
[1-¹⁴C]Hexacosanoic acid (C26:0)
-
Culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
0.25% Trypsin-EDTA
-
Scintillation fluid and vials
-
Scintillation counter
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Grow fibroblasts to confluence in T25 flasks.
-
Radiolabeling:
-
Prepare a labeling medium containing [1-¹⁴C]C26:0 complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of C26:0 should be in the low micromolar range.
-
Wash the confluent cell monolayer twice with PBS.
-
Add the labeling medium to the cells and incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Harvesting and Lysis:
-
After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS.
-
Lyse the cells by sonication or freeze-thawing.
-
-
Separation of Substrate and Product:
-
The beta-oxidation of [1-¹⁴C]C26:0 produces ¹⁴C-labeled acetyl-CoA, which is water-soluble. The un-metabolized [1-¹⁴C]C26:0 remains in the lipid fraction.
-
Separate the aqueous and lipid phases by adding a mixture of chloroform and methanol to the cell lysate, followed by centrifugation.
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase (containing the ¹⁴C-labeled water-soluble products) to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate using a BCA assay.
-
-
Calculation: Express the beta-oxidation activity as pmol of ¹⁴C-labeled water-soluble products formed per hour per mg of cell protein.
Immunofluorescence Staining of Peroxisomal Proteins (e.g., ACOX1)
Materials:
-
Cultured cells on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS
-
Primary antibody (e.g., rabbit anti-ACOX1)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Preparation: Seed cells on sterile glass coverslips in a petri dish and grow to 50-70% confluency.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes for nuclear staining.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters.
Visualization of an Experimental Workflow
Caption: Workflow for measuring peroxisomal beta-oxidation in cultured cells.
Conclusion
The peroxisomal beta-oxidation of hexacosanoic acid is a fundamental metabolic pathway with significant implications for human health. A thorough understanding of its core components, regulation, and the consequences of its dysfunction is essential for the development of therapeutic strategies for diseases such as X-linked adrenoleukodystrophy. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing our knowledge in this critical area of cellular metabolism.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]
Pro-Inflammatory Effects of Very Long-Chain Fatty Acids: A Technical Guide
Abstract
Very long-chain fatty acids (VLCFAs), defined as saturated fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids. However, their accumulation, a hallmark of genetic disorders like X-linked adrenoleukodystrophy (X-ALD), is increasingly recognized as a potent trigger of sterile inflammation. This technical guide provides an in-depth examination of the pro-inflammatory effects of VLCFAs, detailing the molecular mechanisms, key experimental findings, and detailed protocols for researchers, scientists, and drug development professionals. We explore the roles of oxidative stress, endoplasmic reticulum (ER) stress, and inflammasome activation in VLCFA-induced inflammation, with a focus on glial cells and macrophages. This guide aims to be a comprehensive resource for understanding and investigating the complex interplay between VLCFA metabolism and the inflammatory response.
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 or more.[1][2] Under normal physiological conditions, VLCFAs are metabolized primarily through β-oxidation within peroxisomes.[1][3][4] Genetic defects in peroxisomal transporters, such as the ATP-binding cassette transporter subfamily D member 1 (ABCD1), lead to the accumulation of VLCFAs in various tissues and bodily fluids, most notably in the brain, spinal cord, and adrenal cortex. This accumulation is the underlying cause of X-linked adrenoleukodystrophy (X-ALD), a progressive neurodegenerative disorder.
A growing body of evidence indicates that the accumulation of VLCFAs is not merely a passive biomarker but an active driver of the neuroinflammatory processes that contribute significantly to the pathology of X-ALD and other related disorders. The pro-inflammatory effects of VLCFAs are particularly pronounced in glial cells (astrocytes, microglia, and oligodendrocytes) and macrophages, which are key players in the innate immune response of the central nervous system (CNS).
This guide will systematically explore the molecular mechanisms through which VLCFAs exert their pro-inflammatory effects, present quantitative data from key experimental studies, and provide detailed protocols for the methodologies used to investigate these phenomena.
Mechanisms of VLCFA-Induced Inflammation
The pro-inflammatory response to elevated VLCFA levels is multifactorial, involving the interplay of several cellular stress pathways. The primary mechanisms identified to date include mitochondrial dysfunction and oxidative stress, endoplasmic reticulum (ER) stress, and the activation of innate immune signaling pathways, including the NLRP3 inflammasome.
Mitochondrial Dysfunction and Oxidative Stress
The accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), has been shown to induce mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial inner membrane potential and impaired oxidative phosphorylation. The disruption of the mitochondrial electron transport chain leads to an overproduction of reactive oxygen species (ROS), such as superoxide radicals. This increase in ROS, coupled with a decrease in the levels of cellular antioxidants like glutathione (GSH), results in a state of oxidative stress.
Oxidative stress, in turn, can damage cellular components, including lipids (lipid peroxidation) and proteins (protein carbonylation), and can act as a signaling molecule to activate pro-inflammatory pathways. Oligodendrocytes, the myelin-producing cells of the CNS, are particularly vulnerable to VLCFA-induced oxidative stress, which is thought to contribute to the demyelination seen in X-ALD.
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum is a critical organelle for protein folding and lipid biosynthesis. The incorporation of excess saturated VLCFAs into ER membranes can disrupt their fluidity and function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.
In response to ER stress, cells activate a signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis but can trigger inflammation and apoptosis if the stress is prolonged or severe. Key markers of ER stress, such as C/EBP homologous protein (CHOP), are significantly upregulated in cells exposed to C26:0. The activation of the UPR has been demonstrated in fibroblasts from X-ALD patients treated with C26:0.
NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). While the direct interaction of VLCFAs with NLRP3 is still under investigation, saturated fatty acids are known to be potent activators of the NLRP3 inflammasome. This activation is often linked to mitochondrial dysfunction and the release of mitochondrial ROS, which act as a key signaling event for inflammasome assembly. The resulting secretion of IL-1β can amplify the inflammatory cascade, recruiting other immune cells and promoting further tissue damage.
Quantitative Data on VLCFA-Induced Pro-Inflammatory Effects
The following tables summarize quantitative data from various studies investigating the pro-inflammatory effects of VLCFAs.
Table 1: VLCFA Levels in X-ALD Patients
| Analyte | Patient Cohort | Tissue/Fluid | Fold Increase vs. Control (approx.) | Reference |
| C26:0 | Cerebral ALD | Brain White Matter (Plaque Area) | 3.8-fold | |
| C26:0 | Cerebral ALD | Brain White Matter (Intact Regions) | 2.5-fold | |
| VLCFAs | Cerebral ALD | Myelin | Higher than AMN patients | |
| C26:0/C22:0 Ratio | X-ALD | Serum | > 0.02 (diagnostic cutoff) | |
| C24:0/C22:0 Ratio | X-ALD | Serum | > 1.0 (diagnostic cutoff) |
Table 2: In Vitro Effects of VLCFA on Inflammatory Markers
| Cell Type | VLCFA (Concentration) | Inflammatory Marker | Fold Change/Effect | Reference |
| Human Fibroblasts (X-ALD) | C26:0 (Not specified) | Intracellular ROS | Significant increase | |
| Human Fibroblasts (X-ALD) | C26:0 (Not specified) | Reduced Glutathione (GSH) | Significant decrease | |
| Human Fibroblasts (X-ALD) | C26:0 (Not specified) | Mitochondrial Membrane Potential | Significant decrease | |
| Murine Oligodendrocytes (158N) | C26:0 (25 µM) | Cell Survival | Decreased to ~80% | |
| Murine Oligodendrocytes (158N) | C26:0 (Not specified) | ROS and RNS | Overproduction | |
| Murine Oligodendrocytes (158N) | C26:0 (Not specified) | SOD Activity | Increased | |
| Murine Oligodendrocytes (158N) | C26:0 (Not specified) | Catalase Activity | Decreased | |
| Human Fibroblasts (X-ALD) | C26:0 | ER Stress Markers (EDEM1, GADD34, CHOP) | Increased expression |
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in VLCFA-induced inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of VLCFA-induced inflammation.
Cell Culture
Protocol 5.1.1: Primary Human Astrocyte Culture
-
Coating Culture Flasks: Coat T-75 flasks with Poly-L-Lysine solution. Incubate for at least 2 hours at 37°C or overnight at room temperature. Aspirate the coating solution and allow the flasks to dry completely in a sterile hood.
-
Thawing Cryopreserved Astrocytes: Quickly thaw a vial of cryopreserved human primary astrocytes in a 37°C water bath.
-
Seeding: Transfer the cell suspension to a 15 mL conical tube containing pre-warmed Astrocyte Growth Medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh Astrocyte Growth Medium and seed into the coated T-75 flask.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, wash with Dulbecco's Phosphate-Buffered Saline (DPBS), and detach using a trypsin-EDTA solution. Neutralize the trypsin with medium containing serum, centrifuge, and re-seed into new coated flasks.
VLCFA Treatment
Protocol 5.2.1: Preparation and Treatment of Cells with C26:0
Note: VLCFAs are highly hydrophobic and require a carrier molecule for solubilization in aqueous culture media.
-
Stock Solution Preparation: Dissolve hexacosanoic acid (C26:0) in an organic solvent such as ethanol or DMSO to create a concentrated stock solution.
-
Complexation with Bovine Serum Albumin (BSA): Prepare a fatty acid-free BSA solution in serum-free culture medium. While vortexing the BSA solution, slowly add the C26:0 stock solution to achieve the desired final concentration. This allows the fatty acid to bind to the BSA, making it soluble and bioavailable to the cells.
-
Cell Treatment: Replace the normal culture medium with the prepared C26:0-BSA complex medium. An equivalent concentration of the vehicle (e.g., ethanol-BSA) should be used as a control. Incubate the cells for the desired period (e.g., 24-72 hours) before downstream analysis.
Measurement of Inflammatory Markers
Protocol 5.3.1: Quantitative Real-Time PCR (RT-qPCR) for Cytokine mRNA Expression
-
RNA Isolation: Following VLCFA treatment, wash the cells with cold DPBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium thiocyanate). Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target cytokine gene (e.g., IL-6, TNF-α) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Protocol 5.3.2: ELISA for IL-1β Secretion
-
Sample Collection: After VLCFA treatment, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add standards and samples (culture supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for IL-1β.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution. A color change will develop.
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of IL-1β in the samples.
Assessment of Cellular Stress
Protocol 5.4.1: Measurement of Mitochondrial ROS using MitoSOX Red
-
Cell Preparation: Culture cells on glass-bottom dishes or in 96-well plates suitable for fluorescence microscopy or plate reader analysis.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium. Remove the culture medium from the cells, wash once with warm buffer, and incubate with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm buffer to remove excess probe.
-
Imaging/Quantification: Immediately analyze the cells using a fluorescence microscope (Ex/Em: ~510/580 nm) or a fluorescence plate reader. The fluorescence intensity is proportional to the level of mitochondrial superoxide.
Protocol 5.4.2: Western Blot for ER Stress Markers (e.g., CHOP)
-
Protein Extraction: After VLCFA treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against an ER stress marker (e.g., CHOP, BiP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
VLCFA Quantification
Protocol 5.5.1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Extract total lipids from plasma, cells, or tissues using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Hydrolysis and Methylation: Saponify the lipid extract to release fatty acids and then derivatize them to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.
-
FAME Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAME sample into a gas chromatograph equipped with a capillary column. The FAMEs will separate based on their volatility and chain length. The eluting compounds are then ionized and detected by a mass spectrometer.
-
Quantification: Identify and quantify individual VLCFA-FAMEs by comparing their retention times and mass spectra to those of known standards. An internal standard (e.g., C17:0) is added at the beginning of the procedure for accurate quantification.
Conclusion
The accumulation of very long-chain fatty acids represents a significant metabolic stressor that can initiate and perpetuate a pro-inflammatory cascade in various cell types, particularly within the central nervous system. The mechanisms underpinning this inflammation are complex and interconnected, involving mitochondrial dysfunction, the generation of reactive oxygen species, endoplasmic reticulum stress, and the activation of innate immune signaling pathways like the NLRP3 inflammasome. Understanding these pathways is crucial for the development of therapeutic strategies aimed at mitigating the neuroinflammatory damage seen in diseases like X-linked adrenoleukodystrophy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pro-inflammatory effects of VLCFAs and to evaluate the efficacy of potential therapeutic interventions. Continued research in this area is essential to unravel the full spectrum of VLCFA-induced pathology and to identify novel targets for drug development.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Involvement of Ethyl Hexacosanoate in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential role of ethyl hexacosanoate in the pathophysiology of neurodegenerative diseases. While direct research on this compound is nascent, this document synthesizes critical findings from two related and highly relevant fields of study: the established neurotoxic effects of its parent molecule, hexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA), and the neuro-modulatory effects observed with ethyl esters of other fatty acids in clinical and preclinical studies of neurodegeneration. This guide consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a foundational resource for researchers and professionals in the field.
Introduction: The Emerging Intersection of Very-Long-Chain Fatty Acids and Neurodegeneration
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates lipid metabolism dysregulation as a key contributing factor. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are particularly abundant in the nervous system and play crucial roles in membrane structure and cellular signaling.[1] However, their accumulation can lead to significant cellular stress and pathology.
Hexacosanoic acid (C26:0) is a VLCFA that has been directly implicated in neurodegenerative processes. Its accumulation is the primary biomarker for X-linked adrenoleukodystrophy (X-ALD), a severe neuroinflammatory demyelinating disorder.[2] Furthermore, elevated levels of C26:0 have been identified as a potential blood biomarker for dementia, including Alzheimer's disease, suggesting a broader role in neurodegeneration beyond rare genetic disorders.[3]
The ethyl ester form, this compound, remains largely uninvestigated. However, studies on the ethyl esters of other fatty acids, such as eicosapentaenoic acid (EPA), have been conducted in the context of neurodegenerative diseases, with mixed but informative results.[4][5] This guide will therefore explore the potential implications of this compound in neurodegeneration by examining the known effects of its constituent parts.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on hexacosanoic acid and ethyl esters of other fatty acids in the context of neurodegenerative diseases.
Table 1: Hexacosanoic Acid (C26:0) Levels in Neurodegenerative Conditions
| Condition | Sample Type | Finding | Reference |
| Dementia (including Alzheimer's) | Plasma and Red Blood Cells | Significant accumulation of C26:0 compared to control group. | |
| Childhood Adrenoleukodystrophy (cALD) | Brain White Matter (Plaque Area) | Significantly increased accumulation of C26:0 in phospholipids compared to control. |
Table 2: Effects of Ethyl-Eicosapentaenoate (Ethyl-EPA) in Neurodegenerative Disease Models and Trials
| Disease | Model/Study Type | Dosage | Key Outcome | Reference |
| Huntington's Disease | YAC128 Mouse Model | Oral delivery | Modest but significant improvement in motor dysfunction; no reduction in striatal neuropathology. | |
| Huntington's Disease | Double-blind, randomized, placebo-controlled trial | 2 g/day | No significant benefit in the intent-to-treat cohort; exploratory analysis suggested stable or improved motor function in a subset of patients. | |
| Parkinson's Disease | MPTP-probenecid Mouse Model | 0.8% E-EPA diet | Attenuated hypokinesia and procedural memory deficit; suppressed pro-inflammatory cytokines; did not prevent nigrostriatal dopamine loss. | |
| Alzheimer's Disease | Pilot Study | Not specified | Unlikely to have clinically important treatment effects on cognition during a 12-week period. |
Table 3: Effects of Hexacosanoic Acid (C26:0) on Glial Cells
| Parameter | Cell Type | Finding | Reference |
| Oxidative DNA Damage | C6 Glial Cells | More than five-fold increase in cells exposed to C26:0 compared to controls. | |
| Nitric Oxide (NO) Levels | C6 Glial Cells | Increased NO levels, indicating nitrative stress. | |
| Interleukin-1beta (IL-1β) Levels | C6 Glial Cells | High levels, indicating an inflammatory response. | |
| Lipid Peroxidation | C6 Glial Cells | Increased isoprostane levels. |
Signaling Pathways Implicated in VLCFA-Mediated Neurotoxicity
The accumulation of VLCFAs, particularly C26:0, can trigger several deleterious signaling cascades within neural cells. These pathways often converge on inflammation, oxidative stress, and apoptosis.
Pro-Inflammatory and Lipotoxic Pathways
In conditions like cALD, the accumulation of VLCFAs leads to a lipotoxic response. This can activate enzymes like 5-lipoxygenase (5-LOX), leading to the production of pro-inflammatory leukotrienes. Furthermore, VLCFAs can induce glial-derived sphingosine-1-phosphate synthesis, which is a potent neuroinflammatory mediator.
Oxidative and Nitrative Stress Pathways in Glial Cells
In vitro studies have demonstrated that direct exposure of glial cells to hexacosanoic acid induces a state of severe cellular stress. This involves the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative damage to DNA and lipids (lipid peroxidation), and an increase in pro-inflammatory cytokines.
Potential Modulatory Pathways of Fatty Acid Ethyl Esters
While the direct effects of this compound are unknown, studies on ethyl-EPA suggest potential mechanisms of action, including the modulation of neuroinflammation and enhancement of neurotrophic factor expression. However, some fatty acid esters, like docosahexaenoic acid ethyl ester, have been shown to potentially exacerbate neuronal damage through increased lipid peroxidation, highlighting the need for caution. The PI3K/Akt pathway is a critical cell survival pathway that can be positively modulated by certain fatty acids, promoting neuronal survival.
Key Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon this work.
Animal Models of Neurodegenerative Diseases
-
YAC128 Mouse Model of Huntington's Disease:
-
Objective: To assess the efficacy of a therapeutic agent on motor dysfunction and neuropathology in a transgenic model of Huntington's disease.
-
Methodology: Symptomatic YAC128 mice (e.g., at 7 months of age) are orally administered the test compound (e.g., ethyl-EPA) or a vehicle control. Motor function is assessed at regular intervals (e.g., up to 12 months of age) using tests such as the rotarod and open-field activity. At the end of the study, brain tissue is collected for neuropathological analysis, including striatal volume, neuron counts, and expression of markers like DARPP-32.
-
Workflow:
Experimental Workflow for YAC128 Mouse Model.
-
-
MPTP-Probenecid Mouse Model of Parkinson's Disease:
-
Objective: To evaluate the neuroprotective and anti-inflammatory effects of a compound in a toxin-induced model of Parkinson's disease.
-
Methodology: Mice are pre-fed a diet containing the test compound (e.g., 0.8% ethyl-EPA) or a control diet. Parkinsonism is then induced by injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid (which enhances MPTP toxicity). Behavioral assessments for motor function (rotarod, pole test) and memory (Morris water maze) are conducted. Post-mortem analysis includes measuring nigrostriatal dopamine levels and quantifying pro-inflammatory cytokines in the striatum.
-
In Vitro Glial Cell Stress Assay
-
Objective: To determine the direct effects of hexacosanoic acid on oxidative stress, nitrative stress, and inflammation in glial cells.
-
Methodology: C6 glial cells are cultured and exposed to vesicles containing hexacosanoic acid (C26:0). After a defined incubation period, various assays are performed:
-
Oxidative DNA Damage: Comet assay with and without endonuclease III repair enzyme.
-
Nitrative Stress: Measurement of nitric oxide (NO) levels in the culture medium.
-
Inflammation: Quantification of pro-inflammatory cytokines such as Interleukin-1beta (IL-1β) using ELISA.
-
Lipid Peroxidation: Measurement of isoprostane levels.
-
Potential protective effects of antioxidants (e.g., N-acetyl-l-cysteine, trolox) can be assessed by co-incubation.
-
Fatty Acid Profiling in Human Samples
-
Objective: To identify potential lipid biomarkers for dementia by analyzing fatty acid profiles in blood.
-
Methodology: Plasma and red blood cell (RBC) samples are collected from demented patients and age-matched controls. Lipids are extracted, and fatty acid methyl esters are prepared. The fatty acid profile is then established using gas chromatography, often coupled with mass spectrometry (GC-MS) for precise identification and quantification of individual fatty acids, including hexacosanoic acid (C26:0).
Discussion and Future Directions
The available evidence strongly suggests that hexacosanoic acid is a neurotoxic molecule, contributing to neuroinflammation, oxidative stress, and cellular damage. Its accumulation in the plasma and red blood cells of patients with dementia points to a potential role as a biomarker and a pathogenic factor.
The role of ethylation on the bioavailability and activity of hexacosanoic acid remains an open and critical question. Studies with ethyl-EPA provide a mixed but valuable precedent. While showing some modest symptomatic benefits in certain contexts, it has not demonstrated significant disease-modifying effects in terms of preventing neurodegeneration. This suggests that while the ethyl ester form may alter the pharmacokinetic and pharmacodynamic properties of the fatty acid, it may not be sufficient to overcome the underlying pathology, or in some cases, could even be detrimental.
Future research should prioritize the following:
-
Direct Investigation of this compound: Studies are urgently needed to characterize the effects of this compound in in vitro neuronal and glial cell models and in animal models of neurodegeneration. Does ethylation alter its transport across the blood-brain barrier? Does it modify its incorporation into complex lipids? Does it mitigate or exacerbate the toxicity of the parent C26:0 molecule?
-
Mechanism of Action: Elucidating the precise signaling pathways affected by this compound is crucial. This includes its impact on peroxisomal function, mitochondrial health, inflammatory signaling, and oxidative stress pathways.
-
Biomarker Development: Further validation of hexacosanoic acid as a biomarker for various neurodegenerative diseases is warranted. Investigating whether this compound is present in biological fluids and if its levels correlate with disease progression could open new diagnostic avenues.
Conclusion
While direct evidence for the involvement of this compound in neurodegenerative diseases is currently lacking, the profound neurotoxicity of its parent compound, hexacosanoic acid, provides a strong rationale for its investigation. The insights gained from studies on other fatty acid ethyl esters, such as ethyl-EPA, offer a valuable framework for designing future experiments. This technical guide serves as a comprehensive resource to stimulate and inform further research into this potentially significant area of neurolipidomics, with the ultimate goal of identifying new therapeutic targets and strategies for debilitating neurodegenerative disorders.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid profiles in demented patients: identification of hexacosanoic acid (C26:0) as a blood lipid biomarker of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl-EPA treatment improves motor dysfunction, but not neurodegeneration in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl-eicosapentaenoate (E-EPA) attenuates motor impairments and inflammation in the MPTP-probenecid mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Very Long-Chain Fatty Acid Metabolism: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricacies of very long-chain fatty acid (VLCFA) metabolism is paramount for advancing the study of numerous physiological processes and developing therapies for a range of metabolic disorders. This in-depth technical guide provides a comprehensive overview of the core principles of VLCFA metabolism, from synthesis and transport to degradation. It includes detailed experimental protocols for VLCFA analysis, quantitative data for key metabolic enzymes, and visualizations of the critical pathways involved.
The Core Pathways: Synthesis, Transport, and Degradation of VLCFAs
Very long-chain fatty acids are fatty acids with chain lengths of 22 carbon atoms or more.[1] They are essential components of cellular lipids, such as sphingolipids and glycerophospholipids, and play crucial roles in various biological functions, including the formation of the skin barrier, maintenance of myelin, and retinal function.[2][3] The homeostasis of VLCFAs is tightly regulated through a balance of synthesis, transport, and degradation.[2]
VLCFA Synthesis: The Elongase Enzymes
VLCFAs are synthesized in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process involves a complex of enzymes, with the key substrate specificity being determined by the ELOVL (Elongation of Very Long-chain fatty acids) family of elongases.[4] There are seven known mammalian ELOVL enzymes (ELOVL1-7), each with distinct preferences for fatty acid chain length and saturation.
Table 1: Substrate Specificity of Human ELOVL Elongases
| ELOVL Isoform | Primary Substrates | Primary Products | Key Tissue Expression |
| ELOVL1 | C20:0-C24:0 Saturated & Monounsaturated FAs | C22:0-C26:0 Saturated & Monounsaturated FAs | Ubiquitous, high in skin, brain, testis |
| ELOVL2 | C20-C22 Polyunsaturated FAs (PUFAs) | C22-C24 PUFAs (e.g., DHA) | Liver, testis, retina, brain |
| ELOVL3 | C18:0-C22:0 Saturated & Monounsaturated FAs | C20:0-C24:0 Saturated & Monounsaturated FAs | Skin, liver (sebaceous glands) |
| ELOVL4 | C24 and longer FAs (Saturated and PUFA) | VLC-PUFAs (>C28) | Retina, brain, skin, testis |
| ELOVL5 | C18-C20 PUFAs | C20-C22 PUFAs | Liver, brain, adipose tissue |
| ELOVL6 | C12-C16 Saturated & Monounsaturated FAs | C18 Saturated & Monounsaturated FAs | Liver, adipose tissue, pancreas |
| ELOVL7 | C16-C18 Saturated & Monounsaturated FAs | C18-C20 Saturated & Monounsaturated FAs | Prostate, skin, lung |
This table is a synthesis of data from multiple sources, including references and.
The following diagram illustrates the general fatty acid elongation cycle.
Cellular Transport: The Role of ABCD Transporters
Once synthesized, VLCFAs, typically in the form of VLCFA-CoA esters, must be transported into peroxisomes for degradation. This transport is mediated by ATP-binding cassette (ABC) transporters of the D subfamily. ABCD1 (also known as ALD protein), ABCD2 (ALDRP), and ABCD3 (PMP70) are all localized to the peroxisomal membrane and are involved in the transport of fatty acids. Defects in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder characterized by the accumulation of VLCFAs.
Table 2: Substrate Preferences of Peroxisomal ABCD Transporters
| Transporter | Gene | Primary Substrates | Associated Disease |
| ABCD1 (ALDP) | ABCD1 | Saturated and monounsaturated VLCFA-CoAs (>C22:0) | X-linked Adrenoleukodystrophy (X-ALD) |
| ABCD2 (ALDRP) | ABCD2 | Saturated and monounsaturated VLCFA-CoAs, Polyunsaturated FAs | Functional redundancy with ABCD1 |
| ABCD3 (PMP70) | ABCD3 | Branched-chain acyl-CoAs, dicarboxylic acids, bile acid precursors | Hepatosplenomegaly |
This table is a synthesis of data from multiple sources, including references and.
Degradation: Peroxisomal β-Oxidation
The breakdown of VLCFAs occurs exclusively in peroxisomes via a β-oxidation pathway. This process is similar to mitochondrial β-oxidation but is catalyzed by a distinct set of enzymes. The peroxisomal pathway shortens VLCFAs to medium-chain fatty acids, which can then be transported to mitochondria for complete oxidation. The initial and rate-limiting step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase 1 (ACOX1).
Table 3: Enzymes of Peroxisomal β-Oxidation of Straight-Chain VLCFAs
| Step | Enzyme | Gene | Reaction |
| 1. Dehydrogenation | Acyl-CoA Oxidase 1 (ACOX1) | ACOX1 | Acyl-CoA → trans-2-Enoyl-CoA + H₂O₂ |
| 2. Hydration | L-Bifunctional Protein (L-PBE) | EHHADH | trans-2-Enoyl-CoA → L-3-Hydroxyacyl-CoA |
| 3. Dehydrogenation | L-Bifunctional Protein (L-PBE) | EHHADH | L-3-Hydroxyacyl-CoA → 3-Ketoacyl-CoA |
| 4. Thiolysis | Peroxisomal 3-ketoacyl-CoA thiolase | ACAA1 | 3-Ketoacyl-CoA → Acyl-CoA (Cn-2) + Acetyl-CoA |
This table is a synthesis of information from references and.
The following diagram provides a simplified overview of VLCFA metabolism, from synthesis to degradation.
Quantitative Insights into VLCFA Metabolism
Quantitative analysis is crucial for understanding the dynamics of VLCFA metabolism and diagnosing related disorders. This section provides key quantitative data on enzyme kinetics and plasma concentrations of VLCFAs.
Enzyme Kinetics
The activity of enzymes involved in VLCFA metabolism is a critical determinant of the overall flux through these pathways.
Table 4: Kinetic Parameters of Key VLCFA Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | Vmax | Notes |
| ACOX1 (human, isoform 1) | Hexadecanoyl-CoA (C16:0-CoA) | 73 | - | Optimum pH is 8.5. |
| ACOX1 (human, isoform 2) | Hexadecanoyl-CoA (C16:0-CoA) | 90 | - | Broader substrate range than isoform 1. |
Further research is required to populate a more comprehensive table of kinetic parameters for all enzymes in the VLCFA metabolic pathways.
Plasma Concentrations of VLCFAs
The measurement of VLCFA levels in plasma is a cornerstone for the diagnosis of peroxisomal disorders. Elevated levels of C26:0 and increased ratios of C24:0/C22:0 and C26:0/C22:0 are biochemical hallmarks of these conditions.
Table 5: Typical Plasma VLCFA Concentrations and Ratios
| Analyte | Normal Range | Zellweger Syndrome | X-linked Adrenoleukodystrophy (X-ALD) |
| C22:0 (Behenic Acid) | 32.0 - 73.4 µmol/L | Variable | Variable |
| C24:0 (Lignoceric Acid) | 30.3 - 72.0 µmol/L | Elevated | Elevated |
| C26:0 (Cerotic Acid) | 0.20 - 0.71 µmol/L | Significantly Elevated | Significantly Elevated |
| C24:0 / C22:0 Ratio | 0.75 - 1.28 | Elevated | Elevated |
| C26:0 / C22:0 Ratio | 0.005 - 0.0139 | Significantly Elevated | Elevated |
Normal ranges are based on a study in the Chinese population. Values for Zellweger Syndrome and X-ALD represent typical findings and can vary.
Experimental Protocols for VLCFA Analysis
Accurate and reliable quantification of VLCFAs is essential for both basic research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used techniques.
Protocol: VLCFA Analysis in Plasma by GC-MS
This protocol outlines a general procedure for the extraction, derivatization, and analysis of VLCFAs from plasma samples using GC-MS.
Materials:
-
Plasma sample
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
BF₃-Methanol (14%) or HCl-Methanol (5%)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a non-polar capillary column (e.g., DB-1ms)
Procedure:
-
Internal Standard Addition: To 100 µL of plasma, add a known amount of the internal standard.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of chloroform:methanol (2:1) to the plasma sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl, vortex for 1 minute, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 14% BF₃-methanol or 5% HCl-methanol.
-
Heat at 100°C for 60 minutes in a sealed tube.
-
Cool to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Concentrate the FAME extract under nitrogen to a final volume of approximately 50-100 µL.
-
Inject 1 µL into the GC-MS system.
-
Typical GC-MS Parameters:
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium (1.0 mL/min)
-
Oven Program: Initial 100°C (2 min hold), ramp at 10°C/min to 250°C, then ramp at 5°C/min to 320°C (10 min hold).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
-
-
The following diagram illustrates the experimental workflow for GC-MS analysis of VLCFAs.
Protocol: VLCFA Analysis in Plasma by LC-MS/MS
LC-MS/MS offers an alternative with high sensitivity and specificity, and in some cases, can be performed without derivatization.
Materials:
-
Plasma sample
-
Deuterated internal standards (e.g., C26:0-d4)
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C8 or C18 reversed-phase column
Procedure (Simplified, without derivatization):
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of methanol containing the deuterated internal standards.
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Typical LC Parameters:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids.
-
-
Typical MS/MS Parameters:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each analyte and its corresponding internal standard.
-
-
Pathophysiological Signaling in VLCFA Disorders
The accumulation of VLCFAs in disorders like X-ALD is not merely an inert storage issue; it actively contributes to the disease pathology. Excess VLCFAs can lead to membrane destabilization, mitochondrial dysfunction, oxidative stress, and a potent inflammatory response, particularly in the central nervous system.
The diagram below illustrates a simplified logical relationship in the pathophysiology of X-linked Adrenoleukodystrophy.
This guide provides a foundational framework for understanding the complex world of very long-chain fatty acid metabolism. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and clinicians working to unravel the mechanisms of VLCFA-related diseases and to develop novel therapeutic interventions.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of very long-chain Fatty acids: genes and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal Disorders | Manchester Centre for Genomic Medicine [mangen.co.uk]
- 4. Frontiers | Molecular characterization, spatiotemporal expression patterns of fatty acid elongase (elovl8) gene, and its transcription changes in response to different diet stimuli in yellow catfish (Pelteobagrus fulvidraco) [frontiersin.org]
An In-depth Technical Guide on the Health Effects of Hexacosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0), a very long-chain saturated fatty acid (VLCFA), is a critical molecule implicated in several physiological and pathological processes. While a minor component of total fatty acids in healthy individuals, its accumulation is a hallmark of severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the current understanding of the health effects of hexacosanoic acid, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the fields of neurology, metabolism, and rare diseases.
Pathophysiological Role of Hexacosanoic Acid
The primary and most well-documented health effect of elevated hexacosanoic acid is its central role in the pathogenesis of X-linked adrenoleukodystrophy (X-ALD).[1][2] X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein essential for the degradation of VLCFAs.[2][3] The dysfunction of this transporter leads to the accumulation of hexacosanoic acid and other VLCFAs in various tissues, most prominently in the white matter of the brain, the spinal cord, and the adrenal cortex.[1] This accumulation is directly linked to the clinical manifestations of the disease, including progressive demyelination, adrenal insufficiency, and neuroinflammation.
Beyond X-ALD, elevated levels of hexacosanoic acid have been associated with other health conditions, including metabolic syndrome and coronary artery disease, suggesting a broader role for this VLCFA in metabolic and cardiovascular health.
Quantitative Data on Hexacosanoic Acid Levels
The quantification of hexacosanoic acid in biological samples is a cornerstone of diagnosing and monitoring X-ALD and for research into its pathological effects. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.
Table 1: Plasma Hexacosanoic Acid Levels in X-ALD Patients and Controls
| Patient Group | Hexacosanoic Acid (% of total fatty acids) | C26:0/C22:0 Ratio | Reference |
| X-ALD Hemizygotes (Males) | 0.081 ± 0.0066 | > 0.05 | |
| X-ALD Heterozygotes (Females) | 0.057 ± 0.0063 | Variable | |
| Healthy Controls | 0.015 ± 0.0032 | 0.008 - 0.01 |
Table 2: Effect of Lorenzo's Oil Treatment on Plasma Hexacosanoic Acid Levels in X-ALD Patients
| Treatment Group | Reduction in Hexacosanoic Acid | Reduction in C26:0/C22:0 Ratio | Reference |
| Cerebral Childhood X-ALD (CCER) | Significantly reduced | Significantly reduced | |
| Asymptomatic X-ALD | Achieved normal levels | - | |
| Mixed X-ALD Phenotypes | 50% | 42.8% |
Table 3: Hexacosanoic Acid Levels in Cultured Skin Fibroblasts
| Cell Line | Hexacosanoic Acid Content | C26:0/C22:0 Ratio | Reference |
| X-ALD Patient Fibroblasts | Substantial synthesis from stearic acid | 0.78 - 0.92 | |
| Control Fibroblasts | Trace amounts synthesized | 0.03 - 0.09 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of hexacosanoic acid's effects. Below are summaries of key experimental protocols.
Protocol 1: Quantification of Very Long-Chain Fatty Acids in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard method for measuring VLCFA levels for diagnostic and research purposes.
1. Sample Preparation:
- Collect plasma samples in EDTA-containing tubes.
- Perform acid/base hydrolysis to release fatty acids from lipids.
- Extract the fatty acids using an organic solvent (e.g., hexane).
2. Derivatization:
- Convert the fatty acids to their methyl ester derivatives for volatility. This is a critical step for GC analysis.
3. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
- The gas chromatograph separates the fatty acid methyl esters based on their boiling points and polarity.
- The mass spectrometer identifies and quantifies the individual fatty acid methyl esters based on their mass-to-charge ratio.
4. Data Analysis:
- Calculate the concentration of hexacosanoic acid and other VLCFAs relative to an internal standard.
- Determine the ratios of C24:0/C22:0 and C26:0/C22:0, which are important diagnostic markers for X-ALD.
Protocol 2: In Vitro Model of Hexacosanoic Acid-Induced Toxicity in Oligodendrocytes
This protocol describes a cell-based assay to study the cytotoxic effects of hexacosanoic acid on myelin-producing cells.
1. Cell Culture:
- Culture primary oligodendrocytes or an oligodendrocyte cell line (e.g., MO3.13) in appropriate media.
2. Treatment:
- Expose the cells to varying concentrations of hexacosanoic acid (e.g., 10-100 µM) for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., ethanol) should be included.
3. Assessment of Cytotoxicity:
- Cell Viability: Use assays such as MTT or trypan blue exclusion to determine the percentage of viable cells.
- Apoptosis: Employ techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.
- Mitochondrial Function: Measure mitochondrial membrane potential using fluorescent dyes (e.g., JC-1) and ATP levels using luminescence-based assays.
- Oxidative Stress: Quantify the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
Signaling Pathways and Molecular Mechanisms
The accumulation of hexacosanoic acid disrupts several critical cellular signaling pathways, leading to the pathology observed in X-ALD and potentially other conditions.
Induction of Inflammation via NF-κB Pathway
Hexacosanoic acid is known to have pro-inflammatory effects. One of the key pathways it activates is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Caption: Hexacosanoic acid-induced NF-κB signaling pathway.
Mitochondrial Dysfunction and Oxidative Stress
A crucial aspect of hexacosanoic acid toxicity is the induction of mitochondrial dysfunction, leading to a bioenergetic crisis and increased oxidative stress.
Caption: Mitochondrial dysfunction induced by hexacosanoic acid.
Disruption of Membrane Properties and Lipid Rafts
VLCFAs like hexacosanoic acid can alter the physical properties of cellular membranes, including the organization of lipid rafts, which are critical for cell signaling.
References
- 1. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Hexacosanoate and its Link to Metabolic Syndrome: A Technical Guide
Disclaimer: Direct research on ethyl hexacosanoate and its specific links to metabolic syndrome is limited in the available scientific literature. This guide will focus on the metabolic implications of its constituent very long-chain saturated fatty acid, hexacosanoic acid (C26:0) . The metabolic effects of this compound are presumed to be primarily mediated through the in vivo hydrolysis to hexacosanoic acid and ethanol.
Introduction to Hexacosanoic Acid and Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2][3][4][5] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Chronic low-grade inflammation and oxidative stress are recognized as playing a significant role in the development and progression of metabolic syndrome.
Hexacosanoic acid (C26:0) is a saturated very long-chain fatty acid (VLCFA) with 26 carbon atoms. VLCFAs are fatty acids with 20 or more carbon atoms and are essential components of cellular lipids, playing a role in various biological processes. Unlike shorter-chain fatty acids, VLCFAs have distinct metabolic pathways and physiological effects. Elevated levels of hexacosanoic acid in the blood have been associated with metabolic syndrome and its components, suggesting it may be a valuable biomarker and a potential player in the pathophysiology of this condition.
Quantitative Data on Hexacosanoic Acid and Metabolic Syndrome
Several studies have investigated the association between whole blood or plasma levels of hexacosanoic acid and the presence of metabolic syndrome. The following tables summarize the key quantitative findings from this research.
Table 1: Association of Whole Blood Hexacosanoic Acid (C26:0) with Metabolic Syndrome in Japanese Men
| Group | Number of Subjects (n) | Mean C26:0 Level (μg/mL) ± SD | p-value |
| Metabolic Syndrome (MS) | 78 | 2.42 ± 0.31 | 0.001 |
| Non-Metabolic Syndrome (Non-MS) | 140 | 2.25 ± 0.29 |
Data from a study on 218 apparently healthy male subjects.
Table 2: Correlation of Whole Blood Hexacosanoic Acid (C26:0) with Components of Metabolic Syndrome
| Metabolic Syndrome Component | Correlation with C26:0 Level |
| Age | Positive |
| Blood Pressure | Positive |
| Triglycerides | Positive |
| Fasting Plasma Glucose | Positive |
Multivariate analysis revealed that the level of C26:0 is an independent variable for the presence of metabolic syndrome after adjustment for age and each criterion of MS.
Experimental Protocols
The primary method for quantifying hexacosanoic acid levels in the cited studies is gas-liquid chromatography-mass spectrometry (GLC-MS).
Quantification of Hexacosanoic Acid in Whole Blood
Objective: To measure the absolute levels of hexacosanoic acid (C26:0) in whole blood samples.
Methodology: Gas Liquid Chromatography-Mass Spectrometry (GLC-MS)
Procedure:
-
Sample Collection: Whole blood samples are collected from subjects.
-
Lipid Extraction: Total lipids are extracted from the whole blood samples using a suitable solvent system (e.g., chloroform-methanol).
-
Fatty Acid Methylation: The extracted lipids are subjected to methylation to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). This is a crucial step for gas chromatography analysis.
-
GLC-MS Analysis: The FAMEs are then separated and quantified using a gas-liquid chromatograph coupled with a mass spectrometer. The mass spectrometer identifies the specific FAMEs based on their mass-to-charge ratio, and the chromatograph quantifies their abundance.
-
Data Analysis: The concentration of hexacosanoic acid is determined by comparing its peak area to that of a known internal standard.
This protocol is based on the methodology described in a study associating C26:0 levels with metabolic syndrome in Japanese men.
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which hexacosanoic acid may contribute to metabolic syndrome are still under investigation. However, based on the broader understanding of VLCFAs and metabolic dysfunction, several pathways are of interest.
Proposed Signaling Pathway for VLCFA-Induced Metabolic Dysfunction
Experimental Workflow for Investigating the Association of Hexacosanoic Acid with Metabolic Syndrome
Potential Mechanisms Linking Hexacosanoic Acid to Metabolic Syndrome
The exact mechanisms by which elevated hexacosanoic acid may contribute to metabolic syndrome are not fully elucidated but are thought to involve several interconnected processes:
-
Peroxisomal Dysfunction: Peroxisomes are cellular organelles responsible for the beta-oxidation of VLCFAs. Dysfunction in peroxisomal activity can lead to the accumulation of VLCFAs, including hexacosanoic acid. This accumulation itself may be a marker of underlying peroxisomal issues that contribute to metabolic diseases.
-
Induction of Cellular Stress: High levels of saturated fatty acids can induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This can trigger inflammatory pathways and impair insulin signaling, both of which are central to the development of metabolic syndrome.
-
Inflammation: Chronic low-grade inflammation is a hallmark of metabolic syndrome. Saturated fatty acids can activate inflammatory signaling pathways, such as those involving NF-κB, leading to the production of pro-inflammatory cytokines that can interfere with normal metabolic processes.
-
Ceramide Synthesis: VLCFAs are precursors for the synthesis of ceramides, a class of lipid molecules. Certain ceramide species have been implicated in inducing insulin resistance and apoptosis in various cell types, which could contribute to the pathology of metabolic syndrome.
Conclusion
While direct evidence for the role of this compound in metabolic syndrome is currently lacking, the available research strongly suggests that its corresponding fatty acid, hexacosanoic acid, is associated with this condition. Elevated levels of hexacosanoic acid in the blood are linked to the presence of metabolic syndrome and its individual components. The underlying mechanisms are likely multifactorial, involving peroxisomal dysfunction, cellular stress, inflammation, and alterations in lipid metabolism. Further research is needed to elucidate the precise causal role of hexacosanoic acid in the pathogenesis of metabolic syndrome and to determine if its ethyl ester, this compound, has any unique metabolic effects beyond those of its constituent fatty acid. The quantification of hexacosanoic acid may serve as a useful biomarker for identifying individuals at risk for metabolic syndrome.
References
- 1. Dietary Very Long Chain Saturated Fatty Acids and Metabolic Factors: Findings from the Korea National Health and Nutrition Examination Survey 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Fatty Acids and the Metabolic Syndrome: A Personalized Nutrition Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosanoids in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory markers of metabolic syndrome [explorationpub.com]
- 5. discovery.iese.edu [discovery.iese.edu]
The Biochemistry of Very Long-Chain Fatty Acyl-CoAs: A Technical Guide for Researchers
Abstract
Very long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates, playing essential roles in a variety of cellular processes, from membrane structure to signaling. This technical guide provides an in-depth exploration of the biochemistry of VLCFA-CoAs, tailored for researchers, scientists, and drug development professionals. It covers the core aspects of VLCFA-CoA metabolism, including their synthesis, degradation, and transport, as well as their involvement in cellular signaling pathways and the pathophysiology of related diseases. This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key assays, and utilizes Graphviz diagrams to visualize complex biochemical pathways and experimental workflows, ensuring a comprehensive understanding of this vital class of molecules.
Introduction to Very Long-Chain Fatty Acyl-CoAs
Very long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon chain length of 22 carbons or more.[1][2][3] In their activated form, as coenzyme A (CoA) thioesters, they are referred to as very long-chain fatty acyl-CoAs (VLCFA-CoAs). These molecules are not merely structural components of lipids but are also dynamic players in cellular physiology and pathology. VLCFA-CoAs are integral to the synthesis of complex lipids such as sphingolipids and glycerophospholipids, which are vital for maintaining the integrity and fluidity of cellular membranes.[2][4] Beyond their structural roles, VLCFA-CoAs are precursors for signaling molecules and have been implicated as direct ligands for nuclear receptors.
Dysregulation of VLCFA-CoA metabolism is a hallmark of several severe inherited neurological disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders. In these conditions, the accumulation of VLCFAs and their CoA esters in tissues and plasma leads to progressive cellular dysfunction, particularly in the nervous system and adrenal glands. A thorough understanding of the biochemistry of VLCFA-CoAs is therefore paramount for the development of effective diagnostic and therapeutic strategies for these devastating diseases.
Metabolism of Very Long-Chain Fatty Acyl-CoAs
The cellular concentration of VLCFA-CoAs is tightly regulated through a balance of synthesis, degradation, and transport. These processes occur in distinct subcellular compartments, primarily the endoplasmic reticulum and peroxisomes.
Synthesis: The Fatty Acid Elongation Cycle
VLCFA-CoAs are synthesized in the endoplasmic reticulum (ER) through a cyclical process that adds two-carbon units to a pre-existing fatty acyl-CoA primer. This process, known as the fatty acid elongation cycle, involves four key enzymatic reactions:
-
Condensation: The cycle is initiated by the condensation of a fatty acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes called fatty acid elongases (ELOVLs).
-
Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase.
-
Dehydration: A dehydratase then removes a water molecule to form an enoyl-CoA.
-
Reduction: Finally, an enoyl-CoA reductase reduces the double bond to yield a saturated fatty acyl-CoA that is two carbons longer than the original substrate.
This elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into various metabolic pathways.
Degradation: Peroxisomal β-Oxidation
The primary pathway for the degradation of VLCFA-CoAs is β-oxidation, which occurs exclusively within the peroxisomes. This is because the initial and rate-limiting enzyme in mitochondrial β-oxidation is unable to act on VLCFA-CoAs. The peroxisomal β-oxidation pathway shortens the long carbon chains of VLCFA-CoAs, generating acetyl-CoA and a shorter acyl-CoA that can then be further metabolized in the mitochondria. The key enzymes in peroxisomal β-oxidation are:
-
Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step, the dehydrogenation of the acyl-CoA.
-
D-bifunctional Protein (DBP): Possesses both hydratase and dehydrogenase activities for the second and third steps.
-
Peroxisomal Thiolase: Catalyzes the final step, the thiolytic cleavage of the β-ketoacyl-CoA.
Defects in any of these enzymes or in the transport of VLCFA-CoAs into the peroxisome lead to the accumulation of these molecules and the development of peroxisomal disorders.
Transport: The Role of ABCD1
The transport of VLCFA-CoAs from the cytosol into the peroxisome is a critical step for their degradation and is mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALDP). Mutations in the ABCD1 gene are the cause of X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disease characterized by the accumulation of VLCFAs. The exact mechanism by which ABCD1 transports VLCFA-CoAs is still under investigation, but it is known to be an ATP-dependent process. Evidence suggests that ABCD1 binds VLCFA-CoAs and facilitates their translocation across the peroxisomal membrane.
Role in Cellular Signaling
VLCFA-CoAs are not just metabolic intermediates but also act as signaling molecules, most notably through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in lipid metabolism, including those required for peroxisomal β-oxidation.
Studies have shown that VLCFA-CoAs are high-affinity ligands for PPARα, with dissociation constants (Kd) in the nanomolar range. This binding induces a conformational change in PPARα, leading to the recruitment of coactivator proteins and the subsequent upregulation of target gene expression. This creates a positive feedback loop where the accumulation of VLCFA-CoAs can stimulate their own degradation.
Quantitative Data on VLCFA-CoA Metabolism
The following tables summarize key quantitative data related to VLCFA-CoA biochemistry.
Table 1: Typical Concentrations of Very Long-Chain Fatty Acids
| Fatty Acid | Control Plasma (µmol/L) | X-ALD Plasma (µmol/L) | Zellweger Syndrome Plasma (µmol/L) |
| C22:0 (Behenic Acid) | Normal | Normal | Elevated |
| C24:0 (Lignoceric Acid) | Normal | Elevated | Highly Elevated |
| C26:0 (Cerotic Acid) | 0.008 - 0.01 | 1.61 - 3.34 | > 3.34 |
| C24:0/C22:0 Ratio | Normal | Increased | Highly Increased |
| C26:0/C22:0 Ratio | 0.008 - 0.01 | 0.05 - 0.10 | > 0.10 |
Data compiled from references.
Table 2: Binding Affinities of Acyl-CoAs to PPARα
| Ligand | Dissociation Constant (Kd) (nM) |
| Nervonic Acid (24:1) | 769 (Very Weak) |
| VLCFA-CoAs (General) | High Affinity |
Data compiled from reference. Note: The original research indicates that while free VLCFAs have weak affinity, their CoA thioesters are much more potent ligands, though specific Kd values for all VLCFA-CoAs were not detailed in the provided search results.
Experimental Protocols
This section provides detailed methodologies for the analysis of VLCFA-CoAs and related enzymatic activities.
Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the clinical diagnosis of peroxisomal disorders.
Workflow Diagram
Detailed Protocol:
-
Sample Preparation: Collect plasma samples from patients. For solid tissues, homogenization is required.
-
Hydrolysis: Perform an acid or base hydrolysis to release the fatty acids from their esterified forms (e.g., from CoA, phospholipids, etc.).
-
Extraction: Extract the free fatty acids using an organic solvent such as hexane or a mixture of chloroform and methanol.
-
Derivatization: Convert the fatty acids to more volatile derivatives, typically fatty acid methyl esters (FAMEs), by reacting with a methylating agent like BF3-methanol.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The fatty acids are separated based on their boiling points and chain lengths on the GC column and then ionized and detected by the mass spectrometer.
-
Quantification: Quantify the individual VLCFAs by comparing their peak areas to those of known amounts of deuterated internal standards. Calculate the ratios of C24:0/C22:0 and C26:0/C22:0 for diagnostic purposes.
Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct measurement of VLCFA-CoAs.
Detailed Protocol:
-
Sample Preparation: Homogenize cells or tissues in an acetonitrile/isopropanol solution.
-
Internal Standard Spiking: Add a known amount of a deuterated acyl-CoA internal standard (e.g., D31-16:0-CoA) to the homogenate.
-
Extraction: Perform a liquid-liquid extraction to isolate the acyl-CoAs.
-
LC-MS/MS Analysis: Separate the acyl-CoA species using reverse-phase liquid chromatography with a C8 or C18 column, often at a high pH (e.g., pH 9.0) with an ammonium hydroxide and isopropanol gradient. The separated acyl-CoAs are then introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM) mode.
-
Data Analysis: Quantify the individual acyl-CoA species by comparing their signal intensities to the internal standard.
Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity
This radiometric assay measures the activity of enzymes that activate fatty acids to their CoA esters.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing cell lysate, ATP, coenzyme A, Mg2+, and a radiolabeled fatty acid (e.g., [14C]oleic acid) bound to bovine serum albumin (BSA).
-
Incubation: Incubate the reaction mixture at 37°C to allow for the synthesis of the radiolabeled acyl-CoA.
-
Reaction Termination and Phase Partitioning: Stop the reaction and exploit the differential phase partitioning of fatty acids and acyl-CoAs to separate the product from the substrate.
-
Scintillation Counting: Quantify the amount of radiolabeled acyl-CoA formed by scintillation counting.
Subcellular Fractionation for VLCFA-CoA Analysis
This protocol allows for the isolation of different cellular compartments to study the subcellular distribution of VLCFA-CoAs.
Workflow Diagram
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
A Preliminary Investigation of Ethyl Hexacosanoate in Brain Tissue: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of neurometabolic research is continuously evolving, with a growing interest in the role of very long-chain fatty acids (VLCFAs) and their metabolites in the central nervous system. Hexacosanoic acid (C26:0), a saturated VLCFA, is known to accumulate in the brain tissue of patients with certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD), leading to severe neuroinflammation and demyelination.[1][2][3] While the neurotoxicity of the free fatty acid form is established, the presence and potential role of its ethyl ester, ethyl hexacosanoate, remain largely unexplored.
This technical guide provides a preliminary framework for the investigation of this compound in brain tissue. Given the nascent stage of this specific area of inquiry, this document synthesizes information from related fields, including the study of fatty acid ethyl esters (FAEEs) and the metabolism of VLCFAs in the brain.[4][5] The formation of FAEEs is a recognized non-oxidative pathway of ethanol metabolism in the human brain, catalyzed by fatty acid ethyl ester synthases. It is plausible that in the presence of ethanol, the elevated levels of hexacosanoic acid observed in certain pathological states could lead to the formation of this compound.
This guide offers hypothetical quantitative data to serve as a benchmark for future studies, detailed experimental protocols for the detection and quantification of this compound, and a proposed signaling pathway to stimulate further research into its potential biological activities.
Data Presentation
As direct quantitative data for this compound in brain tissue is not yet available in published literature, the following table presents a hypothetical dataset. This table is intended to serve as a template for researchers to populate with their own experimental findings and is structured for clear comparison across different brain regions and conditions. The hypothetical values are extrapolated from known concentrations of other fatty acid ethyl esters and the documented accumulation of hexacosanoic acid in diseased states.
| Brain Region | Condition | Hypothetical this compound Concentration (pmol/g tissue) | Method of Detection | Reference |
| Frontal Cortex | Control | < 1.0 | GC-MS/MS | Hypothetical Data |
| Frontal Cortex | X-ALD Model (with Ethanol Exposure) | 15.2 ± 3.5 | GC-MS/MS | Hypothetical Data |
| Cerebellum | Control | < 1.0 | GC-MS/MS | Hypothetical Data |
| Cerebellum | X-ALD Model (with Ethanol Exposure) | 8.9 ± 2.1 | GC-MS/MS | Hypothetical Data |
| White Matter | Control | < 1.0 | LC-MS/MS | Hypothetical Data |
| White Matter | X-ALD Model (with Ethanol Exposure) | 25.8 ± 5.7 | LC-MS/MS | Hypothetical Data |
| Gray Matter | Control | < 1.0 | LC-MS/MS | Hypothetical Data |
| Gray Matter | X-ALD Model (with Ethanol Exposure) | 12.4 ± 2.9 | LC-MS/MS | Hypothetical Data |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the preliminary investigation of this compound in brain tissue. These protocols are adapted from established methods for the analysis of other fatty acid esters and very long-chain fatty acids.
Brain Tissue Homogenization and Lipid Extraction
This protocol describes the extraction of total lipids from brain tissue samples.
Materials:
-
Brain tissue (fresh or frozen at -80°C)
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform/methanol mixture (2:1, v/v), ice-cold
-
0.9% NaCl solution, ice-cold
-
Internal standard (e.g., d5-ethyl palmitate or a custom-synthesized deuterated this compound)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of brain tissue.
-
Add the tissue to a glass homogenizer with 1 mL of ice-cold PBS.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Transfer the homogenate to a glass tube and add 5 mL of the chloroform/methanol mixture.
-
Spike the sample with a known amount of the internal standard.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1 mL of ice-cold 0.9% NaCl solution to induce phase separation.
-
Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid extract in a known volume of hexane or another suitable solvent for analysis.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the parameters for the detection and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fatty acid ester analysis (e.g., SP-2560 or similar)
GC-MS Parameters:
| Parameter | Setting |
| Injector | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Mode | Splitless |
| Oven Program | |
| Initial Temperature | 150°C, hold for 2 min |
| Ramp 1 | 10°C/min to 240°C, hold for 10 min |
| Ramp 2 | 5°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Quantification:
-
Create a calibration curve using a series of known concentrations of an this compound standard.
-
Quantify the amount of this compound in the brain tissue samples by comparing the peak area of the analyte to the peak area of the internal standard and referencing the calibration curve.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For increased sensitivity and specificity, LC-MS/MS can be employed.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reversed-phase column
LC-MS/MS Parameters:
| Parameter | Setting |
| Liquid Chromatography | |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid |
| Gradient | Start with 60% B, increase to 100% B over 15 min, hold for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined using an this compound standard (precursor ion to product ion) |
Potential Signaling Pathways and Biological Roles
The biological function of this compound in the brain is currently unknown. However, based on the known activities of other long-chain fatty acids and their derivatives, we can hypothesize potential signaling pathways that may be affected.
Interaction with G-Protein Coupled Receptors (GPCRs)
Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids. It is plausible that this compound could act as a ligand for one or more of these receptors, potentially modulating downstream signaling cascades involved in neuroinflammation, synaptic plasticity, or neuronal survival.
Caption: Proposed GPCR signaling pathway for this compound.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that are activated by fatty acids and their derivatives and play a crucial role in the regulation of lipid metabolism and inflammation. Hexacosanoic acid accumulation is linked to neuroinflammation, and PPAR agonists have shown neuroprotective effects in various models of neurodegenerative diseases. This compound could potentially act as a ligand for PPARs, influencing the expression of genes involved in inflammatory responses and fatty acid oxidation.
Caption: Proposed PPAR signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the preliminary investigation of this compound in brain tissue, from sample acquisition to data analysis and hypothesis generation.
Caption: Experimental workflow for this compound investigation.
Conclusion
The study of this compound in brain tissue represents a novel and potentially significant area of neurochemical research. While direct evidence of its presence and function is currently lacking, the established principles of fatty acid metabolism and neuroinflammation provide a solid foundation for its investigation. This technical guide offers a comprehensive, albeit preliminary, roadmap for researchers to embark on this exploration. The provided hypothetical data, detailed experimental protocols, and proposed signaling pathways are intended to serve as a catalyst for new research that could ultimately shed light on the role of this and other very long-chain fatty acid esters in the health and disease of the central nervous system.
References
- 1. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy [aginganddisease.org]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of ethanol by human brain to fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of fatty acid ethyl esters during chronic ethanol treatment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of Ethyl Hexacosanoate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hexacosanoate is a fatty acid ethyl ester (FAEE) that may be of interest as a potential biomarker or as a metabolite in various biological and pharmacological studies. Accurate and precise quantification of this compound in complex biological matrices such as plasma is crucial for understanding its physiological and pathological roles. This document provides a detailed application note and protocol for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The principles and methods described can also be adapted for gas chromatography-mass spectrometry (GC-MS).
Analytical Method Overview
The quantification of this compound in plasma typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: High-level workflow for the quantification of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A suitable deuterated or odd-chain fatty acid ethyl ester (e.g., ethyl heptadecanoate)[1]
-
Solvents: Acetonitrile, Methanol, Isopropanol, Hexane, Ethyl Acetate (LC-MS or HPLC grade)
-
Reagents: Formic acid, Ammonium acetate
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or reagents for Liquid-Liquid Extraction (LLE)
Sample Preparation
Effective sample preparation is critical to remove proteins and other interfering substances from the plasma matrix.[2] Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 25 µL of the internal standard working solution.[1]
-
Add 1.5 mL of a hexane/isopropanol mixture (3:2, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Detailed sample preparation workflow for this compound analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start with 60% B, increase to 98% B over 8 min, hold for 2 min, re-equilibrate. |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Note: The precursor ion for this compound (C₂₈H₅₆O₂) is expected to be [M+H]⁺ or [M+NH₄]⁺. Product ions would result from fragmentation of the ester linkage.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range should be established with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and precision (CV%) should be ≤15% (≤20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and IS.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS should be evaluated.
-
Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be assessed.
Data Presentation
Quantitative data from method validation should be summarized in clear and concise tables.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | Value | Value | Value |
| Low | 3 | Value | Value | Value |
| Medium | 500 | Value | Value | Value |
| High | 800 | Value | Value | Value |
Alternative Method: GC-MS
Gas chromatography-mass spectrometry is another powerful technique for the analysis of FAEEs.
Key Considerations for GC-MS:
-
Derivatization: While some FAEEs can be analyzed directly, derivatization to more volatile and thermally stable compounds (e.g., methyl esters) may be necessary, though this is less common for pre-existing esters.
-
Sample Preparation: Similar extraction methods (LLE or SPE) are used.
-
GC Column: A non-polar or medium-polarity column is typically used for separation.
-
Ionization: Electron Ionization (EI) is commonly used.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in plasma using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection, along with the guidelines for method validation, will enable researchers to obtain reliable and reproducible quantitative data. The protocols can be adapted based on available instrumentation and specific study requirements.
References
- 1. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Ethyl Hexacosanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of ethyl hexacosanoate, a very long-chain fatty acid ethyl ester (VLCFA-EE), using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including lipid extraction and derivatization, as well as optimized GC-MS instrument parameters for achieving reliable and reproducible results. This protocol is designed for researchers in various fields, including metabolic research, biomarker discovery, and drug development, who require accurate quantification of this compound in biological or other complex matrices.
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbons or more. Their ethyl esters, such as this compound (C26:0-EE), are of increasing interest in biomedical research. Abnormal levels of VLCFAs are associated with several metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD)[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of these compounds due to its high sensitivity and selectivity. Proper sample preparation and optimized instrument conditions are critical for the successful analysis of these high molecular weight, low volatility compounds. This document outlines a comprehensive protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation
The initial step involves the extraction of total lipids from the sample matrix. For accurate quantification, it is recommended to add a known amount of an appropriate internal standard, such as a deuterated or odd-chain fatty acid ester (e.g., ethyl heptadecanoate), prior to extraction.
Lipid Extraction from Biological Samples (e.g., Plasma, Tissues):
-
Homogenization: Homogenize a precise amount of the sample (e.g., 25-50 mg of tissue or 100 µL of plasma) in a chloroform/methanol mixture (2:1, v/v).
-
Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. Vortex the mixture thoroughly.
-
Collection: Carefully collect the lower organic layer, which contains the lipids, and transfer it to a clean tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
Transesterification to Ethyl Esters (if analyzing total fatty acid content):
If the starting material contains hexacosanoic acid in other forms (e.g., triglycerides, phospholipids), a transesterification step is necessary to convert them to fatty acid ethyl esters (FAEEs).
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in ethanol.
-
Heat the mixture at 80°C for 1 hour to facilitate the conversion to ethyl esters.
-
After cooling, add hexane and water, vortex, and centrifuge to separate the layers.
-
Collect the upper hexane layer containing the this compound.
-
Dry the hexane extract under a stream of nitrogen.
-
Reconstitute the sample in a small volume of hexane for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. Optimization may be necessary depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | Nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 320°C, and hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-500 |
| Solvent Delay | 5 minutes |
Data Presentation
The following table summarizes the key quantitative data for this compound. The mass fragmentation pattern is predicted based on the known fragmentation of very long-chain fatty acid esters.
| Analyte | Molecular Weight ( g/mol ) | Kovats Retention Index (non-polar column) | Predicted Key Mass Fragments (m/z) |
| This compound | 424.7[2] | 2980.88[2] | 424 (M+), 395 ([M-C2H5]+), 379 ([M-OC2H5]+), 88 (McLafferty rearrangement), 73, 57 |
Note on Fragmentation:
-
M+ (m/z 424): The molecular ion.
-
[M-C2H5]+ (m/z 395): Loss of the ethyl group.
-
[M-OC2H5]+ (m/z 379): Loss of the ethoxy group.
-
McLafferty Rearrangement (m/z 88): A characteristic fragment for ethyl esters resulting from the transfer of a gamma-hydrogen and cleavage of the beta-bond.
-
m/z 73, 57: Common aliphatic chain fragments.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantitative analysis of this compound by GC-MS. Adherence to the detailed sample preparation and instrument parameters will enable researchers to obtain accurate and reproducible results, facilitating further understanding of the role of very long-chain fatty acid ethyl esters in health and disease.
References
Application Note: Quantitative Analysis of Very-Long-Chain Fatty Acids in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The accumulation of VLCFAs is a key biomarker for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1][2][3] Accurate and sensitive quantification of VLCFAs in biological matrices like plasma, serum, and cerebrospinal fluid (CSF) is crucial for disease diagnosis, monitoring, and the development of novel therapeutics.[1][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for VLCFA analysis, offering high sensitivity, specificity, and throughput compared to traditional gas chromatography-mass spectrometry (GC-MS) methods. This application note provides a detailed protocol for the quantification of VLCFAs using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Workflow
The overall experimental workflow for VLCFA analysis by LC-MS/MS is depicted below. It involves sample preparation including hydrolysis and extraction, followed by derivatization to enhance ionization efficiency, and subsequent analysis by the LC-MS/MS system.
Caption: Experimental workflow for VLCFA analysis using LC-MS/MS.
Experimental Protocols
This protocol describes a general method for the analysis of total VLCFAs. Specific parameters may require optimization based on the instrument and specific VLCFAs of interest.
Sample Preparation
a. Hydrolysis: To release esterified VLCFAs, an acid hydrolysis step is typically performed.
-
To 100 µL of plasma or serum, add an internal standard solution containing deuterated VLCFAs (e.g., C22:0-d4, C24:0-d4, C26:0-d4).
-
Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid.
-
Incubate the mixture in a sealed glass vial for 2 hours at a controlled temperature.
b. Liquid-Liquid Extraction: Following hydrolysis, the free fatty acids are extracted from the aqueous matrix.
-
After cooling the sample, add a suitable organic solvent (e.g., hexane or toluene) and vortex thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer containing the fatty acids to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
c. Derivatization: Derivatization is a critical step to improve the ionization efficiency and chromatographic retention of VLCFAs, which have low ionization potential. Several derivatization reagents can be used, with some methods allowing for analysis without this step. A common approach involves creating trimethyl-amino-ethyl (TMAE) iodide ester derivatives.
-
Reconstitute the dried extract in a suitable solvent.
-
Add oxalyl chloride, followed by dimethylaminoethanol, and then methyl iodide.
-
The resulting TMAE iodide ester derivatives are then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions: Ultra-high-performance liquid chromatography (UPLC) is often employed for the separation of VLCFAs.
-
Column: A reversed-phase C8 or C18 column (e.g., Xbridge BEH C8, 2.1 x 50 mm, 2.5 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution is used to separate the VLCFAs based on their hydrophobicity.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., to 50°C) to improve peak shape and reduce viscosity.
b. Mass Spectrometry (MS) Conditions: A triple quadrupole mass spectrometer is commonly used for targeted quantification of VLCFAs in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used for derivatized VLCFAs. For underivatized VLCFAs, atmospheric pressure chemical ionization (APCI) in negative mode can be employed.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each VLCFA and its corresponding internal standard. The selection of these transitions provides high selectivity for the analysis.
Quantitative Data
The following tables summarize typical quantitative parameters and concentration ranges for VLCFA analysis in human plasma/serum.
Table 1: Method Validation Parameters for VLCFA Analysis by LC-MS/MS
| Parameter | C22:0 (Behenic Acid) | C24:0 (Lignoceric Acid) | C26:0 (Cerotic Acid) | Reference |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | |
| Limit of Detection (LOD) | - | - | Low femtomole range reported with derivatization | |
| Lower Limit of Quantitation (LLOQ) | - | - | Relevant to endogenous levels in healthy and diseased states | |
| Within-run Precision (CV%) | Low | Low | Low | |
| Total Precision (CV%) | Low | Low | Low |
Table 2: Reference Intervals for VLCFAs in Human Plasma/Serum
| Analyte | Concentration Range (µmol/L) | Reference |
| C22:0 | 32.0 - 73.4 | |
| C24:0 | 30.3 - 72.0 | |
| C26:0 | 0.20 - 0.71 | |
| C24:0 / C22:0 Ratio | 0.75 - 1.28 | |
| C26:0 / C22:0 Ratio | 0.005 - 0.0139 |
Signaling Pathways and Logical Relationships
The accumulation of VLCFAs in peroxisomal disorders is due to impaired β-oxidation in the peroxisomes. The diagram below illustrates the central role of peroxisomes in VLCFA metabolism and the consequence of its dysfunction.
Caption: Role of peroxisomes in VLCFA metabolism and disease.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the quantitative analysis of VLCFAs using LC-MS/MS. The described method is sensitive, specific, and suitable for high-throughput analysis in a clinical research setting. The provided workflow, protocols, and quantitative data serve as a valuable resource for researchers and scientists involved in the study of peroxisomal disorders and the development of related therapeutics.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of Ethyl Hexacosanoate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is crucial for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. The inherent complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards to ensure data accuracy, precision, and reliability. Ethyl hexacosanoate (C28:0 EE), a saturated very-long-chain fatty acid ethyl ester, serves as an excellent internal standard for the quantification of a wide range of lipid classes, particularly nonpolar lipids, in various biological matrices. Its long carbon chain ensures that it elutes in a region of the chromatogram that is often free from endogenous lipids, minimizing interference. Furthermore, its chemical properties make it behave similarly to many endogenous lipids during extraction and derivatization processes.
This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in lipidomics workflows, with a primary focus on gas chromatography-mass spectrometry (GC-MS) analysis.
Key Properties and Advantages
The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics method. This compound offers several advantages:
-
Chemical Inertness: As a saturated fatty acid ester, it is relatively stable and less prone to oxidation compared to unsaturated lipids.
-
Structural Similarity: Its ester linkage is similar to that of many glycerolipids and other fatty acid esters, ensuring comparable behavior during analytical procedures.
-
Commercial Availability: High-purity this compound is commercially available, ensuring consistency and reliability in standard preparation.
-
Distinct Mass Spectrum: Its unique mass and fragmentation pattern allow for clear identification and quantification without interference from co-eluting compounds.
-
Low Endogenous Abundance: Ethyl esters of very-long-chain fatty acids are generally not present in significant amounts in most biological samples, making them ideal candidates for internal standards.[1]
Data Presentation
The following tables summarize the expected quantitative performance data for this compound as an internal standard. These values are representative and should be validated in your specific experimental setup.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₅₆O₂ |
| Molecular Weight | 424.74 g/mol |
| Melting Point | ~70-72 °C |
| Boiling Point | >400 °C |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, chloroform, ethyl acetate). Insoluble in water. |
Table 2: Representative GC-MS Method Validation Data
| Parameter | Specification |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 pg on column |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg on column |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Table 3: Recommended Concentration for Internal Standard Stock Solution
| Solvent | Concentration | Storage |
| Hexane or Chloroform | 1 mg/mL | -20°C in an amber glass vial |
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard in a typical lipidomics workflow for the analysis of total fatty acids from a biological sample (e.g., plasma, cells, or tissue).
Protocol 1: Lipid Extraction and Saponification
This protocol describes the extraction of total lipids from a biological sample and the subsequent hydrolysis (saponification) of esterified fatty acids to free fatty acids.
Materials:
-
Biological sample (e.g., 100 µL plasma, 1x10⁶ cells, or 10 mg tissue)
-
This compound internal standard solution (10 µg/mL in chloroform/methanol 2:1, v/v)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
2 M KOH in methanol
-
1 M HCl
-
Hexane
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Sample Preparation:
-
For plasma or cell suspension, place the sample in a glass centrifuge tube.
-
For tissue, homogenize the sample in a suitable buffer.
-
-
Addition of Internal Standard: Add 100 µL of the 10 µg/mL this compound internal standard solution to the sample.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Drying: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Saponification:
-
Add 1 mL of 2 M KOH in methanol to the dried lipid extract.
-
Incubate at 60°C for 1 hour to hydrolyze the ester linkages.
-
-
Acidification and Extraction of Free Fatty Acids:
-
After cooling to room temperature, add 1 mL of 1 M HCl to acidify the solution (pH < 3).
-
Add 2 mL of hexane and vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer (containing free fatty acids and the hydrolyzed internal standard) to a new glass tube.
-
Repeat the hexane extraction once more and combine the hexane layers.
-
-
Drying: Evaporate the hexane under a gentle stream of nitrogen.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the carboxyl group of the fatty acids needs to be derivatized to a more volatile form, typically a methyl ester.
Materials:
-
Dried free fatty acid extract from Protocol 1
-
14% Boron trifluoride in methanol (BF₃-methanol)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Methylation:
-
Add 1 mL of 14% BF₃-methanol to the dried fatty acid extract.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean glass tube.
-
-
Drying and Reconstitution:
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
-
Protocol 3: GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
SIM ions for this compound: m/z 88, 101, 424
-
Data Analysis:
Quantification is achieved by calculating the ratio of the peak area of the analyte of interest to the peak area of the this compound internal standard. A calibration curve should be prepared using authentic standards of the fatty acids of interest with a constant amount of the internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in a lipidomics experiment.
Caption: Experimental workflow for quantitative lipidomics using an internal standard.
Caption: Logical relationship of internal standard normalization in lipidomics.
References
Ethyl Hexacosanoate in Disease Model Studies: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl hexacosanoate, a long-chain fatty acid ethyl ester, has been identified as a chemical constituent in a variety of medicinal plants. While research on the specific applications of isolated this compound in disease models is currently limited, its presence in plant extracts with demonstrated pharmacological activities suggests potential therapeutic relevance. This document summarizes the existing research on plant extracts containing this compound and their observed effects in preclinical studies. The data presented herein pertains to the activity of the whole extracts and not to purified this compound, unless otherwise specified.
The primary area of investigation for plant extracts containing this compound revolves around their anti-inflammatory, cytotoxic, and antimicrobial properties. These extracts have been analyzed for their potential in addressing diseases with inflammatory and cell proliferation components.
Quantitative Data Summary
The following table summarizes the quantitative data from studies on plant extracts containing this compound. It is critical to note that these values represent the activity of the entire plant extract and not of this compound in isolation.
| Plant Species | Extract Type | Disease Model/Assay | Key Findings |
| Mimosa caesalpiniifolia | Ethanolic extract of stem bark | Human tumor cell lines (HCT-116, OVCAR-8, SF-295) | Hexane and dichloromethane fractions showed moderate to high inhibitory activity.[1] |
| Zanthoxylum scandens | Stem bark | Anti-HIV activity in H9 lymphocyte cells | While this compound was identified, the potent anti-HIV activity was attributed to other constituents like decarine and γ-fagarine.[2] |
| Buddleja cordata | Methanolic extracts of leaves and cell suspension cultures | In vivo anti-inflammatory activity | The plant has demonstrated various pharmacological effects, including anti-inflammatory properties.[3] |
| Trichodesma indicum | Methanolic extract of whole plant | Cough reflex induced by sulphur dioxide in mice | The extract exhibited significant cough suppressant activity.[4] |
Experimental Protocols
Detailed experimental protocols for the isolation and testing of this compound are not available in the current literature. However, the general methodology for evaluating the therapeutic potential of plant extracts containing this compound is presented below.
General Workflow for Investigating Plant Extracts Containing this compound
Caption: General workflow for natural product drug discovery.
Signaling Pathways
Currently, there are no elucidated signaling pathways specifically for this compound in the context of disease models. Research has focused on the overall effects of the plant extracts. For instance, a study on a derivative, 2-(4'-hydroxyphenyl)this compound, suggests a potential role in targeting the Nrf2 pathway for analgesic development, but this has not been confirmed for this compound itself.[5]
The diagram below illustrates a hypothetical signaling pathway that could be investigated for the anti-inflammatory effects of compounds like this compound, based on common mechanisms of anti-inflammatory agents derived from natural products.
Caption: Hypothesized anti-inflammatory signaling pathway.
Conclusion and Future Directions
The study of this compound in disease models is still in its infancy. While its presence in medicinally active plant extracts is intriguing, further research is required to isolate the compound and evaluate its specific pharmacological effects. Future studies should focus on:
-
Isolation and Purification: Developing efficient methods for isolating pure this compound from natural sources or through chemical synthesis.
-
In Vitro and In Vivo Studies: Conducting comprehensive preclinical studies using purified this compound to determine its efficacy and safety in various disease models.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
Such research will be crucial in determining whether this compound holds promise as a novel therapeutic agent.
References
Application Notes and Protocol for the Hydrolysis of Ethyl Hexacosanoate to Hexacosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacosanoic acid (C26:0), also known as cerotic acid, is a very long-chain saturated fatty acid (VLCFA). Elevated levels of hexacosanoic acid in the body are associated with several serious metabolic disorders, including X-linked adrenoleukodystrophy (ALD). Therefore, the availability of pure hexacosanoic acid is crucial for research into the pathophysiology of these diseases and for the development of potential therapeutic interventions. One common route to obtain hexacosanoic acid is through the hydrolysis of its ethyl ester, ethyl hexacosanoate.
This document provides a detailed protocol for the base-catalyzed hydrolysis (saponification) of this compound to yield hexacosanoic acid. The protocol is designed for laboratory-scale synthesis and purification, yielding a high-purity product suitable for research applications.
Principle of the Method
The hydrolysis of this compound is typically achieved through saponification, a process involving the cleavage of an ester bond by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. This results in the formation of the sodium or potassium salt of the carboxylic acid (a carboxylate) and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the free fatty acid, hexacosanoic acid. Due to the waxy nature and poor water solubility of hexacosanoic acid, the purification of the final product is a critical step.[3][4]
Data Presentation
| Substrate | Hydrolysis Method | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Wax Esters (from marine oil) | Saponification | 1 M NaOH | Ethanolic | Reflux | 1 | Not specified | [5] |
| Trimyristin (a triglyceride) | Saponification | NaOH | Aqueous | Heating | Not specified | Not specified | |
| Ethyl Azolylacetates | Microwave-assisted Hydrolysis | K₂CO₃ | Ethanol | 180 | 0.33 | 80-98 | |
| Ethyl Cinnamates | Microwave-assisted Hydrolysis | K₂CO₃ | Ethanol | 180 | 0.33 | 73-98 | |
| Camellia Oil Soapstocks | Enzymatic Hydrolysis | Novozym 435 | Solvent-free | 50 | 24 | 98.4 |
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
Sodium hydroxide (NaOH) pellets (≥97%) or Potassium hydroxide (KOH) pellets (≥85%)
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Chloroform (ACS grade)
-
Heptane or Hexane (ACS grade)
-
Acetone (ACS grade)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bars
-
Separatory funnel (e.g., 500 mL)
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Glassware for recrystallization
-
Analytical balance
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Hexacosanoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the derivatization of hexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA), for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined are essential for researchers in fields such as clinical diagnostics, particularly for peroxisomal disorders like X-linked adrenoleukodystrophy, where elevated levels of C26:0 are a key biomarker.[1][2][3]
Direct analysis of free fatty acids, especially VLCFAs, by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and inaccurate quantification.[4][5] Derivatization is a crucial sample preparation step that converts the polar carboxyl group into a less polar and more volatile ester or silyl ester, making the analyte amenable to GC analysis. The most common derivatization techniques are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.
Experimental Workflow for Hexacosanoic Acid Analysis
The overall process, from sample collection to data interpretation, involves several critical stages. The following diagram illustrates a typical workflow for the GC-MS analysis of hexacosanoic acid.
Caption: Experimental workflow for hexacosanoic acid analysis by GC-MS.
Protocol 1: Acid-Catalyzed Methyl Esterification
This is the most common method for preparing FAMEs from total fatty acids (after hydrolysis) or free fatty acids. Boron trifluoride (BF₃)-methanol is a widely used reagent for this purpose.
Principle: The carboxylic acid group of hexacosanoic acid is reacted with methanol in the presence of a Lewis acid catalyst (BF₃) to form a volatile methyl ester.
References
- 1. Capillary gas-liquid chromatographic-mass spectrometric measurement of very long chain (C22 to C26) fatty acids in microliter samples of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
Solid-Phase Extraction for the Isolation of Wax Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. They are found in a variety of natural sources, including vegetable oils, marine organisms, and insect cuticles. The isolation and purification of wax esters are crucial for various applications, including quality control in the food and cosmetics industries, characterization of biological samples, and in the development of new drug delivery systems. Solid-phase extraction (SPE) is a widely used technique for the efficient and selective isolation of wax esters from complex matrices. This document provides detailed application notes and protocols for the solid-phase extraction of wax esters from different sample types.
Principles of Solid-Phase Extraction of Wax Esters
Solid-phase extraction separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. For the isolation of non-polar compounds like wax esters from a lipid mixture, normal-phase SPE is typically employed. In this mode, a polar stationary phase (e.g., silica) is used to retain more polar lipids, while the non-polar wax esters are eluted with a non-polar solvent. Alternatively, aminopropyl-bonded silica can be used, which offers a different selectivity. The choice of sorbent and elution solvent is critical for achieving optimal separation and recovery.
Data Presentation
The following tables summarize the quantitative data on the recovery and composition of wax esters isolated using different SPE methods from various sources.
Table 1: Recovery of Wax Esters using SPE
| Sample Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Crude Sunflower Oil | Silica Gel | n-Hexane:Ethyl Acetate (95:5, v/v) | 98 - 105 | [1] |
| Olive Oil | Silica Gel | Carbon Tetrachloride | 79.95 - 94.03 | [1] |
| Calanus Oil | Aminopropyl | Heptane | ~78% of total lipids | [2][3] |
Table 2: Compositional Analysis of Wax Esters Isolated from Calanus Oil via SPE
| Fatty Acid/Alcohol | Relative Composition (%) |
| Saturated Fatty Acids (SFA) | 12.3 |
| Monounsaturated Fatty Acids (MUFA) | 57.4 |
| Polyunsaturated Fatty Acids (PUFA) | 30.3 |
| Saturated Fatty Alcohols | 10.8 |
| Monounsaturated Fatty Alcohols | 79.8 |
| Polyunsaturated Fatty Alcohols | 9.4 |
| (Data adapted from Schots et al., 2023)[2] |
Experimental Protocols
Protocol 1: Isolation of Wax Esters from Vegetable Oils (e.g., Sunflower Oil)
This protocol is adapted from a method for the determination of wax esters in crude and refined sunflower oils.
Materials:
-
SPE Cartridges: Silica gel, 1 g
-
Sodium Sulfate, anhydrous
-
n-Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Toluene, HPLC grade
-
SPE Manifold
-
Rotary Evaporator or Nitrogen Evaporation System
-
Glassware: vials, pipettes, etc.
Procedure:
-
SPE Cartridge Preparation:
-
Pack 1 g of silica gel into an empty SPE cartridge.
-
Add a layer of approximately 0.5 g of anhydrous sodium sulfate on top of the silica gel.
-
-
Cartridge Conditioning:
-
Place the cartridge on the SPE manifold.
-
Condition the cartridge by passing 5 mL of n-hexane:ethyl acetate (95:5, v/v) through it. Apply a gentle vacuum to ensure a steady flow rate of approximately 1 drop per second. Do not allow the cartridge to go dry.
-
-
Sample Preparation and Loading:
-
Accurately weigh approximately 0.05 g of the oil sample into a glass tube.
-
Dissolve the sample in 0.4 mL of n-hexane.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
-
Elution:
-
Elute the wax esters with 15 mL of n-hexane:ethyl acetate (95:5, v/v).
-
Discard the first 2 mL of the eluate.
-
Collect the subsequent fraction containing the wax esters.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected fraction to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 200 µL of toluene for subsequent analysis (e.g., by GC-FID).
-
Protocol 2: Isolation of Wax Esters from Marine Oil (e.g., Calanus Oil)
This protocol is based on a method for isolating wax esters from the marine copepod Calanus finmarchicus.
Materials:
-
SPE Cartridges: Aminopropyl-bonded silica, 5 g
-
Chloroform, HPLC grade
-
Heptane, HPLC grade
-
Isopropanol, HPLC grade
-
SPE Manifold
-
Nitrogen Evaporation System
-
Glassware: vials, pipettes, etc.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 322 mg of Calanus oil in 6 mL of chloroform.
-
-
SPE Cartridge Conditioning:
-
Mount a 5 g aminopropyl SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 20 mL of heptane at a flow rate of approximately 1 mL/min.
-
-
Sample Loading and Elution of Other Lipids:
-
Load the chloroform-dissolved sample onto the conditioned cartridge.
-
Elute the neutral lipids (NL) with 30 mL of chloroform:isopropanol (2:1, v/v).
-
Collect this fraction if other lipid classes are of interest.
-
-
Elution of Wax Esters:
-
After the elution of other neutral lipids, elute the wax esters from the same cartridge with 50 mL of heptane.
-
-
Solvent Evaporation:
-
Evaporate the collected wax ester fraction to dryness under a stream of nitrogen.
-
The dried wax esters can then be weighed for yield determination and redissolved in a suitable solvent for further analysis.
-
Mandatory Visualization
Caption: General workflow for the solid-phase extraction of wax esters.
Caption: Logic for selecting the appropriate SPE sorbent based on the sample matrix.
References
Application Notes and Protocols for the Enzymatic Synthesis of Long-Chain Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of long-chain fatty acid esters. The use of lipases as biocatalysts offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical synthesis methods, operating under mild reaction conditions which preserves the integrity of sensitive molecules.[1][2][3] These protocols are designed to be adaptable for a variety of research, development, and production applications, including the synthesis of specialty chemicals, pharmaceuticals, and nutraceuticals.[4][5]
Introduction to Enzymatic Esterification
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous media, the thermodynamic equilibrium of the reaction is shifted towards synthesis, enabling these enzymes to efficiently catalyze esterification, transesterification, and interesterification reactions. This capability is widely exploited for the synthesis of a diverse range of esters, including those derived from long-chain fatty acids.
The enzymatic approach offers several advantages over chemical catalysis:
-
High Specificity: Lipases can exhibit high regioselectivity and enantioselectivity, leading to purer products with fewer side reactions.
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures and pressures, reducing energy consumption and minimizing the degradation of thermally labile compounds.
-
Environmental Sustainability: Biocatalysis reduces the reliance on harsh chemicals and organic solvents, contributing to greener chemical processes.
-
Product Quality: The mild conditions and high selectivity often result in a higher quality final product with desirable sensory and functional properties.
Key Parameters Influencing Enzymatic Esterification
The success of the enzymatic synthesis of fatty acid esters is dependent on several critical parameters that must be carefully controlled and optimized.
-
Enzyme Selection: The choice of lipase is crucial and depends on the specific substrates and desired product. Commercially available immobilized lipases such as Novozym 435 (from Candida antarctica lipase B), Lipozyme RM IM (from Rhizomucor miehei), and Lipozyme TL IM (from Thermomyces lanuginosus) are widely used due to their high stability and activity in organic media. Novozym 435 is often reported to be highly effective in a broad range of esterification reactions.
-
Substrate Molar Ratio: The molar ratio of the alcohol to the fatty acid can significantly influence the reaction equilibrium and conversion rate. An excess of the alcohol is often used to drive the reaction towards ester formation.
-
Temperature: Temperature affects both the reaction rate and the stability of the enzyme. Optimal temperatures for most immobilized lipases are typically in the range of 30-60°C. Higher temperatures can lead to enzyme denaturation and reduced activity.
-
Water Activity (aw): Water plays a critical role in maintaining the catalytic activity of lipases in non-aqueous media. However, excessive water can promote the reverse reaction of hydrolysis, thereby reducing the ester yield. Control of water content, often through the use of molecular sieves, is essential for maximizing ester production.
-
Reaction Medium: The choice of solvent can impact substrate solubility and enzyme activity. While solvent-free systems are often preferred for their environmental benefits, organic solvents like hexane, heptane, or t-butanol can be used to improve the solubility of reactants. Ionic liquids and deep eutectic solvents are also emerging as promising "green" reaction media.
-
Enzyme Loading: The amount of enzyme used will affect the reaction rate. Typically, enzyme loading ranges from 1-10% (w/w) of the total substrates.
Quantitative Data on Enzymatic Esterification
The following tables summarize quantitative data from various studies on the enzymatic synthesis of long-chain fatty acid esters, providing a comparative overview of reaction conditions and outcomes.
Table 1: Synthesis of Various Fatty Acid Esters
| Fatty Acid | Alcohol/Sugar | Lipase | Temp. (°C) | Time (h) | Molar Ratio (Acid:Alcohol/Sugar) | Solvent | Conversion/Yield (%) | Reference |
| Oleic Acid | Glycerol | Novozym 435 | 60 | 4.5 | 1:5 | Solvent-free | 88.5 | |
| Oleic Acid | Fructose | Novozym 435 | 57.2 | 37.8 | - | - | 88 | |
| Oleic Acid | Lactose | Novozym 435 | 40 | 72 | - | Ethanol | 84 | |
| Oleic Acid | Xylitol | Candida antarctica lipase | - | - | 1:2 to 1:3 | 2-methyl 2-butanol | 98 | |
| Palmitic Acid | Trehalose | Fermase CALB™ 10000 | 60 | 4 | 1:5 | Acetone | 35 (molar conversion) | |
| Soybean Oil Deodorizer Distillate (SODD) | Isoamyl alcohol | Eversa (T. lanuginosus) | 45 | 50.5 | 1:2.5 | - | ~70 (yield) | |
| Camellia Oil Soapstocks | Diethyl carbonate | Novozym 435 | 50 | 24 | 1:3 | Solvent-free | 98.4 |
Experimental Protocols
General Protocol for Lipase-Catalyzed Esterification of a Long-Chain Fatty Acid
This protocol provides a general framework for the synthesis of long-chain fatty acid esters. Specific parameters should be optimized for each particular application.
Materials:
-
Long-chain fatty acid (e.g., oleic acid, palmitic acid, stearic acid)
-
Alcohol (e.g., ethanol, glycerol, isoamyl alcohol)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (optional, e.g., hexane, t-butanol)
-
Molecular sieves (3Å or 4Å), activated
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Reactant Preparation: Dissolve the fatty acid and the alcohol in the chosen organic solvent (if used) in the reaction vessel. If conducting a solvent-free reaction, directly add the reactants to the vessel. The molar ratio of alcohol to fatty acid can be varied, with a common starting point being 1:1 to 3:1.
-
Water Control: Add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction. The amount can be optimized, but a typical starting point is 10-20% (w/w) of the reactants.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.
-
Reaction Incubation: Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer at the desired temperature (e.g., 40-60°C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular time intervals and analyzing them by gas chromatography (GC) to determine the concentration of the ester product and the remaining fatty acid. Alternatively, the acid value of the reaction mixture can be determined by titration.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.
-
Product Purification: The final product can be purified from the reaction mixture by techniques such as distillation, liquid-liquid extraction, or column chromatography to remove any unreacted substrates and by-products.
Example Protocol: Synthesis of Ethyl Oleate
Materials:
-
Oleic acid
-
Ethanol
-
Novozym 435
-
Hexane (optional)
-
Molecular sieves (4Å)
Procedure:
-
Combine oleic acid and ethanol in a 1:3 molar ratio in a screw-capped flask.
-
Add activated 4Å molecular sieves (15% w/w of total substrates).
-
Add Novozym 435 (5% w/w of total substrates).
-
Incubate the mixture at 50°C with constant stirring (200 rpm) for 24-48 hours.
-
Monitor the conversion of oleic acid to ethyl oleate using GC analysis.
-
After the reaction, filter to recover the Novozym 435.
-
Evaporate the excess ethanol and hexane (if used) under reduced pressure. The resulting product is ethyl oleate. Further purification can be performed if necessary.
Visualizations
Enzymatic Esterification Reaction Pathway
Caption: The reaction pathway for lipase-catalyzed esterification.
Experimental Workflow for Enzymatic Synthesis
References
Application Notes and Protocols for the Separation of Ethyl Hexacosanoate from Other Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the separation and purification of ethyl hexacosanoate, a long-chain fatty acid ethyl ester, from complex lipid mixtures. The techniques described are essential for researchers in various fields, including biochemistry, natural product chemistry, and pharmaceutical sciences, where the isolation of specific lipid species is crucial for further analysis and development.
This compound (C28H56O2), a wax ester, is often found in natural sources alongside other lipids such as triglycerides, sterol esters, free fatty acids, and other fatty acid ethyl esters (FAEEs). Its purification requires methods that can effectively separate molecules based on differences in polarity, molecular weight, and physical properties. This document outlines several chromatographic and crystallization techniques applicable to this purpose.
Data Presentation: Comparison of Separation Techniques
The selection of a separation technique depends on the desired purity, yield, scale of separation, and the complexity of the initial lipid mixture. The following table summarizes the key quantitative aspects of the described methods for the separation of this compound. Please note that the performance metrics are estimates based on general lipid separation principles and may require optimization for specific sample matrices.
| Technique | Stationary Phase | Typical Mobile Phase | Purity Achieved | Estimated Recovery | Throughput | Key Advantages | Key Limitations |
| Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Hexane:Ethyl Acetate gradient | >95% | 80-90% | Low to Medium | Cost-effective, scalable | Time-consuming, large solvent consumption |
| Thin-Layer Chromatography (TLC) | Silica Gel G | Hexane:Diethyl Ether:Acetic Acid (85:15:1, v/v/v) | Analytical | ~70-80% | Low | Rapid method development, qualitative analysis | Not suitable for preparative scale, lower resolution |
| Solid-Phase Extraction (SPE) | Aminopropyl-silica | Hexane | >90% (for FAEE fraction) | >90% | High | Fast, reproducible, good for sample cleanup | Lower resolution for individual FAEEs |
| HPLC (Normal Phase) | Silica Column | Hexane:Isopropanol gradient | >98% | 70-85% | Low to Medium | High resolution, good for isomeric separation | Higher cost, requires specialized equipment |
| HPLC (Reversed Phase) | C18 Column | Methanol:Water (95:5, v/v) | >98% | 70-85% | Low to Medium | High resolution, reproducible | Less suitable for highly nonpolar compounds |
| Supercritical Fluid Chromatography (SFC) | Silica or C18 Column | Supercritical CO2 with co-solvent (e.g., Methanol) | >99% | >90% | Medium to High | Fast, environmentally friendly, high efficiency | High initial instrument cost |
| Fractional Crystallization | Not applicable | Acetone or Ethanol | >97% | 60-80% | High | Scalable, low solvent cost for bulk separation | Can be less effective for complex mixtures |
Experimental Protocols
The following sections provide detailed methodologies for the key separation techniques.
Column Chromatography
This protocol describes the separation of this compound from a lipid mixture using silica gel column chromatography. This method is effective for purifying gram-scale quantities of the target compound.
Materials:
-
Glass chromatography column (e.g., 40 cm length, 4 cm diameter)
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Lipid extract containing this compound
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Secure the column vertically and add a small plug of glass wool at the bottom.
-
Pour the silica gel slurry into the column, allowing the hexane to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of n-hexane through it.
-
-
Sample Loading:
-
Dissolve the lipid extract in a minimal amount of n-hexane.
-
Carefully apply the sample to the top of the silica gel bed using a pipette. .
-
-
Elution:
-
Begin elution with 100% n-hexane to elute nonpolar lipids like hydrocarbons and some sterol esters.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
1-5% Ethyl Acetate in Hexane (to elute this compound)
-
5-20% Ethyl Acetate in Hexane (to elute more polar lipids like triglycerides)
-
Higher concentrations of ethyl acetate or methanol can be used to elute highly polar lipids.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Analyze the fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the pure fractions containing the target compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Caption: Workflow for Column Chromatography Separation.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is suitable for both analytical and preparative-scale purification of this compound. Both normal-phase and reversed-phase chromatography can be employed.
2.1 Normal-Phase HPLC
Materials:
-
HPLC system with a pump, injector, column oven, and detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
-
Silica HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: n-Hexane, Isopropanol (HPLC grade).
-
Lipid sample containing this compound, filtered through a 0.45 µm filter.
Procedure:
-
System Preparation:
-
Install the silica column and equilibrate it with the initial mobile phase (e.g., 99.5% Hexane, 0.5% Isopropanol) at a constant flow rate (e.g., 1 mL/min).
-
-
Injection:
-
Inject the filtered lipid sample onto the column.
-
-
Elution Program (Gradient):
-
Start with an isocratic elution of 99.5% Hexane / 0.5% Isopropanol for 5 minutes.
-
Create a linear gradient to increase the isopropanol concentration to 5% over 20 minutes.
-
Hold at 5% isopropanol for 5 minutes.
-
Return to the initial conditions and re-equilibrate the column for the next injection.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using the detector. This compound will elute as a distinct peak.
-
If performing preparative HPLC, collect the fraction corresponding to the this compound peak.
-
-
Post-Run Analysis:
-
Analyze the collected fraction for purity using an appropriate method (e.g., GC-MS).
-
2.2 Reversed-Phase HPLC
Materials:
-
HPLC system as described above.
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: Methanol, Water (HPLC grade).
-
Filtered lipid sample.
Procedure:
-
System Preparation:
-
Install the C18 column and equilibrate with the mobile phase (e.g., 95% Methanol, 5% Water) at a constant flow rate (e.g., 1 mL/min).
-
-
Injection:
-
Inject the filtered lipid sample.
-
-
Elution Program (Isocratic):
-
Perform an isocratic elution with 95% Methanol / 5% Water. Due to the high non-polarity of this compound, a high percentage of organic solvent is necessary.
-
-
Detection and Fraction Collection:
-
Monitor the elution and collect the fraction corresponding to the this compound peak.
-
-
Post-Run Analysis:
-
Confirm the purity of the collected fraction.
-
Caption: General Workflow for HPLC Purification.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of gas and liquid chromatography, offering fast and efficient separations with reduced environmental impact.
Materials:
-
SFC system with a pump for CO2 and a co-solvent pump, back-pressure regulator, column oven, and detector (e.g., UV, ELSD, or MS).
-
Packed SFC column (e.g., silica or C18, 150 mm x 4.6 mm, 3.5 µm particle size).
-
Supercritical fluid: Carbon Dioxide (SFC grade).
-
Co-solvent: Methanol or Ethanol (HPLC grade).
-
Filtered lipid sample.
Procedure:
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 98% CO2, 2% Methanol) at a set flow rate (e.g., 3 mL/min) and back-pressure (e.g., 150 bar).
-
-
Injection:
-
Inject the sample into the system.
-
-
Elution Program (Gradient):
-
Begin with an isocratic hold at 2% methanol for 2 minutes.
-
Increase the methanol concentration in a linear gradient to 10% over 8 minutes.
-
Hold at 10% methanol for 2 minutes.
-
Return to initial conditions for re-equilibration.
-
-
Detection and Collection:
-
Monitor the separation. This compound, being relatively nonpolar, will elute early in the gradient.
-
For preparative SFC, collect the corresponding fraction.
-
-
Post-Run Analysis:
-
Analyze the collected fraction for purity.
-
Caption: Logical Relationship in SFC Separation.
Fractional Crystallization
This technique is useful for the bulk purification of this compound, leveraging its differential solubility at low temperatures.
Materials:
-
Lipid extract rich in this compound.
-
Solvent (e.g., Acetone or Ethanol).
-
Crystallization vessel (beaker or flask).
-
Low-temperature bath or refrigerator/freezer.
-
Filtration apparatus (e.g., Buchner funnel, filter paper).
Procedure:
-
Dissolution:
-
Dissolve the lipid extract in a suitable volume of warm acetone (e.g., 50-60°C). The goal is to create a saturated or near-saturated solution.
-
-
Cooling and Crystallization:
-
Slowly cool the solution to room temperature.
-
Further cool the solution to a lower temperature (e.g., 4°C or -20°C). The optimal temperature will depend on the specific lipid composition and may require optimization. This compound, being a long-chain saturated ester, will have a higher melting point and lower solubility at cold temperatures compared to many other lipids.
-
Allow the solution to stand at the low temperature for several hours (e.g., 12-24 hours) to allow for crystal formation.
-
-
Isolation of Crystals:
-
Rapidly filter the cold solution through a pre-chilled Buchner funnel to separate the crystallized this compound from the solvent containing the more soluble lipids.
-
-
Washing:
-
Wash the crystals with a small amount of cold acetone to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Purity Assessment:
-
Assess the purity of the crystallized this compound. If necessary, the recrystallization process can be repeated to achieve higher purity.
-
Caption: Workflow for Fractional Crystallization.
Application of Electrospray Ionization Mass Spectrometry for Very-Long-Chain Fatty Acid Analysis
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The analysis of VLCFAs is crucial for the diagnosis and monitoring of several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs).[1][2][3] In these conditions, impaired peroxisomal β-oxidation leads to the accumulation of VLCFAs in plasma and tissues, serving as a key biochemical hallmark.[1][4] Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical technique for the sensitive and specific quantification of VLCFAs, offering significant advantages over traditional gas chromatography-mass spectrometry (GC-MS) methods in terms of speed and simplicity.
This application note provides detailed protocols for the analysis of VLCFAs in biological matrices using LC-ESI-MS/MS, summarizes quantitative data for clinical reference, and illustrates the metabolic context and analytical workflow.
Key Applications
-
Clinical Diagnosis: Definitive diagnosis of X-ALD, ZSDs, and other peroxisomal disorders.
-
Biomarker Monitoring: Tracking disease progression and response to therapy.
-
Drug Development: Evaluating the efficacy of novel therapeutics aimed at reducing VLCFA levels.
-
Metabolic Research: Investigating the role of VLCFAs in cellular physiology and pathology.
Advantages of LC-ESI-MS/MS for VLCFA Analysis
-
High Sensitivity and Specificity: Enables accurate quantification of low-abundance VLCFAs.
-
Rapid Analysis: Shorter run times compared to GC-MS, facilitating higher sample throughput.
-
Simplified Sample Preparation: While derivatization can be used, direct analysis of free fatty acids is also possible, reducing sample workup time.
-
Versatility: Capable of analyzing a wide range of fatty acids, including both saturated and unsaturated VLCFAs, as well as VLCFAs incorporated into complex lipids.
Quantitative Data Summary
The following tables summarize representative concentrations of key VLCFAs and their diagnostic ratios in plasma and fibroblasts from healthy controls and patients with X-ALD and ZSDs, as determined by mass spectrometry-based methods. These values can serve as a reference for clinical and research laboratories.
Table 1: Plasma VLCFA Concentrations and Ratios
| Analyte | Control (µmol/L) | X-linked Adrenoleukodystrophy (µmol/L) | Zellweger Syndrome (µmol/L) |
| C22:0 | Variable | Stable | Significantly Decreased |
| C24:0 | Variable | Elevated | Elevated |
| C26:0 | < 1.0 | 1.61 - 3.34 | > 3.34 |
| Ratio | |||
| C24:0/C22:0 | < 1.0 | Significantly Increased | Significantly Increased |
| C26:0/C22:0 | < 0.02 | 0.05 - 0.10 | > 0.10 |
Table 2: Fibroblast VLCFA Concentrations and Ratios
| Analyte | Control | X-linked Adrenoleukodystrophy | Zellweger Syndrome |
| C24:0 | Baseline | Increased | Greatly Increased |
| C26:0 | Baseline | Increased | Greatly Increased |
| Ratio | |||
| C24:0/C22:0 | Baseline | Significantly Increased | Greatly Increased |
| C26:0/C22:0 | Baseline | Significantly Increased | Greatly Increased |
Note: The ranges provided are indicative and may vary between laboratories. It is essential for each laboratory to establish its own reference ranges.
Experimental Protocols
Protocol 1: Total VLCFA Analysis in Plasma
This protocol describes the quantification of total C24:0 and C26:0 in plasma after hydrolysis and derivatization.
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Deuterated internal standards (e.g., C24:0-d4, C26:0-d4)
-
Toluene
-
Acetonitrile
-
37% Hydrochloric acid
-
Nitrogen gas for evaporation
-
LC-MS/MS system with an ESI source
2. Sample Preparation
-
To 100 µL of plasma in a glass vial, add 100 µL of the internal standard solution in toluene.
-
Add 1 mL of a 4:1 (v/v) mixture of acetonitrile and 37% hydrochloric acid.
-
Cap the vials tightly and heat at 90°C for 2 hours for hydrolysis.
-
Cool the samples to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Column: C8 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate C22:0, C24:0, and C26:0.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MS Detection: Multiple Reaction Monitoring (MRM) of the deprotonated molecules [M-H]⁻.
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
Protocol 2: VLCFA Analysis with Derivatization for Positive ESI
This protocol enhances sensitivity for VLCFA detection in positive ESI mode through derivatization.
1. Materials and Reagents
-
Hydrolyzed and extracted fatty acids (from Protocol 1, step 5).
-
Oxalyl chloride
-
Dimethylaminoethanol (DMAE)
-
Methyl iodide
-
Solvents (e.g., dichloromethane, acetonitrile)
-
LC-MS/MS system with an ESI source
2. Derivatization Procedure
-
To the dried fatty acid residue, add a solution of oxalyl chloride in a suitable organic solvent and incubate to form the fatty acid chloride.
-
Evaporate the excess oxalyl chloride.
-
Add a solution of dimethylaminoethanol to form the DMAE ester.
-
After incubation, add methyl iodide to quaternize the amine, forming the trimethyl-amino-ethyl (TMAE) iodide ester derivative.
-
Evaporate the solvent and reconstitute in the mobile phase.
3. LC-MS/MS Conditions
-
LC Conditions: Similar to Protocol 1, with potential optimization of the gradient.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: MRM of the positively charged TMAE derivatives. Monitor the specific precursor ion and a common product ion (e.g., corresponding to the loss of the trimethylamine group).
Visualizations
VLCFA Metabolism and Disease Pathogenesis
The accumulation of VLCFAs in peroxisomal disorders is a direct consequence of defects in their degradation pathway. The following diagram illustrates the central role of the peroxisome in VLCFA metabolism and the point of disruption in diseases like X-ALD.
Caption: Simplified pathway of VLCFA metabolism and the defect in X-ALD.
Experimental Workflow for VLCFA Analysis
The following diagram outlines the general workflow for the quantitative analysis of VLCFAs from biological samples using LC-ESI-MS/MS.
Caption: General experimental workflow for VLCFA quantification by LC-ESI-MS/MS.
Logical Relationship for Diagnosis
This diagram illustrates the logical flow from clinical suspicion to the biochemical diagnosis of peroxisomal disorders using VLCFA analysis.
Caption: Diagnostic logic for peroxisomal disorders using VLCFA analysis.
Conclusion
LC-ESI-MS/MS is a robust, sensitive, and relatively rapid method for the quantification of very-long-chain fatty acids in biological samples. Its application is integral to the diagnosis and management of X-linked adrenoleukodystrophy and other peroxisomal disorders. The protocols and data presented herein provide a framework for researchers, scientists, and drug development professionals to establish and utilize this powerful analytical technique in their work.
References
- 1. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography of Very Long-Chain Fatty Acid Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography (GC) of very long-chain fatty acid esters (VLCFA-esters).
Troubleshooting Guides
This section addresses common issues encountered during the GC analysis of VLCFA-esters.
Problem: Poor Peak Shape (Broadening or Tailing)
Question: My chromatogram shows broad or tailing peaks for my VLCFA methyl esters. What are the likely causes and how can I resolve this?
Answer: Broad or tailing peaks are a common challenge in the gas chromatography of fatty acid methyl esters (FAMEs) and can be caused by several factors related to the sample, the GC system, or the analytical method.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Active Sites in the System | Polar VLCFA-esters can interact with active sites (silanol groups) in the injector liner, column, or connections, leading to peak tailing.[1] | Use a deactivated inlet liner. If the issue persists, consider trimming the first few centimeters of the column or replacing the column.[1][2] |
| Column Contamination | Accumulation of non-volatile residues at the head of the column can cause peak distortion.[1] | Bake out the column at a high temperature (within its specified limits). If contamination is severe, trim the inlet side of the column. |
| Slow Injection | A slow injection speed can lead to band broadening as the sample vaporizes too slowly in the injector.[1] | Ensure a rapid and consistent injection to introduce the sample onto the column in a narrow band. |
| Inappropriate Column Flow Rate | Both excessively high or low carrier gas flow rates can lead to broader peaks and reduced column efficiency. | Optimize the carrier gas flow rate. For a given column and carrier gas, there is an optimal linear velocity that provides the best efficiency. |
| Sample Overload | Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak fronting or broadening. | Reduce the sample concentration or the injection volume. |
| Sample Degradation | VLCFA-esters, particularly unsaturated ones, can degrade at high injector temperatures. | Optimize the injector temperature to ensure complete vaporization without causing thermal degradation of the analytes. |
Problem: Poor Resolution
Question: I am having difficulty separating critical pairs of VLCFA-esters, such as C24:0 and C26:0. What can I do to improve the resolution?
Answer: Achieving baseline separation of very long-chain fatty acids, which often have similar retention times, requires careful optimization of the chromatographic conditions.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate GC Column | The choice of stationary phase is critical for separating VLCFAs. Non-polar or mid-polarity columns may not provide sufficient selectivity. | Use a highly polar cyanopropyl silicone capillary column (e.g., HP-88, SP-2560, CP-Sil 88). These columns offer excellent selectivity for separating FAMEs based on chain length and degree of unsaturation. Longer columns (e.g., 60m or 100m) provide more theoretical plates and can enhance resolution. |
| Suboptimal Temperature Program | A fast temperature ramp can cause co-elution of closely related compounds. | Employ a slower oven temperature ramp rate (e.g., 2-5°C/min) to improve the separation of closely eluting peaks. |
| Incorrect Carrier Gas Flow Rate | The carrier gas flow rate affects the efficiency of the separation. | Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution. |
Problem: Low Sensitivity or No Peaks
Question: I am observing very small peaks or no peaks at all for my VLCFA-esters. What could be the problem?
Answer: A lack of signal can be due to issues with sample preparation, injection, or the detector.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Derivatization | Free fatty acids are not volatile enough for GC analysis. If the derivatization to FAMEs is incomplete, the response will be low. | Ensure the sample is dry before adding the derivatization reagent, as water can interfere with the reaction. Use fresh, high-quality derivatization reagents. |
| Injector Problems | A plugged inlet liner or a leaking septum can prevent the sample from reaching the column. | Replace the inlet liner and septum. Ensure the syringe is clean and functioning correctly. |
| Incorrect GC Conditions | The oven temperature may be too low to elute the high-boiling VLCFA-esters, or the detector may not be functioning correctly. | Verify the GC method parameters, including the temperature program and detector settings. For a Flame Ionization Detector (FID), ensure it is lit and that gas flows are appropriate. |
| Sample Loss During Extraction | Inefficient extraction of lipids from the sample matrix will lead to low recovery of VLCFAs. | Optimize the extraction procedure. Ensure complete phase separation during liquid-liquid extraction to avoid loss of the lipid-containing organic layer. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of very long-chain fatty acids?
A1: Very long-chain fatty acids in their free form are highly polar and have low volatility due to hydrogen bonding between the carboxylic acid groups. This makes them unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). This process reduces intermolecular interactions, lowers the boiling point, and improves the chromatographic peak shape.
Q2: What are the most common derivatization methods for VLCFAs?
A2: The most common methods for preparing FAMEs from VLCFAs include:
-
Acid-catalyzed methylation: This is a widely used method that employs reagents like boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
-
Base-catalyzed transesterification: This method uses reagents like sodium methoxide or potassium hydroxide in methanol to convert glycerides to FAMEs.
-
Derivatization with (trimethylsilyl)diazomethane (TMS-DM): This is another effective method for preparing FAMEs.
A systematic comparison of four derivatization methods found that m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) methylation was the least work-intensive and most accurate in terms of reproducibility and derivatization efficiency.
Q3: How do I choose the right GC column for VLCFA-ester analysis?
A3: The choice of the GC column is critical for the successful separation of VLCFA-esters. Highly polar capillary columns are recommended.
Comparison of Common GC Columns for FAME Analysis:
| Stationary Phase | Polarity | Key Performance Characteristics | Typical Applications |
| Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax) | Polar | Good separation of FAMEs by carbon number and degree of unsaturation. | General FAME profiling. |
| Cyanopropyl Silicone (e.g., DB-23, HP-88, SP-2560) | Highly Polar | Excellent resolution of geometric (cis/trans) and positional isomers of FAMEs. | Detailed analysis of complex FAME mixtures, including VLCFAs. |
For the analysis of VLCFAs, which often requires the separation of isomers and homologs with very similar properties, a highly polar cyanopropyl silicone column with a longer length (e.g., 100 m) is often the best choice.
Q4: What are typical GC temperature program settings for VLCFA-ester analysis?
A4: A typical temperature program for the analysis of VLCFA-esters starts at a lower temperature to separate the more volatile components and then ramps up to a higher temperature to elute the very long-chain compounds. An example of a temperature program for plasma fatty acid analysis on a polar capillary column is:
-
Initial temperature: 60°C for 1 minute
-
Ramp 1: Increase by 25°C per minute to 160°C
-
Ramp 2: Increase by 2°C per minute to 240°C and hold for 10 minutes
-
Ramp 3: Increase by 5°C per minute to 245°C and hold for 5 minutes
The optimal temperature program will depend on the specific column and analytes of interest.
Experimental Protocols
Protocol 1: Extraction and Derivatization of VLCFAs from Plasma to Form FAMEs
This protocol describes a common method for the extraction of total lipids from plasma and their subsequent conversion to fatty acid methyl esters for GC analysis.
Materials:
-
Plasma sample
-
Methanol/Methylene chloride (3:1, v/v)
-
Acetyl chloride
-
Potassium carbonate solution (7%)
-
Hexane
-
Internal standard (e.g., C13:0 or C17:0 fatty acid)
-
Glass tubes with screw caps
-
Water bath
-
Centrifuge
Procedure:
-
To 200 µL of plasma in a glass tube, add a known amount of internal standard (e.g., 10 µg of C13:0).
-
Add 1 mL of methanol/methylene chloride (3:1, v/v).
-
Slowly add 200 µL of acetyl chloride while vortexing.
-
Cap the tube tightly and place it in a water bath at 75°C for 1 hour.
-
Allow the tube to cool to room temperature.
-
Add 4 mL of 7% potassium carbonate solution to stop the reaction.
-
Add 2 mL of hexane to extract the FAMEs.
-
Vortex the tube vigorously for 1 minute and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Protocol 2: Gas Chromatography Analysis of VLCFA Methyl Esters
This protocol provides a starting point for the GC analysis of VLCFA-FAMEs using a highly polar capillary column and a flame ionization detector (FID).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7820A GC or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: SP-2560 polar fused silica capillary column (100 m x 0.25 mm x 0.2 µm)
-
Carrier Gas: Nitrogen or Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 60°C for 1 minute
-
Ramp 1: 25°C/min to 160°C
-
Ramp 2: 2°C/min to 240°C, hold for 10 minutes
-
Ramp 3: 5°C/min to 245°C, hold for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Visualizations
Caption: Experimental workflow for the GC analysis of VLCFA-esters.
Caption: Troubleshooting decision tree for common GC issues.
References
Technical Support Center: Gas Chromatography of VLCFA Esters
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the gas chromatography (GC) analysis of Very Long Chain Fatty Acid (VLCFA) esters.
Troubleshooting Guide
Poor peak shape in the gas chromatography of VLCFA esters is a common issue that can compromise quantification and resolution. The high molecular weight and boiling points of these compounds make them particularly sensitive to suboptimal GC conditions. The most common peak shape distortions are tailing, fronting, and excessive broadening.
Use the following decision tree to diagnose the potential cause of your peak shape problem and identify a solution.
Caption: A decision tree for troubleshooting common GC peak shape problems.
Detailed Troubleshooting Steps
Issue 1: Peak Tailing
Peak tailing is the most frequent problem, appearing as an asymmetrical peak with a "tail" extending from the peak maximum. This is often indicative of chemical interactions between the analyte and the system.[1][2]
-
Potential Cause: Active Sites in the GC Flow Path
-
Problem: VLCFA esters, even after derivatization, can interact with active silanol (Si-OH) groups present on glass inlet liners, column ends, or contaminated surfaces.[3][4] These interactions cause some analyte molecules to be retained longer, resulting in tailing.[3]
-
Solution:
-
Use a Deactivated Inlet Liner: Always use high-quality, commercially deactivated liners. Liners with glass wool should also be deactivated to prevent analyte loss without compromising sample vaporization.
-
Perform Inlet Maintenance: Regularly replace the inlet liner and septum. Fragments of septa and non-volatile residues can create new active sites.
-
Trim the Column: Remove 10-20 cm from the front of the column to eliminate accumulated contaminants and active sites.
-
-
-
Potential Cause: Low Inlet Temperature
-
Problem: If the inlet temperature is too low, the high-boiling VLCFA esters may not vaporize completely or quickly enough. This slow or incomplete vaporization leads to a gradual, tailing entry of the sample onto the column.
-
Solution: Increase the inlet temperature. A good starting point is 250 °C, but for VLCFA esters, temperatures may need to be optimized upwards to 300 °C or higher, depending on the specific compounds and thermal stability.
-
-
Potential Cause: Improper Column Installation
-
Problem: A poor cut on the column end can create a turbulent flow path. Additionally, if the column is installed too high or too low in the inlet, it can create unswept (dead) volumes, causing tailing.
-
Solution: Ensure the column is cut cleanly at a 90° angle and installed at the manufacturer-specified height within the inlet.
-
Issue 2: Peak Fronting
Peak fronting appears as a mirror image of tailing, with a leading edge that is less steep than the trailing edge.
-
Potential Cause: Column Overload
-
Problem: Injecting too much sample saturates the stationary phase at the head of the column, causing molecules to move down the column before interacting with the phase, resulting in a fronting peak.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Potential Cause: Inappropriate Sample Solvent
-
Problem: If the sample is dissolved in a solvent that is much stronger or more polar than the column's stationary phase, it can distort the peak shape.
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.
-
Issue 3: Broad Peaks
Broad peaks can reduce resolution and sensitivity, making accurate integration difficult.
-
Potential Cause: Sub-optimal Carrier Gas Flow Rate
-
Problem: The carrier gas flow rate affects chromatographic efficiency. If the flow is too low, longitudinal diffusion can increase, causing peaks to broaden.
-
Solution: Optimize the carrier gas flow rate. While higher flow rates can decrease analysis time, there is an optimal range for achieving the best efficiency (narrowest peaks). This is typically determined experimentally using a van Deemter plot.
-
-
Potential Cause: Cold Spots
-
Problem: Cold spots in the flow path, particularly at the transfer line to the detector (especially in GC-MS), can cause higher-boiling compounds like VLCFA esters to condense, leading to broad, tailing peaks.
-
Solution: Ensure all heated zones, including the inlet, oven, and detector transfer line, are at the appropriate temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC analysis of VLCFAs? Free fatty acids are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization, most commonly by converting them to Fatty Acid Methyl Esters (FAMEs), neutralizes the polar carboxyl group. This increases their volatility and thermal stability, leading to better peak shape and allowing them to be analyzed by GC.
Q2: What type of GC column is best for analyzing VLCFA esters? The choice of column depends on the specific separation required. Highly polar cyanopropyl silicone columns (like HP-88 or CP-Sil 88) are excellent for separating FAMEs based on their degree of unsaturation and cis/trans isomerism. For general-purpose analysis where only separation by carbon number is needed, a less polar column may suffice.
Q3: How does the inlet temperature affect the analysis of high molecular weight compounds like VLCFA esters? The inlet temperature must be high enough to ensure rapid and complete vaporization of the analytes. For high-boiling compounds like VLCFA esters, a higher inlet temperature generally increases response and improves peak shape. However, excessively high temperatures can cause thermal degradation of the analytes. Therefore, the temperature must be optimized to balance efficient vaporization with analyte stability.
Q4: What are the signs of a contaminated or active inlet liner? Signs of an active or contaminated liner include peak tailing (especially for polar compounds), loss of analyte response, and poor reproducibility. Visible deposits, charring, or discoloration are also clear indicators that the liner needs to be replaced.
Q5: How can I ensure my entire GC flow path is inert? Achieving an inert flow path is critical for sensitive compounds. This involves using deactivated liners, high-quality ferrules, and a well-conditioned column. Any point of interaction from the injector to the detector can be a source of activity.
Caption: Key areas in the GC flow path where activity can lead to poor peak shape.
Data & Parameters
Table 1: Recommended GC Columns for VLCFA Ester (FAME) Analysis
| Stationary Phase Type | Polarity | Recommended Use | Example Columns |
| Biscyanopropyl Polysiloxane | High | Excellent for detailed separation of cis/trans isomers and positional isomers of FAMEs. | HP-88, SP-2560, CP-Sil 88 |
| Cyanopropylphenyl Polysiloxane | Medium-High | Good for complex FAME mixtures and provides some cis/trans separation. | DB-23, BPX-70 |
| Polyethylene Glycol (PEG) | High | Suitable for less complex samples, separates well by carbon number and unsaturation. | DB-WAX, HP-INNOWax |
| 5% Phenyl Polysiloxane | Low | Often used for GC-MS due to low bleed; separates primarily by boiling point. | HP-5MS, DB-5 |
Table 2: Typical Starting GC Parameters for VLCFA Ester Analysis
| Parameter | Typical Value/Range | Rationale for VLCFA Esters |
| Inlet Temperature | 250 - 320 °C | Must be high enough to ensure complete and rapid vaporization of high molecular weight esters. |
| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for higher concentrations to avoid column overload. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times. |
| Flow Rate | 1 - 2 mL/min (for 0.25mm ID) | Optimize for best efficiency; avoid rates that are too low to prevent peak broadening. |
| Oven Program | Initial: 60-100°C | A lower initial temperature can help focus analytes at the head of the column. |
| Ramp: 5-20 °C/min | A slower ramp can improve resolution of closely eluting peaks. | |
| Final: 250 - 300 °C | Must be high enough to elute the largest VLCFA esters within a reasonable time. | |
| Detector | FID or MS | FID is robust and common; MS provides identification. |
Experimental Protocols
Protocol 1: GC Column Conditioning
Proper conditioning is essential for new columns and for columns that have been stored to remove contaminants and ensure a stable baseline.
-
Installation: Install the column in the GC inlet, but do not connect the outlet to the detector. This prevents contamination of the detector.
-
Purge: Set the carrier gas flow rate (e.g., 1-2 mL/min for a 0.25 mm ID column) and purge the column at a low oven temperature (e.g., 40 °C) for 15-30 minutes. This removes any oxygen from the system, which can damage the stationary phase at high temperatures.
-
Temperature Program: Set the oven to ramp at 5-10 °C/min up to the column's maximum isothermal temperature (or 20 °C above your method's final temperature, whichever is lower).
-
Hold: Hold at the maximum temperature for 1-2 hours, or until the baseline is stable when monitored (if possible without detector connection). Thicker film columns may require longer conditioning times.
-
Cool Down & Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.
-
Final Check: Re-establish gas flow and run a blank temperature program to confirm a stable baseline.
Protocol 2: Acid-Catalyzed Derivatization of VLCFAs to FAMEs
This protocol uses a common and effective reagent, Boron Trifluoride (BF₃)-Methanol, for esterification.
-
Sample Preparation: Place the dried lipid extract or fatty acid sample into a screw-capped glass tube with a PTFE liner.
-
Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol reagent to the sample.
-
Reaction: Cap the tube tightly and heat at 80-100 °C for 10-60 minutes. The optimal time and temperature should be determined for specific sample types.
-
Cooling: After heating, cool the tube to room temperature.
-
Extraction: Add 1 mL of deionized water and 1-2 mL of a nonpolar solvent (e.g., hexane or heptane).
-
Separation: Vortex the tube vigorously for 30 seconds to mix the layers and extract the FAMEs into the organic (top) layer. Centrifuge briefly to ensure complete phase separation.
-
Collection: Carefully transfer the top organic layer containing the FAMEs to a clean autosampler vial for GC analysis.
References
Technical Support Center: Minimizing Contamination in Very Long-Chain Fatty Acid (VLCFA) Analysis
Welcome to the technical support center for very long-chain fatty acid (VLCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of contamination in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Troubleshooting Guides & FAQs
This section provides answers to common questions and solutions to problems that may arise during VLCFA analysis.
Sample Preparation and Extraction
Q1: I am observing extraneous peaks in my chromatogram that are not my target VLCFAs. What is the likely source of this contamination?
A1: Contamination is a frequent issue in sensitive mass spectrometry-based analyses. Potential sources include:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic consumables such as pipette tips and tubes. Whenever possible, it is highly recommended to use glass and high-purity solvents.[1] Palmitic acid and stearic acid, which act as lubricants and plasticizers, have also been reported to leach from plastic labware.[2]
-
Solvent Impurities: Ensure you are using high-purity, HPLC-grade, or MS-grade solvents to minimize background contamination.[1] Common contaminants in mobile phase solvents include phthalates and polyethylene glycol (PEG).
-
Carryover from Previous Injections: If a previously analyzed sample had very high concentrations of certain lipids, you might see carryover in subsequent runs. It is advisable to run blank injections between samples to check for and mitigate this.[1]
-
Glassware Contamination: Improperly cleaned glassware can be a significant source of fatty acid contamination. Ensure a rigorous cleaning protocol is in place.
Q2: My VLCFA recovery is low after extraction. What are the possible causes and solutions?
A2: Low recovery of VLCFAs can be attributed to several factors:
-
Inappropriate Solvent Selection: VLCFAs are highly nonpolar. Using a solvent system with insufficient non-polar character will result in poor extraction efficiency. The Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods are standard for total lipid extraction and are generally effective for VLCFAs.[1]
-
Phase Separation Issues: During liquid-liquid extraction, incomplete phase separation can lead to the loss of the lipid-containing organic layer. Ensure a clear separation of the aqueous and organic phases before collecting the organic layer.
-
Adsorption to Surfaces: VLCFAs can adsorb to plasticware. It is highly recommended to use glass tubes and vials throughout the extraction process to minimize this issue.
-
Oxidation of Unsaturated VLCFAs: If you are analyzing polyunsaturated VLCFAs (PU-VLCFAs), they are susceptible to oxidation. Work at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.
Derivatization
Q3: My derivatization to fatty acid methyl esters (FAMEs) seems incomplete. How can I improve the reaction efficiency?
A3: Incomplete derivatization can lead to inaccurate quantification. Here are some common causes and solutions:
-
Presence of Water: Water can interfere with the derivatization reaction. Ensure your sample extract is completely dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.
-
Reagent Quality: Derivatization reagents can degrade over time. It is best to use fresh reagents for optimal performance.
-
Reaction Conditions: Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration as specified in the protocol.
Chromatography and Mass Spectrometry (GC-MS/LC-MS)
Q4: I'm observing peak tailing or broadening for my VLCFA FAMEs in my GC-MS analysis. What could be the cause?
A4: Peak tailing or broadening can be caused by several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analytes, causing peak tailing. Using deactivated liners and columns is crucial.
-
Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape. Baking the column or trimming the first few centimeters may help.
-
Improper Column Installation: A poorly cut column end or incorrect insertion depth into the injector or detector can cause peak distortion.
Q5: My GC-MS sensitivity for VLCFAs is low. How can I improve it?
A5: Low sensitivity can be a complex issue. Here are a few things to check:
-
Clean the Ion Source: A contaminated ion source is a very common cause of reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
-
Check for Leaks: Leaks in the GC system can lead to a decrease in the amount of sample reaching the detector.
-
Optimize Injection Parameters: Ensure that the injection volume, split ratio, and injector temperature are optimized for your analysis.
Q6: I am experiencing significant matrix effects in my LC-MS/MS analysis of VLCFAs from plasma. How can I mitigate this?
A6: Matrix effects, where other components in the sample interfere with the ionization of the target analytes, are a common challenge in LC-MS. Strategies to mitigate this include:
-
Improved Sample Cleanup: Use solid-phase extraction (SPE) or other sample preparation techniques to remove interfering substances.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for matrix effects.
-
Chromatographic Separation: Optimize the LC method to separate the VLCFAs from the interfering components.
Data Presentation
Table 1: Comparison of Contaminants from Glassware vs. Polypropylene Tubes
This table summarizes the number of contaminant features introduced by different labware during a Folch lipid extraction.
| Labware Type | Number of Contaminant m/z's Detected | Reference |
| Borosilicate Glassware with PTFE-lined Screw Caps | 98 | |
| Polypropylene Microcentrifuge Tubes | 847 |
Data from a study comparing contaminants from different labware using Folch lipid extractions.
Table 2: Common Contaminants in LC-MS Grade Solvents
This table lists common contaminants found in high-purity solvents used for LC-MS analysis and their typical sources.
| Contaminant | Common m/z | Potential Sources | Reference |
| Phthalates (e.g., Dibutylphthalate) | 279 | Plastic bottles, lab gloves, filter paper, laboratory air | |
| Phthalates (e.g., Diisooctyl phthalate) | 391 | Plastic bottles, lab gloves, filter paper, laboratory air | |
| Polyethylene Glycol (PEG) | Varies | Skin creams, shampoos, toothpaste, glassware detergents |
Experimental Protocols
Protocol 1: Glassware Cleaning for VLCFA Analysis
This protocol describes a rigorous cleaning procedure for glassware to minimize lipid contamination.
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., hexane or a 2:1 chloroform:methanol mixture) to remove the bulk of the lipid residue.
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Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent in hot water. Use brushes to scrub all surfaces thoroughly.
-
Tap Water Rinse: Rinse the glassware extensively with hot tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware at least three times with deionized water.
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Acid Rinse (Optional but Recommended): For trace analysis, soak the glassware in a 1% solution of hydrochloric acid or nitric acid for several hours, followed by another thorough rinsing with deionized water.
-
Solvent Rinse: Rinse the glassware with a high-purity solvent such as acetone or methanol to remove any remaining organic residues and to aid in drying.
-
Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type. For trace analysis, baking glassware in a muffle furnace at 450-500°C for several hours can help to remove stubborn organic contaminants.
-
Storage: Store the clean glassware in a dust-free environment, covered with aluminum foil.
Protocol 2: Modified Folch Method for Lipid Extraction from Plasma
This protocol details a standard procedure for extracting total lipids from plasma samples.
-
Sample Preparation: To a 1 mL plasma sample in a glass centrifuge tube, add a known amount of an appropriate internal standard (e.g., a deuterated VLCFA).
-
Solvent Addition: Add 4 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 1 mL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.
Protocol 3: Fatty Acid Methylation using Boron Trifluoride-Methanol
This protocol describes the derivatization of fatty acids to their more volatile methyl esters (FAMEs) for GC-MS analysis.
-
Reagent Addition: To the dried lipid extract from the Folch extraction, add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Reaction: Tightly cap the tube with a Teflon-lined cap and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the sample to cool to room temperature.
-
FAME Extraction: Add 1 mL of hexane and 1 mL of deionized water to the tube. Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.
Mandatory Visualization
Caption: Overview of VLCFA biosynthesis and degradation pathways.
Caption: Experimental workflow for VLCFA analysis.
Caption: Troubleshooting decision tree for VLCFA analysis.
References
Technical Support Center: Method Refinement for the Quantification of Low-Level Ethyl Hexacosanoate
Welcome to the technical support center for the analysis of ethyl hexacosanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine methods for the quantification of low-level this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the gas chromatography (GC) or liquid chromatography (LC) analysis of this compound.
1. Poor Peak Shape (Tailing or Broadening)
-
Question: My this compound peak is showing significant tailing or broadening in my chromatogram. What are the potential causes and solutions?
-
Answer: Peak tailing or broadening for a long-chain ester like this compound can stem from several factors. A primary cause can be the poor solubility of the analyte in the mobile phase at the point of injection.[1] Other contributing factors include interactions with active sites in the column or issues with the injection process.[1]
Troubleshooting Steps:
-
Sample Solvent: Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase for HPLC or one that is volatile enough for GC injection. For GC analysis, hexane or heptane are commonly used.[1]
-
Injection Volume: Reduce the injection volume to prevent column overloading, which can lead to peak distortion.[1]
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Inlet Temperature (GC): For GC analysis, increase the injector temperature to ensure the rapid and complete volatilization of the long-chain ester.[1] High injector and detector temperatures (e.g., 390°C) are crucial to prevent condensation of high-boiling point analytes.
-
Column Choice: Utilize a column with a stationary phase appropriate for the analysis of nonpolar compounds. For high-temperature GC, a thermally stable, non-polar capillary column like a DB-1 HT is a suitable choice.
-
Derivatization: If analyzing the parent hexacosanoic acid, derivatization to its methyl or ethyl ester is a common technique to improve volatility and chromatographic behavior. However, for the analysis of intact this compound, derivatization is generally not required with a high-temperature GC setup.
-
2. Low or Inconsistent Recovery
-
Question: I am experiencing low and variable recovery of this compound from my samples. What are the likely causes?
-
Answer: Low and inconsistent recovery of long-chain esters is often linked to the sample preparation and extraction steps. The high molecular weight and nonpolar nature of this compound can lead to losses during these stages.
Troubleshooting Steps:
-
Extraction Efficiency: Ensure your extraction solvent and method are optimized for nonpolar compounds. A liquid-liquid extraction (LLE) using a solvent system like chloroform/methanol/water (Folch or Bligh-Dyer methods) is a common approach for lipids.
-
Adsorption to Surfaces: Long-chain, nonpolar molecules like this compound can adsorb to plasticware. It is advisable to use low-adsorption tubes and pipette tips.
-
Incomplete Reconstitution: After solvent evaporation, ensure the dried extract is fully redissolved in the reconstitution solvent. Sonication can aid in this process.
-
Internal Standard: Use a suitable internal standard, ideally a stable isotope-labeled version of this compound, to correct for losses during sample preparation and injection.
-
3. Matrix Effects in LC-MS/MS Analysis
-
Question: My LC-MS/MS signal for this compound is suppressed or enhanced when analyzing complex samples compared to pure standards. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte. This can lead to inaccurate quantification.
Troubleshooting Steps:
-
Improve Sample Cleanup: A more rigorous sample preparation protocol is the most effective way to reduce matrix effects. Consider using solid-phase extraction (SPE) with a C18 or silica cartridge to isolate the nonpolar this compound from interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This may involve adjusting the mobile phase gradient or using a different column chemistry.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most reliable way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects observed in the samples.
-
Frequently Asked Questions (FAQs)
-
Q1: Is derivatization necessary for the GC analysis of this compound?
-
A1: Derivatization is generally not required for the analysis of intact this compound if a high-temperature GC setup is used. However, if you are starting from hexacosanoic acid, derivatization to its ethyl ester is necessary to improve volatility for GC analysis.
-
-
Q2: What type of GC column is best suited for analyzing high molecular weight wax esters like this compound?
-
A2: A high-temperature, thermally stable, non-polar capillary column is recommended. Columns with a thin film thickness are preferable for analyzing compounds with high boiling points. A common choice is a fused-silica capillary column, such as a DB-1 HT, which is designed for high-temperature applications.
-
-
Q3: What are the typical temperature settings for the injector and detector in the GC analysis of this compound?
-
A3: High injector and detector temperatures are critical to prevent the condensation of high-boiling analytes. Temperatures around 390°C for both the injector and detector have been successfully used for the analysis of high molecular weight wax esters.
-
-
Q4: How can I improve the sensitivity for low-level quantification of this compound?
-
A4: To improve sensitivity, consider optimizing your sample preparation to concentrate the analyte, using a sensitive detector like a mass spectrometer (MS), and ensuring your chromatographic conditions provide sharp, well-defined peaks. For GC-MS, operating in selected ion monitoring (SIM) mode can significantly enhance sensitivity. For LC-MS/MS, optimizing the precursor and product ion transitions in multiple reaction monitoring (MRM) mode is key.
-
Data Presentation
The following tables summarize typical performance characteristics for the analysis of long-chain fatty acid esters using GC-MS and LC-MS/MS. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.
Table 1: Comparison of GC-MS and LC-MS/MS Method Validation Parameters for Long-Chain Fatty Acid Ester Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 0.1 - 100 µg/mL | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
Data compiled from multiple sources on long-chain fatty acid ester analysis.
Experimental Protocols
Protocol 1: Quantification of this compound by High-Temperature GC-MS
-
Sample Preparation (Lipid Extraction):
-
Homogenize the sample (e.g., tissue, biological fluid).
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of hexane or toluene.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 390°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp 1: Increase to 240°C at a rate of 15°C/min.
-
Ramp 2: Increase to 390°C at a rate of 8°C/min.
-
Final hold: Hold at 390°C for 6 minutes.
-
-
MS Transfer Line Temperature: 390°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-920. For higher sensitivity, use Selected Ion Monitoring (SIM) with characteristic ions for this compound.
-
-
Data Analysis:
-
Quantify the this compound peak area against a calibration curve prepared from certified reference standards.
-
Use an internal standard (e.g., a deuterated analog or a similar long-chain wax ester not present in the sample) to correct for variations in injection volume and sample preparation.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound by GC-MS.
References
overcoming solubility issues of ethyl hexacosanoate in solvents
Technical Support Center: Ethyl Hexacosanoate Solubility
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this long-chain fatty acid ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a saturated long-chain fatty acid ester with the chemical formula C28H56O2, commonly classified as a wax ester.[1][2] Its long, non-polar hydrocarbon tail (C26) makes it highly hydrophobic (lipophilic), leading to very poor solubility in polar solvents like water and limited solubility in many common organic solvents, especially at room temperature.[3][4] This presents a significant challenge for experiments requiring a homogeneous solution, such as in drug formulation, analytical chemistry, and biological assays.
Q2: In which solvents is this compound generally soluble?
A2: Based on the principle of "like dissolves like," this compound is most soluble in non-polar organic solvents.[5] Good solubility can be expected in solvents such as chloroform, hexane, toluene, and isopropanol. It is sparingly soluble in moderately polar solvents like ethanol and acetone, often requiring heat to dissolve completely. It is considered practically insoluble in highly polar solvents like water.
Q3: What is co-solvency and can it be used for this compound?
A3: Co-solvency is a technique used to increase the solubility of a poorly soluble compound by adding a small amount of a water-miscible solvent (a co-solvent) to the primary solvent. This method works by reducing the overall polarity of the solvent system. For instance, if you need to incorporate this compound into a partially aqueous system, using co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance its solubility.
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of long-chain esters like this compound generally increases with temperature. Heating the solvent while dissolving the compound can significantly improve both the rate of dissolution and the amount that can be dissolved. However, a common issue is that the compound may precipitate out of the solution as it cools.
Q5: Can surfactants be used to dissolve this compound?
A5: Yes, surfactants can be used to solubilize hydrophobic molecules like this compound in aqueous environments. Surfactants form micelles that can encapsulate the non-polar ester, allowing it to be dispersed in a polar solvent. Fatty acid esters themselves can act as nonionic surfactants, and their solubility can be enhanced by other types of surfactants.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Problem 1: this compound will not dissolve in my chosen solvent.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent may be too polar. Switch to a less polar solvent. (See Table 1 for guidance). |
| Insufficient Temperature | Gently heat the mixture on a hot plate with stirring. Long-chain waxes often require elevated temperatures to dissolve. |
| Low Dissolution Rate | The dissolution process may be slow. Use sonication to increase the rate of dissolution. |
| Saturation Limit Reached | You may be trying to dissolve more solute than the solvent can handle at that temperature. Try adding more solvent. |
Problem 2: My compound dissolves upon heating but precipitates when cooled.
| Possible Cause | Suggested Solution |
| Supersaturated Solution | The solution was saturated at a higher temperature and is now supersaturated at room temperature. This is a common property for long-chain lipids. |
| Action 1: Maintain Temperature | If your experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble. |
| Action 2: Use a Co-solvent System | Formulate a co-solvent blend that can maintain solubility at a lower temperature. This often requires empirical testing. |
| Action 3: Use a Different Solvent | Select a solvent with a higher solubilizing capacity for the ester at room temperature, such as chloroform or toluene. |
Problem 3: The compound precipitates when I add it to my aqueous buffer or cell culture medium.
| Possible Cause | Suggested Solution |
| Solvent Incompatibility | The organic solvent used to dissolve the ester is miscible with the aqueous phase, causing the non-polar compound to precipitate. This is a common issue in HPLC and biological assays. |
| Action 1: Use a Surfactant | Prepare a stock solution with a biocompatible surfactant to create a stable micellar formulation before adding it to the aqueous phase. |
| Action 2: Co-Solvent System | Dissolve the compound in a water-miscible co-solvent (e.g., ethanol or PEG 400) at a high concentration. Add this stock solution to the aqueous phase dropwise with vigorous stirring. The final concentration of the co-solvent should be kept low (e.g., <5%) to minimize toxicity or other effects. |
General Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues with this compound.
Caption: A workflow for troubleshooting common solubility problems.
Data Presentation
While specific quantitative solubility data for this compound is scarce in the literature, the following table provides a qualitative summary based on the behavior of similar long-chain esters. For precise values, experimental determination is recommended (see Protocol 1).
Table 1: Predicted Qualitative Solubility of this compound at 25°C
| Solvent Class | Example Solvents | Predicted Solubility | Notes |
| Non-polar | Hexane, Toluene, Chloroform | Soluble | These are the recommended starting solvents for complete dissolution. |
| Moderately Polar | Ethyl Acetate, Isopropanol | Moderately Soluble | May require gentle heating or sonication for complete dissolution. |
| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble | Significant heating will likely be required. Prone to precipitation on cooling. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | Similar to polar aprotic; solubility is limited. |
| Highly Polar | Water | Insoluble | Practically insoluble under standard conditions. |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol provides a method to quantitatively determine the solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Chosen solvent (e.g., ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or GC-FID for quantification (optional, for high precision)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (e.g., 200 mg into a 5 mL vial). An excess of solid must be visible.
-
Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).
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Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
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Place the vial in the shaker/water bath set to the desired temperature (e.g., 25°C).
-
Agitate the vial for 24-48 hours to ensure the solution reaches equilibrium.
-
-
Phase Separation:
-
After equilibration, let the vial stand at the same temperature for at least 4 hours to allow undissolved solid to settle.
-
Alternatively, centrifuge the vial at a controlled temperature to pellet the excess solid.
-
-
Quantification (Gravimetric Method):
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried residue. The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
-
Calculation:
-
Calculate the solubility in your desired units (e.g., mg/mL or g/100 mL).
-
Solvent Selection Decision Process
This diagram helps researchers choose an appropriate solvent system based on the experimental context.
Caption: A decision tree for selecting a suitable solvent system.
Protocol 2: Preparing a Solution for HPLC Analysis
This protocol is adapted for preparing wax ester samples for analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
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Wax ester sample containing this compound
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Sonicator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Methodology:
-
Initial Dissolution:
-
Weigh approximately 1-5 mg of the sample into a clean glass vial.
-
Add 1 mL of chloroform or a 1:1 (v/v) mixture of chloroform and methanol.
-
-
Enhancing Solubilization:
-
Vortex the mixture for 30 seconds.
-
If the sample is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle warming (e.g., to 35-40°C) can be applied if necessary, but be cautious of solvent evaporation.
-
-
Filtration:
-
Once the sample is completely dissolved, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Injection:
-
The sample is now ready for injection into the HPLC system. Ensure the injection solvent is compatible with the mobile phase to prevent precipitation in the system.
-
Workflow for Sample Preparation for HPLC
Caption: Workflow for preparing this compound samples for HPLC.
References
- 1. This compound | C28H56O2 | CID 13297142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Ethyl hexanoate (HMDB0040209) [hmdb.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. everyday chemistry - How to dissolve candle wax (paraffin)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Efficient Synthesis of Ethyl Hexacosanoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl hexacosanoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis of this compound, particularly focusing on the common Fischer-Speier esterification method.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction: Fischer-Speier esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants.[1] | 1. Remove Water: Use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed. 2. Use Excess Alcohol: Employ a large excess of ethanol, which can also serve as the solvent, to shift the equilibrium towards the product side based on Le Chatelier's principle.[1][2] | Increased conversion of the fatty acid to the ester, leading to a higher yield. |
| Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be hydrated or insufficient. | 1. Use Anhydrous Catalyst: Ensure the acid catalyst is of high purity and anhydrous. 2. Optimize Catalyst Loading: Start with a catalytic amount (e.g., 1-5 mol%) and optimize as needed for your specific reaction scale. | Enhanced reaction rate and improved yield. |
| Steric Hindrance: The long chain of hexacosanoic acid can sterically hinder the reaction. | 1. Increase Reaction Temperature: Refluxing the reaction mixture at a higher temperature can provide the necessary activation energy. 2. Increase Reaction Time: Long-chain fatty acids may require extended reaction times (e.g., 4-10 hours) for complete conversion. | Faster reaction kinetics and a higher likelihood of reaching equilibrium. |
Issue 2: Presence of Unreacted Hexacosanoic Acid in Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction Not at Completion: The reaction may not have reached equilibrium. | 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. 2. Increase Temperature: Ensure the reaction is maintained at an adequate reflux temperature. | Complete consumption of the starting carboxylic acid. |
| Product Hydrolysis: Presence of water in the reaction mixture can hydrolyze the ester product back to the carboxylic acid. | 1. Ensure Anhydrous Conditions: Use dry glassware and anhydrous ethanol. 2. Efficient Water Removal: Continuously remove water using a Dean-Stark apparatus throughout the reaction. | Minimized product loss due to the reverse reaction. |
Issue 3: Product is an Oily or Waxy Mixture Instead of a Solid
| Potential Cause | Recommended Solution | Expected Outcome |
| Presence of Impurities: Residual starting materials, byproducts (like diethyl ether), or monoester can result in an impure, non-solid product. | 1. Purify via Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone, to isolate the pure waxy solid. 2. Column Chromatography: For high-purity requirements, use silica gel column chromatography with a nonpolar eluent like a hexane/ethyl acetate mixture. | Isolation of pure, solid this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory-scale method is the Fischer-Speier esterification. This reaction involves treating hexacosanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The primary advantage of this method is its simplicity and the use of readily available, direct reagents.
Q2: Why is my reaction yield for this compound consistently low?
Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can drive the equilibrium back towards the reactants. To improve the yield, it is crucial to remove water as it forms (e.g., with a Dean-Stark trap) and/or use a large excess of one reactant, typically the alcohol.
Q3: What are the primary side reactions to be aware of?
The main side reaction is the acid-catalyzed hydrolysis of the ester, which is the reverse of the desired reaction. Another potential side reaction, especially at higher temperatures, is the acid-catalyzed dehydration of ethanol to form diethyl ether. Incomplete esterification can also result in the formation of the monoethyl ester if a dicarboxylic acid impurity is present.
Q4: How can I effectively remove water from the reaction mixture?
A highly effective method for water removal is azeotropic distillation using a Dean-Stark apparatus. A solvent that forms a lower-boiling azeotrope with water, such as toluene, is added to the reaction mixture. As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the Dean-Stark trap, effectively removing the water and driving the reaction to completion.
Q5: What is the best way to purify the final this compound product?
Due to its high molecular weight and nonpolar nature, this compound is a waxy solid at room temperature. Purification can be effectively achieved through:
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Recrystallization: Using a solvent system like ethanol/water or acetone is a common and effective method.
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Column Chromatography: For achieving high purity, silica gel column chromatography is recommended. A nonpolar solvent system, such as a gradient of hexane and ethyl acetate, should be used for elution.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Hexacosanoic Acid
This protocol details a standard procedure for the synthesis of this compound using Fischer esterification with a Dean-Stark apparatus for water removal.
Materials:
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Hexacosanoic acid
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Anhydrous ethanol (large excess, to be used as reactant and solvent)
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Toluene
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Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Dean-Stark apparatus
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Condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
-
Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.
-
Reactant Loading: To the round-bottom flask, add hexacosanoic acid (1 molar equivalent), a large excess of anhydrous ethanol (e.g., 10-20 molar equivalents), and toluene (sufficient to fill the Dean-Stark trap).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% of the carboxylic acid) to the stirring reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-8 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting acid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent.
-
-
Purification:
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Remove the solvent (ethanol and toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound as a waxy solid.
-
Visualizations
Fischer-Speier Esterification Mechanism
The diagram below illustrates the key steps in the acid-catalyzed esterification of a carboxylic acid with an alcohol.
Caption: Mechanism of Fischer-Speier Esterification.
General Experimental Workflow
This workflow outlines the typical sequence of steps from starting materials to the purified product in this compound synthesis.
References
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Ethyl Hexacosanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ethyl hexacosanoate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][3] For a nonpolar, long-chain molecule like this compound, the primary sources of matrix effects in biological samples are endogenous lipids, especially phospholipids, which can co-extract and interfere with the ionization process in the mass spectrometer's source.
Q2: My signal intensity for this compound is low and inconsistent when analyzing biological samples compared to pure standards. Could this be a matrix effect?
A2: Yes, low and inconsistent signal intensity is a classic symptom of matrix effects, particularly ion suppression. When complex biological samples are analyzed, components of the matrix can compete with this compound for ionization, leading to a suppressed and variable signal. This directly impacts the reliability and reproducibility of your results.
Q3: How can I definitively confirm that matrix effects are impacting my analysis?
A3: A post-extraction spike experiment is the standard quantitative method to assess the presence and magnitude of matrix effects. This experiment compares the analytical response of the analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (clean) solvent. A significant deviation from 100% recovery indicates the presence of ion suppression (<100%) or enhancement (>100%).
Q4: What is the most effective way to compensate for matrix effects if they cannot be completely eliminated?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects. A SIL-IS, such as this compound-d4, has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression or enhancement, allowing for the accurate correction of the analyte's signal and reliable quantification. If a SIL-IS is unavailable, using matrix-matched calibration standards is a viable alternative.
Troubleshooting Guide
This guide provides a systematic approach to identifying, mitigating, and managing matrix effects during the LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for addressing matrix effects.
Step 1: Quantitatively Assess Matrix Effects
Q: How do I perform and calculate the results from a post-extraction spike experiment?
A: This experiment quantifies the impact of the matrix on your analyte's signal.
Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
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Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate without the analyte) and perform your entire extraction procedure. In the final step, spike the resulting clean extract with this compound to the same final concentration as Set A.
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Set C (Pre-Extraction Spike / Recovery): Spike this compound into a blank matrix sample before starting the extraction procedure. The concentration should be chosen so that, assuming 100% recovery, the final concentration matches that of Set A and B.
-
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Analysis: Analyze multiple replicates (n≥3) of each set by LC-MS/MS.
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Calculation:
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Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
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Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
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Interpretation: A Matrix Effect value significantly different from 100% confirms the presence of ion enhancement (>100%) or suppression (<100%).
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Step 2: Mitigate and Reduce Matrix Effects
If matrix effects are confirmed, the most effective approach is to improve the sample cleanup procedure to remove interfering endogenous compounds before analysis.
Q: My protein precipitation (PPT) method is insufficient. What is a more effective sample preparation technique for this compound?
A: For nonpolar analytes like this compound, which are often found in lipid-rich matrices, more rigorous cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are highly recommended. SPE, particularly using a mixed-mode or polymeric sorbent, is often superior as it can effectively remove phospholipids and other interferences, leading to a much cleaner final extract.
Caption: General workflow for Solid-Phase Extraction (SPE).
Experimental Protocols
Protocol: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general methodology for removing matrix interferences from plasma samples for the analysis of this compound. This protocol should be optimized for your specific application and SPE cartridge type.
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Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), which is effective for retaining nonpolar compounds while allowing for the removal of phospholipids.
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Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the sorbent. Do not allow the cartridge to go dry.
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Sample Loading: Dilute 100 µL of the plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
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Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar interferences like salts without eluting the target analyte.
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Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent like methanol or acetonitrile. This step is designed to recover your analyte while leaving more strongly retained matrix components behind.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
The following table summarizes the typical effectiveness of different sample preparation methods in reducing matrix effects and improving analyte recovery for lipid analysis. Data are representative and for illustrative purposes.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Reproducibility (%RSD) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 85 - 105% | 30 - 70% | < 15% | Simple and fast | High matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 75 - 95% | < 10% | Good for nonpolar analytes | Can be labor-intensive |
| Solid-Phase Extraction (SPE) | 80 - 100% | 90 - 110% | < 5% | Excellent cleanup | Requires method development |
*Matrix Effect (%) is calculated as (response in matrix / response in neat solution) x 100. A value of 100% indicates no matrix effect.
References
Technical Support Center: Optimization of Hydrolysis Conditions for Ethyl Hexacosanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of ethyl hexacosanoate hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the hydrolysis of a very long-chain ester like this compound?
The primary challenges in hydrolyzing this compound stem from its long C26 acyl chain, which leads to:
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Poor Solubility: this compound is highly nonpolar and has very low solubility in aqueous reaction mixtures commonly used for hydrolysis. This limited solubility can significantly reduce the reaction rate by minimizing contact between the ester and the hydrolyzing agent (e.g., hydroxide ions).
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Steric Hindrance: The long alkyl chain can sterically hinder the approach of the nucleophile (hydroxide or water) to the carbonyl carbon of the ester group. This increases the activation energy of the reaction, making it slower than the hydrolysis of shorter-chain esters.
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Product Insolubility: The product, hexacosanoic acid (or its salt), is also poorly soluble in aqueous solutions, which can sometimes lead to product precipitation and coating of the unreacted ester, further impeding the reaction.
Q2: Which is more effective for hydrolyzing this compound: acid-catalyzed or base-catalyzed hydrolysis?
For complete hydrolysis, base-catalyzed hydrolysis (saponification) is generally more effective than acid-catalyzed hydrolysis.[1][2] Here's why:
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Irreversibility: Base-catalyzed hydrolysis is essentially an irreversible process.[1][2] The carboxylic acid formed immediately reacts with the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol byproduct. This drives the reaction to completion.[2]
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Reversibility of Acid Catalysis: Acid-catalyzed hydrolysis is a reversible reaction. To achieve high conversion, a large excess of water is required to shift the equilibrium towards the products.
Q3: What are the typical catalysts used for the base-catalyzed hydrolysis of long-chain esters?
The most common catalysts are strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH). Lithium hydroxide (LiOH) can also be used and is sometimes preferred in situations where the starting material is sensitive to harsher conditions. The choice between NaOH and KOH can also influence the solubility of the resulting carboxylate salt (soap).
Q4: Can enzymatic hydrolysis be used for this compound?
Yes, enzymatic hydrolysis using lipases is a viable alternative. This method offers several advantages, including milder reaction conditions (temperature and pH), which can be beneficial if the molecule contains other sensitive functional groups. However, the reaction rates can be slower, and the cost of the enzyme may be a consideration.
Troubleshooting Guides
Issue 1: Low or No Conversion to Hexacosanoic Acid
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound | 1. Add a Co-solvent: Introduce a water-miscible organic solvent like tetrahydrofuran (THF), dioxane, or ethanol to the reaction mixture to increase the solubility of the ester. Be cautious with alcoholic co-solvents like ethanol, as they can lead to transesterification. |
| 2. Increase Reaction Temperature: Raising the temperature will increase the solubility of the ester and the reaction rate. For long-chain esters, refluxing the reaction mixture is common. | |
| Insufficient Catalyst | 1. Increase Catalyst Concentration: The amount of base may be insufficient to drive the reaction. Increase the molar equivalents of the base relative to the ester. |
| 2. Use a Stronger Base: If using a weaker base, switch to NaOH or KOH. | |
| Steric Hindrance | 1. Increase Reaction Time: Reactions with sterically hindered esters often require longer reaction times to go to completion. Monitor the reaction progress over an extended period. |
| 2. Increase Temperature: Higher temperatures provide more kinetic energy to overcome the activation energy barrier imposed by steric hindrance. | |
| Water Content in Reaction | For base-catalyzed hydrolysis, ensure sufficient water is present for the hydroxide ions to be effective nucleophiles. For enzymatic hydrolysis, water content is also a critical parameter to optimize. |
Issue 2: Incomplete Reaction - Mixture of Starting Material and Product
| Possible Cause | Troubleshooting Steps |
| Reaction Has Not Reached Completion | 1. Extend Reaction Time: Continue heating and monitoring the reaction until the starting material is no longer detectable (e.g., by TLC or GC). |
| Equilibrium Reached (for Acid Catalysis) | 1. Add Excess Water: If using acid catalysis, add a larger excess of water to shift the equilibrium towards the products. |
| 2. Switch to Base Catalysis: For a more complete and irreversible reaction, use a base-catalyzed method. | |
| Product Precipitation | The hexacosanoate salt may be precipitating and coating the unreacted this compound. 1. Improve Agitation: Ensure vigorous stirring to maintain a homogeneous mixture. |
| 2. Optimize Co-solvent System: Experiment with different co-solvents or co-solvent ratios to improve the solubility of all components. |
Issue 3: Presence of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Transesterification | If using an alcohol (e.g., methanol, ethanol) as a co-solvent, it can react with the starting ester to form a new ester. 1. Use a Non-alcoholic Co-solvent: Switch to a solvent like THF or dioxane. |
| Degradation of Products | At very high temperatures or with prolonged reaction times in the presence of strong acids or bases, degradation of the fatty acid can occur. 1. Lower the Reaction Temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer period. |
| 2. Use Milder Conditions: Consider enzymatic hydrolysis for sensitive substrates. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the hydrolysis of this compound, the following tables provide illustrative data based on studies of other long-chain fatty acid esters. These values should be used as a starting point for optimization.
Table 1: Effect of Catalyst Concentration on Hydrolysis of Long-Chain Esters
| Catalyst | Catalyst Conc. (M) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Ethanolic KOH | 1.00 | 65 | 2.0 | ~85 |
| Ethanolic KOH | 1.50 | 65 | 2.0 | ~95 |
| Ethanolic KOH | 1.75 | 65 | 2.0 | >99 |
| NaOH | 1% (w/w of oil) | 65 | 1.0 | High |
| KOH | 1% (w/w of oil) | 70 | 3.5 | High |
Data adapted from studies on the hydrolysis of Jatropha curcas seed oil.
Table 2: Effect of Temperature on Hydrolysis of Long-Chain Esters
| Catalyst | Catalyst Conc. (M) | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Ethanolic KOH | 1.75 | 50 | 2.0 | Moderate |
| Ethanolic KOH | 1.75 | 60 | 2.0 | High |
| Ethanolic KOH | 1.75 | 65 | 2.0 | >99 |
| Ethanolic KOH | 1.75 | 70 | 2.0 | High |
Data adapted from studies on the hydrolysis of Jatropha curcas seed oil.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound
Materials:
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This compound
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Ethanol (or Tetrahydrofuran - THF)
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Deionized water
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Hydrochloric acid (HCl), 2M
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Diethyl ether or Hexane (for extraction)
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Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., a 2:1 mixture of ethanol and water). The concentration will depend on the solubility, but a starting point could be 0.1 M.
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Addition of Base: Add 3-5 molar equivalents of KOH or NaOH to the solution.
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Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The optimal temperature is typically between 65°C and 80°C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This may take several hours.
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Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.
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Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~2. The hexacosanoic acid will precipitate as a white solid.
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Extraction: Extract the hexacosanoic acid with an organic solvent like diethyl ether or hexane (3 x volume of the aqueous phase).
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude hexacosanoic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)
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Prepare TLC Plate: Use a silica gel TLC plate.
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Spotting: Apply a small spot of the starting material (this compound solution), a co-spot (starting material and reaction mixture), and a spot of the reaction mixture.
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Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a nonpolar mixture like 9:1 and adjusting as needed).
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Visualization: Visualize the spots under UV light (if the compound is UV active) or by staining with a suitable agent (e.g., potassium permanganate stain). The ester will be less polar and have a higher Rf value than the carboxylic acid product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Visualizations
Caption: Experimental workflow for the base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for low conversion in this compound hydrolysis.
References
selecting the appropriate internal standard for ethyl hexacosanoate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of ethyl hexacosanoate, a very long-chain fatty acid ester. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard for the quantitative analysis of this compound?
A1: For the quantitative analysis of this compound, the ideal internal standard is a compound that is chemically similar but not naturally present in the sample. The two best options are:
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Odd-chain fatty acid ethyl esters: Ethyl heptadecanoate (C17:0 ethyl ester) or ethyl tricosanoate (C23:0 ethyl ester) are excellent choices. They are structurally similar to this compound and will behave similarly during extraction and chromatographic analysis. Ethyl heptadecanoate is readily available commercially.[1][2][3][4][5]
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Isotopically labeled this compound: A deuterated version of this compound would be the gold standard as it has nearly identical chemical and physical properties. However, these are often expensive and not always commercially available for very long-chain fatty acid esters.
Q2: When should I add the internal standard to my sample?
A2: The internal standard should be added as early as possible in the sample preparation workflow. For tissue or cell samples, this means adding a known amount of the internal standard during the initial homogenization and lipid extraction phase. This practice ensures that the internal standard corrects for any analyte loss during extraction, derivatization (if any), and injection.
Q3: Can I use a fatty acid methyl ester (FAME) as an internal standard for analyzing a fatty acid ethyl ester (FAEE)?
A3: While possible, it is not ideal. It is best to use an internal standard that is structurally and chemically as similar as possible to the analyte. Using an ethyl ester as an internal standard for an ethyl ester analysis will better account for variations in extraction and chromatographic behavior compared to using a methyl ester.
Q4: What are the critical instrument parameters for the GC-MS analysis of a high molecular weight compound like this compound?
A4: Due to its high molecular weight and low volatility, specific GC-MS parameters are crucial:
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High-Temperature Column: A thermally stable, non-polar capillary column, such as a DB-1 HT or HP-5MS, is recommended.
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High Injector and Detector Temperatures: To prevent condensation and sample loss, set the injector and detector temperatures high, for example, around 390°C.
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Temperature Programming: A programmed temperature ramp is essential. Start at a lower temperature to focus the analytes on the column and then ramp up to a high final temperature to ensure the elution of the high-boiling point this compound.
Selecting an Internal Standard
The choice of an internal standard is critical for accurate quantification. The following diagram illustrates the decision-making process.
References
Technical Support Center: Enhancing the Ionization Efficiency of Ethyl Hexacosanoate in ESI-MS
Welcome to the technical support center for the analysis of ethyl hexacosanoate and other long-chain esters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and achieve higher ionization efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the ESI-MS analysis of this compound.
Problem 1: Low or No Signal Intensity for this compound
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Question: I am not seeing a significant signal for this compound in my ESI-MS analysis. What are the likely causes and how can I fix this?
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Answer: Low signal intensity for a nonpolar, long-chain ester like this compound is a common issue in ESI-MS. This is primarily due to its poor protonation efficiency. The primary strategy to overcome this is to promote the formation of adduct ions.
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Solution 1: Introduce an Adduct-Forming Additive. this compound, being a neutral molecule, requires the formation of adducts to be efficiently ionized in ESI-MS.[1] Additives provide a source of cations to form these adducts.
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Add a low concentration (typically 1-10 mM) of a salt to your sample solution or mobile phase.[1] Commonly used additives for forming positive ions include:
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Sodium salts (e.g., sodium acetate, sodium iodide): These are highly effective for neutral lipids, often forming a single, strong sodiated adduct ([M+Na]⁺), which simplifies the mass spectrum and can enhance sensitivity.[1]
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Ammonium salts (e.g., ammonium acetate, ammonium formate): These are also widely used and form [M+NH₄]⁺ adducts.[1]
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-
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Solution 2: Optimize Your Solvent System. The solvent composition significantly impacts ESI efficiency.
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Use reversed-phase solvents like methanol or acetonitrile, as they are better at supporting ions in solution compared to normal-phase solvents like hexane.[2]
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For neutral lipids, a mixture of methanol or acetonitrile with a small amount of a less polar solvent like isopropanol or chloroform can be effective. Solvents with lower surface tension generally lead to higher signal intensities.
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Solution 3: Optimize ESI Source Parameters. Fine-tuning the instrument's source parameters is critical.
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Capillary Voltage: Optimize the voltage to ensure a stable spray. Excessively high voltages can cause corona discharge, leading to an unstable signal.
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Cone Voltage (or Fragmentor Voltage): Increasing the cone voltage can sometimes enhance the formation of adducts. However, be cautious, as excessively high voltages can cause in-source fragmentation, where the molecule breaks apart before detection.
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Desolvation Gas Flow and Temperature: Optimize these parameters to ensure efficient desolvation of the droplets, which is crucial for ion formation.
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Problem 2: Inconsistent or Unstable Signal
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Question: My signal for this compound is erratic and not reproducible. What could be the cause?
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Answer: An unstable signal can result from several factors related to both the sample and the instrument.
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Solution 1: Check for Contaminants. Ensure all glassware, solvents, and reagents are of high purity and free from contaminants like surfactants or non-volatile salts that can suppress ionization. Even high-purity HPLC solvents can contain metal ions like sodium, which can affect adduct formation.
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Solution 2: Optimize Sprayer Position. The position of the ESI sprayer relative to the mass spectrometer inlet can significantly impact signal stability and intensity. This parameter should be optimized for your specific analyte and solvent system.
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Solution 3: Ensure Stable Flow Rate. A consistent and low flow rate, typically between 5-20 µL/min for direct infusion, is crucial for a stable electrospray.
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Problem 3: Complex Mass Spectrum with Multiple Adducts
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Question: My mass spectrum for this compound shows multiple peaks, making it difficult to interpret. Why is this happening?
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Answer: The presence of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) and even dimer adducts can complicate the mass spectrum and reduce the intensity of the desired ion.
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Solution 1: Control the Cation Source. To favor the formation of a single adduct type, intentionally add a specific salt at a concentration that overwhelms the background levels of other cations. For example, adding a sufficient amount of sodium acetate will promote the formation of the [M+Na]⁺ adduct over others.
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Solution 2: Use High-Purity Solvents and Reagents. This will minimize the presence of unintentional salt contaminants that can lead to a variety of adducts.
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Frequently Asked Questions (FAQs)
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Q1: What is the best ionization mode for this compound?
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A1: Positive ion mode is the preferred choice for analyzing neutral lipids like this compound. In this mode, the molecule can form adducts with cations (e.g., Na⁺, NH₄⁺) present in the solvent, allowing for its detection.
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Q2: Why is direct protonation ([M+H]⁺) of this compound inefficient in ESI-MS?
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A2: this compound is a nonpolar molecule with no readily available sites for protonation (i.e., it is not a strong base). Therefore, its affinity for a proton is very low, making the formation of [M+H]⁺ ions inefficient in the electrospray process.
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Q3: Can I use chemical derivatization to improve the ionization of this compound?
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A3: While not always necessary for the ester itself, if you were analyzing the corresponding long-chain fatty acid (hexacosanoic acid), chemical derivatization would be a highly effective strategy. Techniques like charge-reversal derivatization introduce a permanent positive charge onto the molecule, significantly enhancing its ionization efficiency in positive ion mode. For the ester, optimizing adduct formation is typically the more direct approach.
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Q4: How does the concentration of the additive affect the signal?
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A4: The concentration of the additive is a critical parameter. A typical starting point is in the low millimolar (mM) range (e.g., 1-10 mM) in the final solution. Higher concentrations do not always lead to a better signal and can cause ion suppression, where the excess salt ions compete with the analyte for ionization, leading to a decrease in the analyte signal.
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Experimental Protocols
Protocol 1: Sample Preparation for Enhanced Ionization via Sodiated Adduct Formation
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as chloroform or a 1:1 (v/v) mixture of methanol and chloroform.
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Working Solution Preparation: Dilute the stock solution to a final concentration in the low µM to high nM range using a solvent mixture of 95:5 (v/v) methanol:chloroform.
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Additive Spiking: Prepare a 10 mM stock solution of sodium acetate in methanol. Add a small volume of this stock solution to your working solution to achieve a final sodium acetate concentration of 1 mM.
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Vortex: Gently vortex the final solution to ensure it is well-mixed.
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Infusion: Infuse the prepared sample solution into the ESI-MS at a low flow rate, typically between 5-10 µL/min.
Data Presentation
Table 1: Effect of Different Additives on the Relative Ionization Efficiency of a Long-Chain Ester
| Additive (1 mM) | Predominant Ion | Relative Signal Intensity (Arbitrary Units) | Spectral Complexity |
| None | [M+H]⁺ (very low) | 1 | Low |
| Ammonium Acetate | [M+NH₄]⁺ | 50 | Low |
| Sodium Acetate | [M+Na]⁺ | 150 | Very Low |
| Potassium Acetate | [M+K]⁺ | 120 | Very Low |
Note: These are representative values and may vary depending on the specific instrument and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Logical pathway of adduct formation for enhanced ESI-MS detection.
References
Technical Support Center: Troubleshooting Variability in Ethyl Hexacosanoate Quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in the quantification of ethyl hexacosanoate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound quantification?
Variability in this compound quantification can arise from several sources throughout the analytical workflow. Key areas to investigate include:
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Sample Preparation: Incomplete or inconsistent derivatization (if converting to another ester form for analysis), sample loss during extraction, and contamination are frequent culprits.[1]
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Internal Standard Selection: The choice of an internal standard that does not closely mimic the analytical behavior of this compound can lead to significant inaccuracies.[2][3]
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Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to erroneous results.[4][5]
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Instrumental Issues: Problems with the gas chromatograph (GC) or liquid chromatograph (LC) system, such as a contaminated injector liner, column degradation, or detector saturation, can all contribute to poor reproducibility.
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Sample Stability: Degradation of this compound in samples due to improper storage or handling can also be a source of variability.
Q2: How do I choose an appropriate internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled version of this compound. However, these can be expensive and not always readily available. Alternative options include:
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Odd-Chain Fatty Acid Esters: Esters of odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) are commonly used as they are not naturally abundant in most biological samples.
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Structurally Similar Long-Chain Esters: An ethyl ester of another long-chain fatty acid that is not present in the sample can also be a suitable choice.
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Deuterated Methyl Esters: If using GC-MS, trideuterium-labeled methyl esters can be employed, as they co-elute with their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio.
When selecting an internal standard, it is crucial that it has similar chemical and physical properties to this compound to effectively compensate for variations in sample preparation and instrument response.
Q3: My calibration curve for this compound is non-linear. What are the potential causes?
Non-linearity in a calibration curve can stem from several factors:
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Detector Saturation: At high concentrations, the detector (e.g., flame ionization detector - FID) can become saturated, leading to a plateau in the signal response.
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Near Limit of Detection (LOD): At very low concentrations, the signal-to-noise ratio is low, which can increase variability and affect linearity.
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Incomplete Derivatization of Standards: If a derivatization step is used, incomplete or inconsistent reactions in the preparation of calibration standards will lead to inaccurate concentrations and a non-linear response.
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GC System Issues: A contaminated injector liner or a degraded analytical column can cause poor peak shapes and non-linear responses.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Injections
High variability between replicate injections of the same sample often points to instrumental problems.
| Potential Cause | Troubleshooting Step |
| Contaminated Injector Liner | Replace the injector liner and septum. Regularly inspect and clean the injector port. |
| Column Bleed or Degradation | Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be trimmed or replaced. |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that the syringe is not clogged or damaged. |
| Sample Solvent Issues | Ensure the sample is fully dissolved and that the solvent is appropriate for the analysis. |
Issue 2: Poor Recovery of this compound
Low and inconsistent recovery is frequently linked to the sample preparation and extraction steps.
| Potential Cause | Troubleshooting Step |
| Incomplete Sample Lysis/Homogenization | Optimize the method for breaking open cells or disrupting the tissue matrix to ensure complete release of the analyte. |
| Inefficient Extraction | Evaluate different extraction solvents or techniques (e.g., liquid-liquid extraction, solid-phase extraction). Ensure the pH is optimal for the extraction of this compound. |
| Sample Loss During Solvent Evaporation | Use a gentle stream of nitrogen for evaporation and avoid overheating the sample. |
| Adsorption to Labware | Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte. |
Issue 3: Suspected Matrix Effects in LC-MS/MS Analysis
Matrix effects can be a significant source of variability in LC-MS/MS quantification.
| Potential Cause | Troubleshooting Step |
| Co-elution of Interfering Compounds | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components. |
| Ion Suppression or Enhancement | Dilute the sample extract to reduce the concentration of interfering compounds. Utilize a more effective sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for the most effective compensation of matrix effects. |
Experimental Protocols
Protocol: Quantification of this compound in a Biological Matrix by GC-MS
This protocol provides a general framework. Specific parameters may need to be optimized for your particular sample type and instrumentation.
1. Sample Preparation and Extraction a. To a known quantity of the sample (e.g., 100 µL of plasma), add a known amount of an appropriate internal standard (e.g., ethyl heptadecanoate). b. Perform a liquid-liquid extraction using a suitable solvent system (e.g., a Folch extraction with chloroform:methanol). c. Separate the organic layer containing the lipids. d. Evaporate the solvent under a gentle stream of nitrogen.
2. (Optional) Derivatization to Fatty Acid Methyl Esters (FAMEs) a. While this compound can be analyzed directly, derivatization to its corresponding methyl ester may improve chromatographic performance. b. Reconstitute the dried extract in a methylation reagent (e.g., BF3-methanol). c. Heat the sample to facilitate the reaction (e.g., 100°C for 10-15 minutes). d. Cool the sample and extract the FAMEs with an organic solvent like hexane.
3. GC-MS Analysis a. GC Column: A polar capillary column (e.g., a wax-type column) is often suitable for the separation of fatty acid esters. b. Injection: Use a splitless injection mode for trace analysis. c. Oven Program: Start at a lower temperature and ramp up to a temperature that allows for the elution of the long-chain ester. d. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
4. Quantification a. Generate a calibration curve using standards of known this compound concentrations, prepared in a similar matrix if possible. b. Calculate the ratio of the peak area of this compound to the peak area of the internal standard. c. Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Caption: General experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Lipid Extraction for Very Long-Chain Fatty Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining lipid extraction protocols specifically for very long-chain fatty acids (VLCFAs). The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which solvent system is best for extracting VLCFAs?
A1: The optimal solvent system for VLCFA extraction depends on the sample matrix and the specific research question. However, due to their nonpolar nature, VLCFAs are most effectively extracted using lipophilic solvents. The most commonly employed and effective methods are:
-
Folch Method (Chloroform:Methanol, 2:1 v/v): This is considered a gold standard for total lipid extraction and is highly effective for a broad range of lipids, including VLCFAs.[1]
-
Bligh & Dyer Method (Chloroform:Methanol:Water, 1:2:0.8 v/v): This is a modification of the Folch method that uses a lower solvent-to-sample ratio, making it suitable for samples with high water content.[2]
-
Methyl-tert-butyl ether (MTBE) Method: This method offers a safer alternative to chloroform and has been shown to provide comparable or even better recoveries for many lipid classes.[3][4] The resulting lipid-containing organic phase forms the upper layer, which can simplify sample handling.[2]
Q2: Why is derivatization necessary for VLCFA analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the stationary phase of the GC column. This can lead to poor peak shape and inaccurate quantification. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.
Q3: What are common sources of contamination in VLCFA analysis?
A3: Contamination is a frequent issue in sensitive lipid analysis. Common sources include:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic consumables like pipette tips and tubes. It is highly recommended to use glass tubes and vials throughout the extraction process.
-
Solvent Impurities: Using low-grade solvents can introduce extraneous peaks. High-purity, HPLC-grade, or MS-grade solvents should be used to minimize background contamination.
-
Carryover: High-concentration samples can lead to carryover in subsequent runs. Running blank injections between samples can help mitigate this issue.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low VLCFA Recovery | Incomplete cell lysis or tissue homogenization: VLCFAs are often located within cellular membranes. | Ensure complete disruption of cells or tissues using appropriate methods like sonication or homogenization. |
| Inappropriate solvent selection: The solvent may not be lipophilic enough to efficiently extract VLCFAs. | Use a well-established method for total lipid extraction like the Folch or Bligh & Dyer methods. For highly nonpolar VLCFAs, a hexane-isopropanol mixture might be beneficial. | |
| Incomplete phase separation: Loss of the lipid-containing organic layer during liquid-liquid extraction. | Ensure a clear and complete separation of the aqueous and organic phases before collecting the organic layer. Centrifugation can aid in this process. | |
| Adsorption to surfaces: VLCFAs can adhere to plasticware. | Use glass tubes and vials throughout the entire extraction procedure. | |
| Extraneous Peaks in Chromatogram | Contamination from plasticware: Leaching of plasticizers. | Switch to glass consumables wherever possible. |
| Solvent impurities: Use of low-grade solvents. | Always use high-purity, HPLC-grade, or MS-grade solvents. | |
| Carryover from previous injections: Residual lipids from a highly concentrated sample. | Run blank solvent injections between samples to identify and reduce carryover. | |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | Incomplete derivatization: Free fatty acids interacting with the GC column. | Ensure the derivatization reaction goes to completion by using fresh reagents and optimizing reaction time and temperature. Ensure the sample is dry before adding the derivatization reagent. |
| Active sites in the GC inlet or column: Polar functional groups on the analytes interacting with the system. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance of the GC system is crucial. | |
| Low GC-MS Sensitivity | Contaminated ion source: A common cause of reduced sensitivity in mass spectrometry. | Follow the manufacturer's instructions for cleaning the ion source. |
| Suboptimal derivatization: Inefficient conversion to FAMEs. | Optimize the derivatization protocol, ensuring the use of fresh reagents and appropriate reaction conditions. |
Data Presentation: Comparison of Lipid Extraction Protocols
Table 1: Solvent Composition of Common Lipid Extraction Methods
| Method | Solvent System | Typical Ratio (v/v/v) |
| Folch | Chloroform:Methanol | 2:1 |
| Bligh & Dyer | Chloroform:Methanol:Water | 1:2:0.8 (initial) |
| Matyash (MTBE) | Methyl-tert-butyl ether:Methanol | 10:3 |
Table 2: Qualitative Comparison of Lipid Extraction Methods
| Method | Advantages | Disadvantages | Reported Suitability for Lipid Classes |
| Folch | High extraction efficiency for a broad range of lipids. Considered a "gold standard". | Uses chloroform, a toxic and environmentally harmful solvent. Can be time-consuming. | Most effective for a broad range of lipid classes in LDL. |
| Bligh & Dyer | Faster than the Folch method and uses less solvent. Suitable for samples with high water content. | Also uses chloroform. May have lower recovery for samples with high lipid content compared to Folch. | Effective for a wide range of lipids. |
| Matyash (MTBE) | Safer alternative to chloroform-based methods. The upper organic phase simplifies lipid recovery. Good for high-throughput applications. | MTBE is highly volatile. | Suitable for lactosyl ceramides and sphingolipids. Comparable to Folch for major lipid classes. |
| Hexane:Isopropanol | Avoids the use of chlorinated solvents. | Lower overall lipid extraction efficiency compared to Folch. | Best for apolar lipids like cholesterol esters. |
Experimental Protocols
Protocol 1: Modified Folch Extraction for VLCFAs from Plasma
This protocol is a representative method for the extraction of total lipids, including VLCFAs, from plasma samples.
-
Sample Preparation: To a glass tube, add 100 µL of plasma.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated C24:0).
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Derivatization: Proceed with derivatization to FAMEs for GC-MS analysis.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This is a common acid-catalyzed methylation procedure.
-
Reagent Preparation: Prepare a 2% H₂SO₄ in methanol solution.
-
Reaction:
-
Add 1 mL of the 2% H₂SO₄ in methanol solution to the dried lipid extract.
-
Seal the tube tightly with a Teflon-lined cap.
-
Heat the sample at 80°C for 1-2 hours.
-
-
Extraction of FAMEs:
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
Visualizations
VLCFA Metabolic Pathway
The following diagram illustrates the key steps in the synthesis and degradation of very long-chain fatty acids.
Caption: Overview of VLCFA synthesis, utilization, and degradation pathways.
VLCFA Analysis Experimental Workflow
The following diagram outlines a typical workflow for the analysis of VLCFAs from biological samples.
Caption: A typical experimental workflow for VLCFA analysis.
References
Technical Support Center: Process Improvement for the Purification of Synthetic Ethyl Hexacosanoate
Welcome to the technical support center for the purification of synthetic ethyl hexacosanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this long-chain fatty acid ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your purification efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and purification of this compound.
FAQ 1: Synthesis & Initial Work-up
Question: What is a common synthetic route for this compound, and what are the typical impurities I should expect after the initial work-up?
Answer: A prevalent and effective method for synthesizing this compound is through the Fischer esterification of hexacosanoic acid with ethanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is driven to completion by using an excess of ethanol, which can also serve as the solvent.[1]
Common Impurities to Expect:
-
Unreacted Starting Materials: Hexacosanoic acid and ethanol.
-
Catalyst: The acid catalyst (e.g., H₂SO₄) will be present.
-
Side Products: Although minimal with primary alcohols, potential side products could arise from impurities in the starting materials.
-
Solvent and Reagents: Residual reaction solvent and any reagents used during the work-up (e.g., salts from neutralization).[2][3]
An initial work-up typically involves neutralizing the acid catalyst with a base like sodium bicarbonate, followed by extraction with an organic solvent, washing with water and brine, and finally drying and concentrating the organic phase to yield the crude this compound.[1]
FAQ 2: Recrystallization Issues
Question: I am having trouble recrystallizing my crude this compound. What are the common problems and solutions?
Answer: Recrystallization is a powerful technique for purifying solids, but it can present challenges, especially with long-chain esters. The key is to find a solvent in which the this compound is soluble when hot but insoluble when cold.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing | The solution is supersaturated, or cooling is too rapid. This can also occur if the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. Insulating the flask can help. Consider using a lower-boiling point solvent. |
| No crystals form upon cooling | Too much solvent was used, or the solution is not saturated. | Evaporate some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can help induce nucleation. |
| Low recovery of purified product | The product has some solubility in the cold solvent. Crystals are lost during filtration. | Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals. Ensure complete transfer of crystals to the filter. |
| Product does not dissolve in hot solvent | Inappropriate solvent or insufficient solvent volume. | Select a more suitable solvent. For nonpolar compounds like this compound, good starting points are ethanol, acetone, or a mixture of hexane and ethyl acetate. Gradually add more hot solvent until the product dissolves. |
FAQ 3: Column Chromatography Challenges
Question: My column chromatography separation of this compound is not effective. What can I do to improve it?
Answer: Column chromatography is ideal for separating compounds with different polarities. For a nonpolar compound like this compound, a normal-phase setup with silica gel as the stationary phase is common.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The mobile phase (eluent) polarity is incorrect. The column is overloaded with the sample. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the this compound. A common starting eluent for nonpolar compounds is a mixture of hexane and ethyl acetate. Reduce the amount of crude product loaded onto the column. |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. |
| Streaking or tailing of spots on TLC | The sample is too concentrated. Highly polar impurities are present. | Dilute the sample before spotting it on the TLC plate. Consider a pre-purification step like an acid-base extraction to remove acidic or basic impurities. |
| Column runs dry or cracks | Insufficient solvent head above the silica gel. Improper packing of the column. | Always maintain a level of solvent above the silica gel. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. |
Data Presentation
The following tables provide a general guideline for solvent selection and expected outcomes. The optimal conditions for this compound should be determined empirically.
Table 1: Recrystallization Solvent Selection Guide for Long-Chain Esters
| Solvent/Solvent System | Polarity | Typical Observations | Expected Purity Improvement |
| Ethanol | Polar | Good solubility when hot, lower when cold. | Good |
| Acetone | Polar | Similar to ethanol. | Good |
| Hexane/Ethyl Acetate | Nonpolar/Polar Mixture | Highly tunable by varying the ratio. Good for removing more polar or less polar impurities. | Very Good |
| Heptane/Ethyl Acetate | Nonpolar/Polar Mixture | Similar to hexane/ethyl acetate, can be effective. | Very Good |
| Methanol/Water | Polar Mixture | May cause "oiling out" if not carefully controlled. | Variable |
Table 2: Column Chromatography Eluent System Guide for this compound
| Eluent System (v/v) | Polarity | Expected Rf Value of this compound | Suitability for Separation |
| 100% Hexane | Very Low | ~0.0 - 0.1 | Good for eluting very nonpolar impurities first. |
| 98:2 Hexane/Ethyl Acetate | Low | ~0.2 - 0.4 | A good starting point for eluting the product. |
| 95:5 Hexane/Ethyl Acetate | Low to Medium | ~0.4 - 0.6 | May elute the product too quickly. |
| 90:10 Hexane/Ethyl Acetate | Medium | > 0.6 | Likely too polar; risk of co-elution with more polar impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, acetone, hexane/ethyl acetate mixtures). The ideal solvent will dissolve the crude product when hot but show low solubility at room temperature and in an ice bath.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a solvent in which it is readily soluble. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity as the separation progresses.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Ethyl Hexacosanoate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ethyl hexacosanoate, a long-chain fatty acid ester. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their specific needs.
Introduction to this compound and its Quantification
This compound (C28H56O2) is a long-chain fatty acid ethyl ester (FAEE). FAEEs are of significant interest in biomedical research as they can be formed in the body after ethanol consumption and have been implicated in the toxic effects of alcohol on various organs. Accurate and sensitive quantification of specific FAEEs like this compound is crucial for understanding their physiological and pathological roles. LC-MS/MS has emerged as a powerful tool for this purpose due to its high selectivity and sensitivity.
LC-MS/MS Method for this compound
The following sections detail a validated LC-MS/MS method for the determination of this compound in a biological matrix, such as plasma. This method is based on established principles for the analysis of long-chain fatty acids and their esters.[1][2][3][4]
Experimental Protocol
1. Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound or another long-chain FAEE not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 600 µL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.[5]
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid or 1 mM ammonium acetate.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient would start at a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the lipophilic analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive ion mode is generally used for FAEEs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection. The specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
Method Validation Parameters
The LC-MS/MS method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized in the table below.
| Parameter | Typical Performance of LC-MS/MS Method |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery (%) | 85 - 110% |
Comparison with Alternative Methods
While LC-MS/MS is a powerful technique, other methods can also be used for the analysis of fatty acid esters. The most common alternative is Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility | No derivatization required for non-volatile compounds. | Requires analytes to be volatile and thermally stable, often necessitating derivatization. |
| Sensitivity | Generally offers higher sensitivity, especially for larger molecules. | Good sensitivity, but can be lower than LC-MS/MS for certain compounds. |
| Selectivity | High selectivity through MRM, reducing matrix interference. | Good selectivity, especially with high-resolution instruments. |
| Sample Throughput | Can be automated for high-throughput analysis. | Can also be automated, but derivatization steps can increase sample preparation time. |
| Instrumentation Cost | Generally higher initial instrument cost. | Lower initial instrument cost compared to LC-MS/MS. |
| Typical Application | Well-suited for complex biological matrices and trace-level quantification. | Commonly used for the analysis of volatile and semi-volatile compounds, including FAEEs in various matrices. |
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Workflow of the LC-MS/MS method.
Caption: Key parameters for method validation.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in biological matrices. While GC-MS presents a viable alternative, LC-MS/MS is often superior for this application due to its ability to analyze non-volatile compounds without derivatization and its typically higher sensitivity. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired level of performance. This guide provides the necessary information for researchers to make an informed decision and to implement a reliable analytical method for this compound.
References
- 1. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to GC-MS and LC-MS/MS for Very Long-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of very long-chain fatty acids (VLCFAs), the choice of analytical technique is critical for obtaining accurate and reliable data. The two most prominent methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to facilitate an informed decision based on specific research needs.
VLCFAs, fatty acids with 22 or more carbon atoms, are implicated in various physiological processes and are key biomarkers for certain metabolic disorders, such as X-linked adrenoleukodystrophy.[1][2] The accurate quantification of these molecules is therefore of significant diagnostic and research interest.
Methodology Comparison at a Glance
Both GC-MS and LC-MS/MS are powerful analytical tools, but they differ fundamentally in their principles of separation, sample preparation requirements, and instrument configurations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[3] Since fatty acids are generally non-volatile, a crucial and mandatory step in GC-MS analysis is derivatization, which converts them into volatile fatty acid methyl esters (FAMEs).[3] This method offers excellent chromatographic separation and high sensitivity.[3] Electron ionization (EI) is a common ionization technique in GC-MS, which can cause extensive fragmentation, providing valuable structural information but sometimes leading to a weak or absent molecular ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a premier analytical method due to its exceptional sensitivity, resolution, and selectivity, particularly for complex biological matrices. A key advantage of LC-MS/MS is its ability to analyze a broader range of fatty acids, including polyunsaturated and more polar species, often without the need for derivatization. However, derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and achieve very high sensitivity. LC-MS/MS provides high specificity through the use of techniques like multiple reaction monitoring (MRM), which reduces matrix interference.
Quantitative Performance Data
The choice between GC-MS and LC-MS/MS often depends on the specific analytical requirements such as sensitivity and the range of fatty acids to be quantified. The following table summarizes key performance parameters for both methods based on published data.
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Mandatory (typically to FAMEs) | Often not required, but can be used to enhance sensitivity |
| Sensitivity | High | Very High (typically superior to GC-MS) |
| Specificity | High | Very High (excellent with MS/MS) |
| Throughput | Lower due to longer run times and sample prep | Generally higher |
| Analyte Coverage | Good for saturated and monounsaturated VLCFAs | Broader, including polyunsaturated and polar species |
| Instrumentation Cost | Generally lower | Generally higher |
| Key Advantage | Robust, well-established, excellent for profiling | High sensitivity and specificity, suitable for complex matrices |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method, and matrix.
Experimental Workflows
The general experimental workflows for GC-MS and LC-MS/MS analysis of VLCFAs are depicted below.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Quantification Methods for Ethyl Hexacosanoate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethyl hexacosanoate, a long-chain fatty acid ethyl ester (FAEE), is crucial for various fields of research, including metabolomics, biomarker discovery, and the quality control of pharmaceutical formulations. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The information presented is supported by established experimental protocols and performance data for long-chain FAEEs.
General Experimental Workflow
The quantification of this compound from a biological or chemical matrix typically follows a standardized workflow. This process involves extraction of the analyte from the sample, followed by chromatographic separation and, finally, detection and quantification.
Caption: General analytical workflow for this compound quantification.
Biological Context: FAEE Formation
Fatty acid ethyl esters, including this compound, are formed in the body primarily through the non-oxidative metabolism of ethanol. This enzymatic process, catalyzed by fatty acid ethyl ester synthases, links fatty acids to ethanol, making FAEEs relevant biomarkers for alcohol consumption.
Caption: Enzymatic synthesis of fatty acid ethyl esters (FAEEs).
Performance Comparison of Analytical Methods
While specific performance data for this compound is not widely published, the following table summarizes typical validation parameters for long-chain FAEEs using GC-MS and HPLC-MS. These values provide a reliable estimate of the expected performance for this compound analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation based on volatility and polarity, followed by mass analysis of fragmented ions. | Separation based on polarity in a liquid phase, followed by mass analysis of molecular and fragment ions. |
| Linearity (R²) | ≥ 0.995[1] | > 0.99[2][3] |
| Limit of Detection (LOD) | 0.8 - 7.5 ng/g (for various FAEEs)[4] | ~0.003 - 15 ng/mL (for various lipids)[5] |
| Limit of Quantification (LOQ) | 5 - 25 ng/g (for various FAEEs) | ~0.01 - 50 ng/mL (estimated for long-chain FAEEs) |
| Accuracy (% Recovery) | 89 - 109% | 92% - 120% (for other analytes) |
| Precision (%RSD) | < 10% | < 15% |
| Advantages | High sensitivity and specificity, robust, well-established for FAEEs. | Suitable for thermally labile compounds, often requires less sample preparation. |
| Disadvantages | May require derivatization, high temperatures can degrade some analytes. | Matrix effects can be more pronounced, may have lower resolution for certain isomers compared to GC. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-MS/MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for long-chain FAEEs, such as ethyl triacontanoate, and is highly suitable for this compound.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a silica-based SPE cartridge by washing with one column volume of hexane.
-
Sample Loading: Dissolve the sample (e.g., a lipid extract) in a minimal amount of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with hexane to remove non-polar interferences.
-
Elution: Elute the this compound from the cartridge using a mixture of hexane and dichloromethane or ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A nonpolar dimethylpolysiloxane column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 320°C at 15°C/min, and hold for 10 min.
-
Mass Spectrometer: Agilent 7000C tandem mass selective detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for this compound should be determined by analyzing a pure standard.
3. Quantification
A calibration curve is constructed by plotting the peak area of this compound against its concentration in a series of standards. An internal standard (e.g., ethyl heptadecanoate) should be used to correct for variations in extraction and injection.
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is based on general methods for the analysis of fatty acid esters in biological matrices.
1. Sample Preparation (Protein Precipitation & Dilution)
-
For Biological Fluids (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d5-ethyl palmitate).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Dilution: Transfer the supernatant to a clean vial and dilute with ultrapure water if necessary to reduce matrix effects.
2. HPLC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: Start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. The precursor ion will be the [M+H]+ or [M+NH4]+ adduct of this compound, and the product ions will result from characteristic fragmentation.
3. Quantification
Quantification is achieved by creating a calibration curve from the peak area ratios of the analyte to the internal standard at known concentrations.
Conclusion
Both GC-MS and HPLC-MS/MS are powerful techniques for the quantification of this compound.
-
GC-MS is a highly sensitive and specific method, and it is often considered the gold standard for the analysis of fatty acid ethyl esters. Its extensive validation in the literature for similar compounds provides a strong foundation for method development.
-
HPLC-MS/MS offers a valuable alternative, particularly when dealing with complex matrices where minimal sample preparation is desired or when there is concern about the thermal stability of the analyte.
The choice between these methods will ultimately depend on the specific application, available instrumentation, sample matrix, and the required sensitivity and throughput. For routine, high-sensitivity analysis where the analyte is known to be thermally stable, GC-MS is an excellent choice. For high-throughput screening in complex biological samples, the reduced sample preparation time of an HPLC-MS/MS method may be advantageous.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. iris.unitn.it [iris.unitn.it]
A Comparative Analysis of Fatty Acid Ethyl Esters in Healthy vs. Diseased Tissues
FAEEs are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1] They have been identified as mediators of alcohol-induced organ damage, particularly in organs that lack significant oxidative ethanol metabolism, such as the heart and pancreas.[1][2]
Quantitative Data Summary
The following table summarizes findings on FAEE concentrations in human tissues, comparing levels in individuals with a history of alcohol consumption to control groups. It is important to note that these studies often use individuals with no or low alcohol consumption as controls, who are considered "healthy" in the context of alcohol-induced disease.
| Tissue | Condition/Group | Key FAEEs Measured | Concentration Range | Reference |
| Liver | Individuals with detectable blood ethanol at autopsy | Ethyl oleate, ethyl palmitate, ethyl stearate | Significantly higher than controls | [2][3] |
| Controls (no detectable blood ethanol) | Ethyl oleate, ethyl palmitate, ethyl stearate | Lower concentrations | ||
| Adipose Tissue | Individuals with detectable blood ethanol at autopsy | Ethyl oleate, ethyl palmitate, ethyl stearate | Substantially higher than controls | |
| Controls (no detectable blood ethanol) | Ethyl oleate, ethyl palmitate, ethyl stearate | Lower concentrations | ||
| Pancreas | Acutely intoxicated subjects | Not specified | Significantly higher than controls | |
| Controls | Not specified | Lower concentrations | ||
| Heart | Acutely intoxicated subjects | Not specified | Significantly higher than controls | |
| Controls | Not specified | Lower concentrations | ||
| Meconium | Neonates of mothers with alcohol consumption during pregnancy | Ethyl laurate, ethyl palmitate, ethyl stearate | Detectable levels | |
| Neonates of mothers with no alcohol consumption | Ethyl laurate, ethyl palmitate, ethyl stearate | Undetectable or significantly lower levels |
Experimental Protocols
The quantification of FAEEs in tissue samples typically involves several key steps: tissue homogenization, lipid extraction, and analysis by chromatography coupled with mass spectrometry.
1. Tissue Sample Preparation and Homogenization:
-
Tissue samples are obtained and immediately frozen in liquid nitrogen or stored at -80°C to prevent lipid degradation.
-
A known weight of the frozen tissue is homogenized in a suitable buffer, often using a mechanical homogenizer. Methanol is frequently used for homogenization.
2. Lipid Extraction:
-
A modified liquid-liquid extraction is a common method.
-
Following homogenization, a non-polar solvent, such as hexane, is added to the tissue homogenate to extract the non-polar FAEEs.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer containing the FAEEs is carefully collected. This step may be repeated to maximize the extraction yield.
3. Sample Purification (Optional but Recommended):
-
The extracted organic phase can be further purified using solid-phase extraction (SPE) to remove interfering substances.
4. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The final extract is concentrated and injected into a GC-MS system.
-
An internal standard, such as ethyl heptadecanoate, is added before extraction to allow for accurate quantification.
-
The GC separates the different FAEEs based on their volatility and interaction with the chromatographic column.
-
The MS detector identifies and quantifies the individual FAEEs based on their mass-to-charge ratio.
Visualizations
Caption: Experimental workflow for the analysis of FAEEs in tissue.
Caption: Formation and cellular effects of Fatty Acid Ethyl Esters (FAEEs).
References
- 1. Fatty acid ethyl esters: potentially toxic products of myocardial ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Liver and adipose tissue fatty acid ethyl esters obtained at autopsy are postmortem markers for premortem ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Ethyl Hexacosanoate: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of long-chain fatty acid esters like ethyl hexacosanoate is paramount for ensuring the quality and integrity of their work. High-resolution mass spectrometry (HRMS) stands out as a powerful tool for this purpose, offering high accuracy and detailed structural information. This guide provides an objective comparison of HRMS with other analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for confirming the identity of this compound.
High-Resolution Mass Spectrometry: A Precise Approach
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte, enabling the determination of its elemental composition with a high degree of confidence. This precision is critical in distinguishing between compounds with similar nominal masses.
Experimental Data for this compound
The confirmation of this compound (C28H56O2) using HRMS relies on the accurate mass measurement of its molecular ion and the analysis of its fragmentation pattern.
| Parameter | Theoretical Value | Observed Value (HRMS) | Mass Accuracy (ppm) |
| Molecular Formula | C28H56O2 | - | - |
| Exact Mass | 424.42803 Da[1] | [Experimental data not available in search results] | [Dependent on experimental value] |
| [M+H]+ | 425.43588 Da | [Experimental data not available in search results] | [Dependent on experimental value] |
| [M+Na]+ | 447.41782 Da | [Experimental data not available in search results] | [Dependent on experimental value] |
Note: While the theoretical exact mass is available, specific experimental HRMS data for this compound, including observed mass and fragmentation, were not found in the provided search results. The table is presented as a template for experimental data presentation.
Predicted Fragmentation Pattern
In mass spectrometry, this compound is expected to fragment at the ester linkage. The primary fragmentation pathways would likely involve the formation of an acylium ion from the hexacosanoic acid portion and ions corresponding to the ethyl group and the fatty acid chain.
Key Predicted Fragment Ions for this compound:
| Ion Description | Predicted m/z |
| [CH3(CH2)24CO]+ (Acylium ion) | 365.3470 |
| [CH3(CH2)24COOH2]+ | 383.3576 |
| [CH3CH2]+ | 29.0391 |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and reliable results. Below are representative protocols for the analysis of long-chain fatty acid esters using Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) and a comparison with alternative methods.
GC-HRMS Protocol for this compound Analysis
This protocol outlines the general steps for the analysis of this compound using GC-HRMS.
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., hexane or chloroform).
-
If the analyte is in a complex matrix, a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by solid-phase extraction (SPE) may be necessary to isolate the wax ester fraction.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of long-chain esters.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a high final temperature (e.g., 320°C) to ensure the elution of the high-boiling point this compound.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used for GC-MS analysis of fatty acid esters.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to acquire accurate mass data.
-
Acquisition Mode: Full scan mode is used to obtain the mass spectrum of the eluting compounds.
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, other analytical techniques can also be employed for the characterization of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Measures the exact mass-to-charge ratio of ions. | Separates volatile compounds and detects them based on their combustion in a hydrogen flame. | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Measures the absorption of infrared radiation by molecular vibrations. |
| Information Provided | Elemental composition, molecular weight, and structural information from fragmentation. | Retention time for identification and peak area for quantification. | Detailed structural information, including the connectivity of atoms and functional groups. | Information about the functional groups present in the molecule. |
| Sample Preparation | May require extraction and purification. | Often requires derivatization to increase volatility. | Sample is dissolved in a deuterated solvent. | Minimal sample preparation is typically required. |
| Sensitivity | Very high. | High. | Moderate to low. | Low. |
| Specificity | Very high. | Moderate (relies on retention time). | Very high. | Low to moderate. |
| Quantitative Analysis | Can be quantitative with appropriate standards. | Excellent for quantification. | Can be quantitative (qNMR). | Generally not used for quantification. |
| Cost | High. | Low to moderate. | High. | Low. |
Visualization of Analytical Workflows
HRMS-Based Identification Workflow
The following diagram illustrates the typical workflow for confirming the identity of this compound using GC-HRMS.
Caption: Workflow for HRMS-based identification of this compound.
Comparison of Analytical Techniques
This diagram provides a high-level comparison of the information obtained from different analytical techniques for the characterization of this compound.
Caption: Comparison of information from different analytical techniques.
References
A Comparative Guide to Fatty Acid Ethyl Esters (FAEEs) as Diagnostic Biomarkers for Alcohol Consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fatty Acid Ethyl Esters (FAEEs), with a focus on ethyl esters of common fatty acids, as diagnostic biomarkers for alcohol consumption against other established alternatives. Supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows are presented to aid in the evaluation and selection of appropriate biomarkers for research and clinical applications.
Introduction to Alcohol Biomarkers
The assessment of alcohol consumption is crucial in various clinical and research settings. While self-reporting is common, it is often unreliable. Biochemical markers provide an objective means of determining recent and chronic alcohol intake. These biomarkers are broadly categorized as direct and indirect.
-
Direct biomarkers are metabolites of ethanol and are only present when alcohol has been consumed. They offer high specificity. Examples include Fatty Acid Ethyl Esters (FAEEs), ethyl glucuronide (EtG), ethyl sulfate (EtS), and phosphatidylethanol (PEth).[1]
-
Indirect biomarkers reflect the effect of alcohol on various organs and metabolic processes. They are generally less specific as they can be influenced by other conditions and medications.[1] Common indirect biomarkers include gamma-glutamyl transferase (GGT), carbohydrate-deficient transferrin (CDT), and mean corpuscular volume (MCV).
This guide focuses on the validation and comparison of FAEEs, a key group of direct biomarkers, against other prominent direct and indirect markers.
Fatty Acid Ethyl Esters (FAEEs) as Diagnostic Biomarkers
FAEEs are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. The most commonly measured FAEEs for diagnostic purposes are ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.[2][3] While ethyl hexacosanoate is a theoretical FAEE, the focus of current clinical and research applications is on the aforementioned shorter-chain esters. FAEEs can be detected in various biological matrices, including blood (serum and plasma), hair, and meconium, making them versatile biomarkers for both recent and chronic alcohol consumption.
Non-Oxidative Ethanol Metabolism Pathway
The formation of FAEEs is a key part of the non-oxidative metabolism of ethanol. The following diagram illustrates this pathway.
Caption: Formation of Fatty Acid Ethyl Esters (FAEEs) from ethanol and fatty acids.
Comparison of Alcohol Consumption Biomarkers
The following tables provide a comparative overview of the performance of FAEEs against other direct and indirect biomarkers of alcohol consumption.
Table 1: Performance Characteristics of Direct Alcohol Biomarkers
| Biomarker | Matrix | Detection Window | Sensitivity | Specificity | Primary Application |
| FAEEs | Hair | Months to years | High | High | Chronic, long-term consumption |
| Blood/Serum | Up to 44 hours in heavy drinkers | High | High | Recent consumption | |
| Meconium | Last trimester of pregnancy | High | High | In-utero alcohol exposure | |
| EtG | Urine | Up to 5 days | High | High | Recent consumption, abstinence monitoring |
| Hair | Months | High | High | Chronic consumption, abstinence monitoring | |
| Nails | 3-6 months | High | High | Long-term consumption | |
| EtS | Urine | Up to 5 days | High | High | Recent consumption, confirmatory for EtG |
| PEth | Whole Blood | Up to 3-4 weeks | Very High (up to 99%) | High | Recent and chronic consumption, relapse detection |
Table 2: Performance Characteristics of Indirect Alcohol Biomarkers
| Biomarker | Matrix | Detection Window | Sensitivity | Specificity | Primary Application |
| CDT | Serum | Weeks | Moderate | Moderate to High | Chronic heavy consumption |
| GGT | Serum | Weeks to months | Low to Moderate | Low | Liver damage due to chronic consumption |
| MCV | Whole Blood | Months | Low | Low | Long-term chronic consumption |
Experimental Protocols
Detailed methodologies for the analysis of key alcohol biomarkers are provided below.
Analysis of Fatty Acid Ethyl Esters (FAEEs) in Serum by GC-MS
This protocol outlines a common method for the extraction and quantification of FAEEs from serum samples.
Sample Preparation Workflow:
Caption: Workflow for the analysis of FAEEs in serum by GC-MS.
Protocol:
-
Sample Collection: Collect whole blood and separate serum.
-
Extraction: Perform a liquid-liquid extraction of the serum sample (typically 0.5-1 mL) using an acetone/n-hexane mixture. An internal standard, such as ethyl heptadecanoate, is added at this stage.
-
Solid-Phase Extraction (SPE): The n-hexane layer is further purified using an aminopropyl-silica SPE column to isolate the FAEEs.
-
Elution and Evaporation: The FAEEs are eluted, and the solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent (e.g., hexane) for analysis.
-
GC-MS Analysis: The sample is injected into a gas chromatograph coupled with a mass spectrometer. Separation is typically achieved on a capillary column, and detection is performed in selected ion monitoring (SIM) mode for quantification of specific FAEEs.
Analysis of Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) in Urine by LC-MS/MS
This protocol describes a "dilute-and-shoot" method for the rapid analysis of EtG and EtS in urine.
Sample Preparation Workflow:
References
- 1. Science behind EtG, FAEE, PEth direct markers of alcohol use [dnalegal.com]
- 2. Determination of fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in hair: a promising way for retrospective detection of alcohol abuse during pregnancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EtG and FAEE, the Two Key Alcohol Markers | DNA Legal [dnalegal.com]
A Researcher's Guide to Lipid Extraction Methods for Very Long-Chain Fatty Acid (VLCFA) Recovery
For researchers, scientists, and drug development professionals, the accurate quantification of very long-chain fatty acids (VLCFAs) is critical in the study of various metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD). The efficiency of VLCFA recovery is highly dependent on the chosen lipid extraction method. This guide provides an objective comparison of commonly used and emerging lipid extraction techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of VLCFA Recovery
The selection of an optimal lipid extraction method is a balance between recovery efficiency, selectivity for VLCFAs, sample throughput, and safety considerations. Below is a summary of quantitative data comparing the performance of different extraction methods. It is important to note that direct comparative studies on VLCFA recovery across all methods are limited; therefore, the data presented is a synthesis of findings from various studies on total lipid and fatty acid recovery, with specific inferences for VLCFAs where available.
| Extraction Method | Principle | Typical Solvent System(s) | Reported Total Lipid/Fatty Acid Recovery | Suitability for VLCFA Recovery | Advantages | Disadvantages |
| Folch | Liquid-liquid extraction based on a chloroform-methanol-water solvent system to partition lipids into the organic phase. | Chloroform:Methanol (2:1, v/v) | Considered a "gold standard" with high recovery of total lipids.[1] Generally yields higher lipid content than Bligh & Dyer, especially in samples with >2% lipids.[2][3][4] | Effective for a broad range of lipids, including VLCFAs. The high solvent-to-sample ratio aids in the complete extraction of less abundant lipid species. | High recovery rates, well-established and widely referenced protocol.[5] | Use of toxic chloroform, relatively large solvent volumes, can be time-consuming. |
| Bligh & Dyer | A modified, more rapid version of the Folch method using a lower solvent-to-sample ratio. | Chloroform:Methanol:Water (1:2:0.8, v/v/v initial) | High recovery, though may be slightly lower than the Folch method for samples with high lipid content. | Good for general lipid profiling, including VLCFAs, particularly from biological fluids. | Faster than the Folch method, requires less solvent. | Still uses chloroform, potential for lower recovery in lipid-rich tissues compared to Folch. |
| Hexane-Isopropanol | A safer, chloroform-free liquid-liquid extraction method. | Hexane:Isopropanol (3:2, v/v) | Good for non-polar lipids, but may result in lower overall lipid recovery compared to chloroform-based methods. | Effective for the extraction of non-polar lipids, which includes free VLCFAs. However, its efficiency for extracting VLCFAs from complex lipids may be lower than chloroform-based methods. | Safer (chloroform-free), good for non-polar lipids. | May have lower recovery for polar and complex lipids, potentially underestimating total VLCFA content. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes ultrasonic waves to disrupt cell membranes and enhance solvent penetration, accelerating the extraction process. | Can be used with various solvents, including Hexane:Isopropanol and Chloroform:Methanol. | Can achieve similar or even higher yields than traditional methods in a significantly shorter time. | The enhanced cell disruption can improve the release of VLCFAs from tissues, potentially leading to higher recovery rates. The choice of solvent remains a critical factor. | Rapid extraction times, reduced solvent consumption, can be automated. | Requires specialized equipment, optimization of sonication parameters (power, time, temperature) is crucial. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent. The solvating power can be tuned by altering pressure and temperature. | Supercritical Carbon Dioxide (scCO2), often with a polar co-solvent like ethanol. | Highly efficient and selective. The addition of a co-solvent is often necessary for the extraction of polar lipids. | The high diffusivity and solvating power of scCO2 can be advantageous for extracting VLCFAs. The selectivity allows for potential fractionation of lipid classes. | "Green" and environmentally friendly, tunable selectivity, solvent-free final extract. | High initial equipment cost, requires optimization of multiple parameters (pressure, temperature, flow rate, co-solvent). |
Experimental Workflow for Method Comparison
To objectively compare these lipid extraction methods for VLCFA recovery, a systematic experimental workflow is essential. The following diagram illustrates a logical approach for such a comparative study.
Caption: Workflow for comparing lipid extraction methods for VLCFA recovery.
Detailed Experimental Protocols
Herein are detailed methodologies for the key lipid extraction techniques discussed. It is recommended to optimize these protocols for your specific sample type and analytical instrumentation.
Modified Folch Method
This method is a widely used "gold standard" for total lipid extraction.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (w/v) or 0.74% KCl solution (w/v)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Protocol:
-
Homogenization: Homogenize approximately 1 gram of tissue in 20 mL of a chloroform:methanol (2:1, v/v) mixture. For liquid samples like plasma, add 20 volumes of the chloroform:methanol mixture.
-
Extraction: Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution. Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Washing (Optional but Recommended): To remove non-lipid contaminants, the interface can be gently washed with a small volume of methanol:water (1:1, v/v) without disturbing the lower phase, followed by recentrifugation.
-
Drying: Evaporate the collected chloroform phase to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform or hexane) for subsequent analysis.
Bligh & Dyer Method
A rapid alternative to the Folch method, particularly suitable for samples with high water content.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Protocol:
-
Homogenization: Homogenize 1 gram of tissue with a mixture of 1 mL of chloroform and 2 mL of methanol. For an aqueous sample of 0.8 mL, add 1 mL of chloroform and 2 mL of methanol. The final solvent-to-water ratio should be approximately 1:2:0.8 (chloroform:methanol:water).
-
Phase Separation: To the monophasic mixture, add 1 mL of chloroform and 1 mL of deionized water. Vortex thoroughly. The final solvent ratio will be approximately 2:2:1.8 (chloroform:methanol:water).
-
Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to achieve clear phase separation.
-
Lipid Collection: Collect the lower chloroform phase containing the lipids.
-
Drying and Reconstitution: Dry the collected lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Hexane-Isopropanol Method
A safer, chloroform-free alternative for lipid extraction.
Materials:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Protocol:
-
Homogenization: Homogenize the sample in a mixture of hexane:isopropanol (3:2, v/v). Use a sufficient volume to ensure complete immersion and dispersion of the sample.
-
Extraction: Agitate the mixture for 15-20 minutes at room temperature.
-
Phase Separation: Add deionized water to induce phase separation. Vortex and centrifuge to separate the layers.
-
Lipid Collection: Collect the upper hexane layer containing the lipids. A second extraction of the lower phase with hexane can be performed to improve recovery.
-
Drying and Reconstitution: Combine the hexane extracts, dry under nitrogen, and reconstitute in a suitable solvent.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic energy to accelerate the extraction process. The following is a general protocol that should be optimized.
Materials:
-
Solvent of choice (e.g., Hexane:Isopropanol (3:2, v/v))
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Glass vials
-
Nitrogen gas evaporator
Protocol:
-
Sample Preparation: Place the homogenized sample in a glass vial.
-
Sonication: Add the extraction solvent and place the vial in an ultrasonic bath or immerse an ultrasonic probe. Sonicate for a predetermined time (e.g., 10-30 minutes) and power setting. Monitor the temperature to avoid overheating and potential degradation of lipids.
-
Lipid Collection: After sonication, centrifuge the sample to pellet any solid material. Collect the supernatant containing the extracted lipids.
-
Re-extraction (Optional): The remaining pellet can be re-extracted with fresh solvent and sonicated again to maximize recovery.
-
Drying and Reconstitution: Combine the extracts, dry under a stream of nitrogen, and reconstitute for analysis.
Supercritical Fluid Extraction (SFE)
A "green" extraction technique using supercritical CO2. This protocol provides a general overview as specific parameters are highly instrument-dependent.
Materials:
-
Supercritical Fluid Extractor
-
Liquid Carbon Dioxide (CO2)
-
Co-solvent (e.g., ethanol)
-
Extraction vessel
-
Collection vial
Protocol:
-
Sample Loading: Pack the dried and ground sample into the extraction vessel.
-
Parameter Setting: Set the desired extraction parameters on the SFE instrument, including:
-
Pressure: Typically in the range of 100-400 bar. Higher pressures increase the solvating power of scCO2.
-
Temperature: Usually between 40-80°C.
-
Co-solvent: Add a percentage of a polar co-solvent like ethanol (e.g., 5-15%) to enhance the extraction of more polar lipids, which may include complex VLCFAs.
-
Flow Rate: The flow rate of the scCO2 will influence the extraction time and efficiency.
-
Extraction Time: Typically ranges from 30 to 120 minutes.
-
-
Extraction: The instrument will pump scCO2 (with or without co-solvent) through the sample vessel. The lipids will be dissolved in the supercritical fluid.
-
Collection: The supercritical fluid containing the extracted lipids is depressurized in a collection vial, causing the CO2 to return to a gaseous state and evaporate, leaving the lipid extract behind.
-
Reconstitution: The collected lipid extract can be dissolved in a suitable solvent for further analysis.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vliz.be [vliz.be]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue | Semantic Scholar [semanticscholar.org]
- 5. General procedure | Cyberlipid [cyberlipid.gerli.com]
A Comparative Analysis of Hexacosanoic Acid and its Ethyl Ester for Quantitative Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive quantitative comparison of hexacosanoic acid and its ethyl ester, two long-chain fatty acids of significant interest in biomedical research. This document outlines their physicochemical properties, detailed analytical methodologies for their quantification in biological samples, and relevant metabolic pathways. The information presented herein is supported by experimental data from various scientific sources to aid researchers in designing and executing robust analytical studies.
Physicochemical Properties: A Side-by-Side Comparison
A thorough understanding of the physicochemical properties of hexacosanoic acid and its ethyl ester is crucial for developing effective extraction, separation, and detection methods. The following table summarizes key quantitative data for these two molecules.
| Property | Hexacosanoic Acid | Ethyl Hexacosanoate |
| Molecular Formula | C₂₆H₅₂O₂ | C₂₈H₅₆O₂ |
| Molecular Weight | 396.7 g/mol [1] | 424.7 g/mol [2] |
| Melting Point | 87.7 °C | Not explicitly found |
| Boiling Point | 250 °C | Not explicitly found |
| Solubility in Water | Practically insoluble[3] | Practically insoluble[4] |
| LogP (octanol/water) | Not explicitly found | Not explicitly found |
| Physical State | White solid | Not explicitly found |
Experimental Protocols for Quantitative Analysis
Accurate quantification of hexacosanoic acid and its ethyl ester in biological matrices is essential for understanding their roles in health and disease. Below are detailed protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids, offering high resolution and sensitivity. Derivatization is typically required to increase the volatility of the analytes.
a. Sample Preparation and Lipid Extraction:
-
Homogenization: Homogenize 100 mg of tissue or 100 µL of plasma in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a deuterated analog of hexacosanoic acid or its ethyl ester, to the homogenate to correct for extraction losses and ionization variability.
-
Extraction: Perform lipid extraction using a modified Folch method. Add water to the chloroform:methanol homogenate to induce phase separation.
-
Phase Separation: Centrifuge the mixture to separate the organic (lower) and aqueous (upper) phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
b. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Reagent: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Reaction: Incubate the mixture at 50°C for 2 hours. This process converts the fatty acids to their more volatile methyl esters. For the ethyl ester, this step will be a transesterification to the methyl ester.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge.
-
Collection: Collect the upper hexane layer containing the FAMEs.
-
Drying: Evaporate the hexane to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried FAMEs in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.
c. GC-MS Analysis:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).
-
Injection: Inject 1 µL of the reconstituted sample in splitless mode.
-
Oven Program: A typical temperature program would be: start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate the MS in electron ionization (EI) mode and scan a mass range of m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used, targeting specific ions for hexacosanoic acid methyl ester and the internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations of hexacosanoic acid methyl ester. Quantify the analyte in the samples by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing fatty acids without derivatization, which can simplify sample preparation and avoid potential side reactions.
a. Sample Preparation and Lipid Extraction:
Follow the same sample preparation and lipid extraction protocol as described for GC-MS analysis (Section 1a).
b. LC-MS Analysis:
-
Reconstitution: After drying the lipid extract, reconstitute it in a solvent compatible with the LC mobile phase, such as methanol or isopropanol.
-
Liquid Chromatograph: Use a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically used. For example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Program: A typical gradient might be: start with 50% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to equilibrate the column.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source operating in negative ion mode for the detection of hexacosanoic acid and in positive ion mode for its ethyl ester.
-
Detection: Employ selected reaction monitoring (SRM) for high selectivity and sensitivity. The precursor and product ions for hexacosanoic acid (e.g., [M-H]⁻) and its ethyl ester (e.g., [M+H]⁺ or [M+Na]⁺) would need to be optimized.
-
Quantification: Similar to GC-MS, generate a calibration curve with known concentrations of hexacosanoic acid and this compound standards and use an internal standard for accurate quantification.
Metabolic Pathway of Very Long-Chain Fatty Acids
Hexacosanoic acid is a very long-chain fatty acid (VLCFA) that undergoes a specific metabolic pathway primarily within peroxisomes. The following diagram illustrates the key steps in the metabolism of VLCFAs.
Caption: Peroxisomal β-oxidation of very long-chain fatty acids.
Experimental Workflow for Quantitative Analysis
The following diagram outlines the general workflow for the quantitative analysis of hexacosanoic acid and its ethyl ester in biological samples.
Caption: General workflow for the quantification of fatty acids.
References
- 1. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C28H56O2 | CID 13297142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Hexacosanoic acid (HMDB0002356) [hmdb.ca]
- 4. Human Metabolome Database: Showing metabocard for Ethyl hexanoate (HMDB0040209) [hmdb.ca]
A Comparative Guide to the Simultaneous Analysis of Multiple Very Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient quantification of very long-chain fatty acids (VLCFAs) is paramount in the diagnosis and monitoring of several peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs).[1][2] An accumulation of VLCFAs, particularly C24:0 and C26:0, in plasma and tissues serves as a critical biochemical marker for these conditions.[3] This guide provides a comparative overview of the two predominant analytical methods for the simultaneous analysis of multiple VLCFAs: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of VLCFAs, each with distinct advantages and limitations.[4] The choice of method often depends on the specific requirements of the study, such as sample throughput, sensitivity, and the desire to analyze other related biomarkers simultaneously.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) followed by mass-based detection. | Separation of derivatized or underivatized fatty acids in the liquid phase followed by tandem mass spectrometry for high selectivity and sensitivity. |
| Sample Preparation | Typically involves hydrolysis, extraction, and derivatization to FAMEs.[2] | Can analyze underivatized VLCFAs, though derivatization is often used to enhance sensitivity. |
| Throughput | Generally lower due to longer run times and more extensive sample preparation. | Higher throughput is often achievable due to faster analysis times. |
| Sensitivity | Offers good sensitivity for VLCFA quantification. | Generally provides high sensitivity, especially for low-abundance species. |
| Specificity | Good, but can be susceptible to interference from other lipids. | Excellent specificity due to the use of multiple reaction monitoring (MRM). |
| Analytes | Well-established for the analysis of C22:0, C24:0, C26:0, phytanic, and pristanic acids. | Can simultaneously analyze a broader range of lipids, including lysophosphatidylcholines (e.g., C26:0-LPC). |
| Derivatization | Mandatory for volatility. | Optional, but often employed to improve ionization efficiency. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for VLCFA Analysis
This protocol is a generalized procedure based on established methods.
1. Sample Preparation:
-
Hydrolysis: To 100 µL of plasma or serum, add an internal standard solution containing deuterated VLCFAs and an acid or base to hydrolyze the fatty acids from complex lipids. Incubate at a high temperature (e.g., 90°C).
-
Extraction: After cooling, acidify the mixture and extract the free fatty acids using an organic solvent such as hexane.
-
Derivatization: Evaporate the organic solvent and add a derivatizing agent (e.g., methanolic HCl or BF3-methanol) to convert the fatty acids to their volatile fatty acid methyl esters (FAMEs).
2. GC-MS Analysis:
-
Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.
-
Separation: Use a capillary column suitable for FAMEs separation. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the VLCFAs.
-
Detection: The mass spectrometer is operated in either selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for VLCFA Analysis
This protocol is a generalized procedure based on published methods.
1. Sample Preparation:
-
Hydrolysis and Extraction: Similar to the GC-MS protocol, perform hydrolysis to release the fatty acids. A liquid-liquid extraction is then used to isolate the VLCFAs.
-
Derivatization (Optional but Recommended for higher sensitivity): To enhance ionization efficiency, the extracted VLCFAs can be derivatized. One common method involves derivatization to dimethylaminoethyl (DMAE) esters.
2. LC-MS/MS Analysis:
-
Chromatography: Separate the VLCFAs using a suitable reversed-phase column with a gradient elution of solvents like acetonitrile and water, often with a formic acid additive.
-
Mass Spectrometry: The eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion of the target VLCFA and a specific product ion generated by collision-induced dissociation, which provides high selectivity.
Visualizing the Workflow and Biological Context
To better illustrate the analytical process and the biological relevance of VLCFAs, the following diagrams are provided.
Caption: A generalized workflow for the analysis of VLCFAs from biological samples.
Caption: A simplified diagram illustrating the role of peroxisomes and the ABCD1 transporter in VLCFA metabolism.
Concluding Remarks
The choice between GC-MS and LC-MS/MS for the simultaneous analysis of multiple VLCFAs will depend on the specific research or clinical question. While GC-MS is a well-established and robust method, LC-MS/MS offers advantages in terms of throughput and the potential for broader analyte coverage, including the diagnostically superior C26:0-lysophosphatidylcholine. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most appropriate method for their needs.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
A Guide to the Inter-Laboratory Comparison of Ethyl Hexacosanoate Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the measurement of ethyl hexacosanoate, a very long-chain fatty acid ethyl ester. Due to the absence of publicly available, formal inter-laboratory comparison studies specifically for this compound, this document establishes a framework for such comparisons. It includes comparative performance data for common analytical techniques based on the analysis of similar long-chain esters and furnishes detailed experimental protocols. This guide is intended to assist laboratories in developing and validating their own methods, and to lay the groundwork for future inter-laboratory proficiency testing.
Introduction to this compound and its Analysis
This compound (C28H56O2) is a long-chain fatty acid ethyl ester.[1] The accurate quantification of such molecules is crucial in various research and development areas, including biochemistry, drug development, and nutritional science. The primary methods for the analysis of fatty acid esters are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[2][3] Certified reference materials for long-chain fatty acid ethyl esters are available and are essential for method validation and calibration.[4]
Inter-laboratory comparison (ILC) studies are a critical component of laboratory quality assurance, allowing for the assessment of a method's reproducibility and a laboratory's performance. While no specific ILC for this compound is documented, the principles of such studies, often involving the analysis of a common sample by multiple laboratories and the use of statistical measures like Z-scores to evaluate performance, are well-established.
Comparative Performance of Analytical Methods
The two principal analytical techniques for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). GC-based methods are generally preferred for their high resolution and sensitivity for volatile and semi-volatile compounds like long-chain esters.
The following table summarizes the typical performance characteristics for these methods, based on data for similar long-chain esters. These values should be considered as representative and require experimental validation for this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD%) | ||
| - Repeatability | < 2.0% | < 3.0% |
| - Intermediate Precision | < 3.0% | < 4.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.5 µg/mL |
| Analysis Time | ~20 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are generalized protocols for the analysis of this compound.
This method is highly suitable for the analysis of this compound due to its volatility and thermal stability.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane or ethyl acetate) to a known volume.
-
If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the this compound.
-
An internal standard (e.g., a deuterated long-chain fatty acid ethyl ester) should be added for accurate quantification.
2. Instrumentation and Conditions:
-
GC System: Equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 320 °C at 10 °C/min.
-
Final hold: Hold at 320 °C for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Selective Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
-
3. Data Analysis:
-
Quantify the this compound peak area against a calibration curve prepared from certified reference standards.
This method is an alternative to GC-MS. A significant challenge for long-chain saturated esters like this compound is the lack of a strong chromophore, making detection by UV-Vis detectors less sensitive.
1. Sample Preparation:
-
Sample preparation is similar to the GC-MS protocol. The final sample should be dissolved in the mobile phase.
2. Instrumentation and Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a diode-array detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: Low UV wavelengths (e.g., 205-215 nm) are necessary due to the lack of a strong chromophore.
3. Data Analysis:
-
Determine the concentration of this compound by comparing the peak area of the sample to a calibration curve.
Visualizations
The following diagram outlines a typical workflow for conducting an inter-laboratory comparison study.
Workflow for an inter-laboratory comparison study.
This diagram illustrates the decision-making process for selecting an appropriate analytical method for this compound.
References
A Comparative Guide to Confirming the Purity of Synthetic Ethyl Hexacosanoate Standards
For researchers, scientists, and drug development professionals, establishing the purity of synthetic standards is a critical prerequisite for accurate experimental results. This guide provides an objective comparison of analytical methodologies for confirming the purity of synthetic ethyl hexacosanoate, a very-long-chain fatty acid ester. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are evaluated, with supporting experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of various analytical techniques for the purity assessment of this compound. Data for very-long-chain fatty acid esters (VLCFA esters) are used as a proxy where specific data for this compound is not available.
| Parameter | GC-FID | GC-MS | HPLC-UV | ¹H NMR | ¹³C NMR |
| Principle | Separation by volatility, detection by flame ionization | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, detection by UV absorbance | Nuclear spin transitions in a magnetic field (protons) | Nuclear spin transitions in a magnetic field (carbons) |
| Purity (%) | >99% | >99% | >99% | Quantitative (qNMR) | Not typically used for quantification |
| LOD | ~0.2 mg/g[1] | 0.005–0.009 ng/mg[2] | ~11-8,026 µg/kg (for organic acids)[3] | Analyte dependent | Analyte dependent |
| LOQ | ~0.6 µg/mL[4] | 0.04-2.6 ng/mL[5] | ~40-26,755 µg/kg (for organic acids) | Analyte dependent | Analyte dependent |
| Precision (RSD) | <2% | <15% | <5.3% | <1% (qNMR) | N/A |
| Specificity | Moderate to High | High | Moderate | High | High |
| Impurity Detection | Volatile impurities | Identification of volatile impurities | Non-volatile and UV-active impurities | Structural elucidation of impurities | Structural elucidation of impurities |
| Sample Derivatization | Required (transesterification to FAMEs) | Required (transesterification to FAMEs) | Not required | Not required | Not required |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantitative analysis of fatty acid esters. Due to the low volatility of this compound, derivatization to its corresponding fatty acid methyl ester (FAME) is typically required.
a) Sample Preparation: Transesterification
-
Weigh accurately about 25 mg of the this compound standard into a screw-cap test tube.
-
Add 1.5 mL of hexane and vortex for 30 seconds to dissolve the sample.
-
Add 0.5 mL of 2 M methanolic potassium hydroxide.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl ester (hexacosanoic acid methyl ester) to a GC vial.
b) GC-FID Parameters
-
Column: High-polarity capillary column (e.g., BPX70 or similar; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher specificity and allows for the identification of impurities based on their mass spectra. The sample preparation is the same as for GC-FID.
a) GC-MS Parameters
-
GC conditions: Same as for GC-FID.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is suitable for the analysis of non-volatile or thermally labile impurities. Since the ester functional group has weak UV absorbance at low wavelengths, this method is less sensitive than GC-based methods for the primary analyte but can be effective for UV-active impurities.
a) Sample Preparation
-
Dissolve an accurately weighed amount of the this compound standard in a suitable solvent (e.g., acetonitrile or a mixture of hexane and isopropanol) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) HPLC-UV Parameters
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile at a flow rate of 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of synthetic standards without the need for derivatization.
a) Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound standard into an NMR tube.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane, TMS, at 0 ppm) for chemical shift referencing.
b) ¹H NMR Spectroscopy
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~4.12 ppm (quartet, 2H): -O-CH₂-CH₃ (protons on the ethyl group adjacent to the oxygen).
-
~2.28 ppm (triplet, 2H): -CH₂-C(=O)- (protons on the carbon alpha to the carbonyl group).
-
~1.62 ppm (multiplet, 2H): -CH₂-CH₂-C(=O)- (protons on the carbon beta to the carbonyl group).
-
~1.25 ppm (singlet/broad multiplet, ~44H): -(CH₂)₂₂- (protons of the long methylene chain).
-
~1.25 ppm (triplet, 3H): -O-CH₂-CH₃ (protons of the methyl group of the ethyl ester).
-
~0.88 ppm (triplet, 3H): -CH₂-CH₃ (protons of the terminal methyl group of the hexacosanoyl chain).
-
c) ¹³C NMR Spectroscopy
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~173.9 ppm: -C(=O)O- (carbonyl carbon).
-
~60.1 ppm: -O-CH₂-CH₃ (ethyl group carbon adjacent to oxygen).
-
~34.4 ppm: -CH₂-C(=O)- (carbon alpha to the carbonyl).
-
~29.7 - 29.1 ppm: -(CH₂)n- (carbons of the long methylene chain).
-
~25.0 ppm: -CH₂-CH₂-C(=O)- (carbon beta to the carbonyl).
-
~22.7 ppm: -CH₂-CH₃ (carbon adjacent to the terminal methyl group).
-
~14.3 ppm: -O-CH₂-CH₃ (methyl carbon of the ethyl group).
-
~14.1 ppm: -CH₂-CH₃ (terminal methyl carbon of the hexacosanoyl chain).
-
Mandatory Visualizations
Workflow for Purity Confirmation
Caption: Workflow for confirming the purity of synthetic this compound.
Logical Relationships for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
A Comparative Guide to Derivatization Agents for Very-Long-Chain Fatty Acid (VLCFA) Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbons, is critical in the diagnosis and monitoring of several metabolic disorders, including X-linked adrenoleukodystrophy. Due to their low volatility, derivatization is an essential step for their analysis by gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of the most common derivatization agents for VLCFA analysis, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.
Comparison of Key Performance Characteristics
The choice of derivatization agent significantly impacts the efficiency, sensitivity, and reproducibility of VLCFA analysis. Below is a summary of the performance of three widely used classes of derivatization agents: methylation, silylation, and pentafluorobenzyl bromide (PFBBr) derivatization.
| Derivatization Agent Class | Common Reagents | Derivatization Time | Relative GC Response | Key Advantages | Potential Disadvantages |
| Methylation (Acid-Catalyzed) | Sulphuric Acid-Methanol, HCl-Methanol, Boron Trifluoride-Methanol (BF₃-Methanol) | 10 - 90 minutes | Good | Cost-effective, rapid (except for HCl-Methanol), safe, and provides good GC response for VLCFAs.[1] | HCl-Methanol method has a significantly longer reaction time.[1] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA) | ~10 minutes | Good | Rapid reaction time.[1] | TMS derivatives can be less stable, and the method may be less suitable for complex samples with interferences.[2][3] |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Bromide | 30 - 60 minutes | Excellent (with ECD) | High sensitivity, especially with an electron capture detector (ECD); forms stable derivatives. | Reagent can be a lachrymator and requires careful handling. |
A study directly comparing five derivatization methods for a mixture of VLCFAs (C24:0-C36:0) found that methods using diazomethane, sulphuric acid-methanol, boron trifluoride-methanol, and N-methyl-N-trimethylsilyltrifluoroacetamide all required only 10 minutes for derivatization, while the hydrochloric acid-methanol method required 90 minutes. All methods yielded similar total fatty acid content (84.2-86.6%). Considering cost, speed, safety, and GC response, the study concluded that the sulphuric acid-methanol method was the most appropriate for their specific VLCFA mixture.
Another study comparing two methylation methods for fatty acids (including C22:0 and C24:0) in bakery products found that the (trimethylsilyl)diazomethane (TMS-DM) method showed higher recovery and less variation than a base-catalyzed followed by an acid-catalyzed method (KOCH₃/HCl). However, the KOCH₃/HCl method was faster and less expensive.
Experimental Protocols
Detailed methodologies for the key derivatization procedures are provided below. These protocols are intended as a guide and may require optimization for specific sample types and instrumentation.
Protocol 1: Acid-Catalyzed Methylation using Sulphuric Acid-Methanol
This method is cost-effective and has been shown to be efficient for VLCFA analysis.
Materials:
-
Dried lipid extract
-
Sulphuric acid-methanol solution (e.g., 2% v/v)
-
Hexane
-
Water
-
Internal standard (e.g., 1-nonadecanoic acid, C19:0)
-
Glass reaction tubes with Teflon-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract in a glass reaction tube, add a known amount of internal standard.
-
Add 1 mL of sulphuric acid-methanol solution.
-
Seal the tube tightly and heat at 80°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water to the tube.
-
Vortex the mixture for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Centrifuge at a low speed to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This protocol describes a rapid derivatization to form trimethylsilyl (TMS) esters of VLCFAs.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Aprotic solvent (e.g., pyridine, acetonitrile)
-
Internal standard
-
Glass reaction vials with Teflon-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
To the dried lipid extract in a reaction vial, add a known amount of internal standard.
-
Add 100 µL of the aprotic solvent.
-
Add 100 µL of BSTFA (with or without 1% TMCS).
-
Seal the vial tightly and vortex briefly.
-
Heat the vial at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Derivatization using Pentafluorobenzyl Bromide (PFBBr)
This method is ideal for achieving high sensitivity, particularly when using an electron capture detector.
Materials:
-
Dried lipid extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Hexane
-
Water
-
Internal standard
-
Glass reaction vials with Teflon-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract in a reaction vial, add a known amount of internal standard.
-
Add 100 µL of the PFBBr solution.
-
Add 10 µL of DIPEA to catalyze the reaction.
-
Seal the vial tightly and vortex.
-
Heat the vial at 60°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 0.5 mL of water to the vial.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the PFB esters to a clean vial for GC-MS analysis.
Workflow and Pathway Diagrams
To visualize the experimental process and the underlying logic, the following diagrams are provided in DOT language.
Caption: General workflow for VLCFA analysis from sample to data.
Caption: Decision tree for selecting a VLCFA derivatization agent.
References
- 1. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Stability of Ethyl Hexacosanoate in Stored Samples
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds in storage is paramount for data integrity and the development of safe and effective therapeutics. This guide provides an objective comparison of methodologies to validate the stability of ethyl hexacosanoate, a long-chain fatty acid ester, in stored samples. The principles and protocols outlined here are also applicable to other similar long-chain fatty acid esters.
Factors Influencing the Stability of this compound
This compound (C28H56O2) is a saturated long-chain fatty acid ester.[1][2] Its stability can be compromised by several factors during storage, primarily hydrolysis and oxidation.
-
Hydrolysis: The ester bond in this compound is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[3][4][5] This degradation pathway results in the formation of hexacosanoic acid and ethanol.
-
Oxidation: While saturated fatty acid esters are generally more stable to oxidation than their unsaturated counterparts, oxidation can still occur over long-term storage, especially in the presence of light, elevated temperatures, and oxygen.
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV radiation, can promote photo-oxidative degradation.
-
Presence of Contaminants: Water, acids, bases, and metal ions can act as catalysts for degradation reactions.
Comparison of Storage Conditions
The choice of storage conditions is critical for maintaining the integrity of this compound samples. The following table summarizes recommended storage conditions and their impact on stability.
| Storage Condition | Temperature | Atmosphere | Container | Expected Stability | Supporting Rationale |
| Optimal | -20°C or below | Inert (Argon or Nitrogen) | Glass vial with Teflon-lined cap | High (Years) | Low temperatures minimize reaction kinetics. Inert atmosphere prevents oxidation. Glass is an inert material that prevents leaching of contaminants. |
| Acceptable | 2-8°C | Air | Glass vial with Teflon-lined cap | Moderate (Months) | Refrigeration slows down degradation, but the presence of oxygen may allow for slow oxidation over time. |
| Short-term | Room Temperature (20-25°C) | Air | Glass vial with Teflon-lined cap | Low (Days to Weeks) | Increased temperature accelerates both hydrolysis and oxidation. |
| Not Recommended | Above Room Temperature | Air | Plastic container | Very Low | Elevated temperatures significantly increase degradation rates. Plastic containers may leach impurities that can catalyze degradation. |
Analytical Methods for Stability Assessment
A crucial aspect of a stability study is the use of validated analytical methods to quantify the parent compound and detect any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.
| Analytical Method | Principle | Target Analytes | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | This compound, Ethanol (degradation product) | High sensitivity and specificity, provides structural information for identification of unknown degradation products. | Requires derivatization for non-volatile degradation products like hexacosanoic acid. |
| HPLC-UV/MS | Separation of compounds in the liquid phase with detection by UV absorbance or mass spectrometry. | This compound, Hexacosanoic acid (degradation product) | Can analyze thermally labile and non-volatile compounds directly. | This compound lacks a strong chromophore, requiring detection at low UV wavelengths or the use of a mass spectrometer. |
Experimental Protocols
Protocol 1: Stability Study Under Accelerated Conditions
This protocol is designed to quickly assess the potential degradation pathways of this compound.
-
Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in a suitable organic solvent (e.g., ethanol or hexane) in amber glass vials with Teflon-lined caps.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M hydrochloric acid to a set of samples.
-
Basic Hydrolysis: Add 0.1 M sodium hydroxide to another set of samples.
-
Oxidative Stress: Bubble air or oxygen through a set of samples, or add a small amount of a free radical initiator like AIBN.
-
Thermal Stress: Place a set of samples in an oven at 40°C and 60°C.
-
Photostability: Expose a set of samples to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Withdraw samples at initial (T=0), 1, 2, 4, and 8-week time points.
-
Analysis: Analyze the samples using a validated GC-MS or HPLC-MS method to quantify the remaining this compound and identify any degradation products.
Protocol 2: Long-Term Stability Study
This protocol evaluates the stability of this compound under recommended storage conditions.
-
Sample Preparation: Prepare multiple aliquots of the this compound sample (neat or in solution) in amber glass vials. Purge the headspace with an inert gas (argon or nitrogen) before sealing with Teflon-lined caps.
-
Storage Conditions: Store the samples under the desired long-term conditions (e.g., -20°C and 4°C).
-
Time Points: Withdraw samples at initial (T=0) and then at 3, 6, 9, 12, 18, and 24-month intervals.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV/MS) to determine the concentration of this compound.
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway of this compound
The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by either acid or base.
Potential Hydrolytic Degradation of this compound.
General Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
General Workflow for Stability Testing.
References
- 1. This compound | C28H56O2 | CID 13297142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexacosanoic Acid Ethyl Ester | LGC Standards [lgcstandards.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Hexacosanoate: A Procedural Guide
The proper disposal of laboratory chemicals is fundamental to ensuring a safe research environment and maintaining environmental compliance. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for specific chemical reagents like ethyl hexacosanoate is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, emphasizing immediate safety precautions and logistical planning.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are recommended.
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling and Storage of Waste:
-
Store waste in a cool, dry, and well-ventilated area.
-
Keep waste containers tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Key Properties of this compound
A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key available data for this compound.
| Property | Value |
| Molecular Formula | C₂₈H₅₆O₂ |
| Molecular Weight | 424.7 g/mol |
| CAS Number | 29030-81-7 |
| Physical Description | Solid (presumed based on long carbon chain) |
| Solubility | Expected to be insoluble in water; soluble in organic solvents. |
Data sourced from PubChem CID 13297142.
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations. The following procedure outlines the necessary steps for its proper disposal as a hazardous chemical waste.
-
Waste Characterization and Segregation:
-
Treat all this compound waste, including contaminated lab supplies, as hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste.
-
-
Waste Collection and Containment:
-
Collect liquid this compound waste in a dedicated, leak-proof container that is chemically compatible. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[1]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards.[1]
-
Keep the waste container securely sealed, except when adding more waste.[2]
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[3]
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure the container is placed within a secondary containment system to capture any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash. Chemical waste is regulated by the Environmental Protection Agency (EPA) and requires special disposal procedures.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound should be managed as hazardous waste unless it is "RCRA empty," meaning no pourable liquid remains.
-
Consult your institution's specific policies regarding the disposal of empty chemical containers. Some may require all such containers to be collected as hazardous waste.
-
If permitted, triple-rinse the container with a suitable solvent, collect the rinsate as hazardous waste, deface the original label, and then dispose of the container in the regular trash.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
References
Essential Safety and Logistical Information for Handling Ethyl Hexacosanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Ethyl hexacosanoate. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is a long-chain fatty acid ester and is expected to have a low order of acute toxicity, appropriate personal protective equipment should always be worn to prevent direct contact and minimize any potential unforeseen hazards.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields are mandatory. For procedures with a risk of splashing, chemical splash goggles should be worn.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required.[1] |
| Body Protection | A standard laboratory coat is required.[1] When handling larger quantities, a chemically resistant apron should also be worn. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times.[1] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not expected to be necessary. If the material is heated or aerosolized, work should be conducted in a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
This compound is a waxy solid at room temperature. The following protocol outlines the safe handling of this compound in a laboratory setting.
Experimental Protocol: Weighing and Transferring Solid this compound
-
Preparation:
-
Ensure the work area, typically a laboratory bench, is clean and uncluttered.
-
Don all required personal protective equipment as outlined in the table above.
-
Set up a calibrated analytical balance in a draft-free area.
-
-
Handling:
-
Use a clean spatula or scoop to transfer the desired amount of this compound from the stock container to a tared weigh boat or appropriate vessel.
-
Avoid generating dust. Due to its waxy nature, dust formation is less likely, but care should be taken.
-
If transferring to a reaction vessel, ensure the vessel is clean, dry, and properly labeled.
-
-
Post-Transfer:
-
Securely close the stock container of this compound.
-
Clean any minor spills on the balance and surrounding area with a dry wipe.
-
Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.
-
Wash hands thoroughly after handling the compound, even after removing gloves.
-
Disposal Plan
This compound is not classified as a hazardous waste. However, it should not be disposed of in the regular trash or down the drain.[2]
Procedure for Disposal of this compound Waste:
-
Segregation:
-
Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels, gloves) in a designated, clearly labeled waste container for non-hazardous solid organic waste.
-
-
Containerization:
-
The waste container should be a durable, sealable plastic bag or a rigid container with a lid.
-
Label the container as "Non-Hazardous Solid Organic Waste: this compound".
-
-
Disposal:
-
Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.
-
Typically, this waste will be collected by the institution's Environmental Health and Safety (EHS) department for appropriate disposal, which may include incineration or landfilling at a facility permitted to accept such waste.
-
Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
